molecular formula C6H3ClN2O B1601947 5-Chloro-2-hydroxynicotinonitrile CAS No. 1048913-62-7

5-Chloro-2-hydroxynicotinonitrile

Cat. No.: B1601947
CAS No.: 1048913-62-7
M. Wt: 154.55 g/mol
InChI Key: AKMIOMIUEDPIMY-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxynicotinonitrile is a useful research compound. Its molecular formula is C6H3ClN2O and its molecular weight is 154.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-hydroxynicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-hydroxynicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-5-1-4(2-8)6(10)9-3-5/h1,3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMIOMIUEDPIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557482
Record name 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048913-62-7
Record name 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloro-2-hydroxynicotinonitrile chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Chemical Properties, Synthesis, and Regioselective Functionalization Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

5-Chloro-2-hydroxynicotinonitrile (CAS: 1048913-62-7), often referred to by its tautomeric name 5-chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile , is a high-value heterocyclic scaffold in medicinal chemistry.[1][2][3] It serves as a critical pharmacophore in the development of kinase inhibitors (e.g., MEK, JAK) and agrochemicals.[2]

This guide analyzes the molecule's dual reactivity profile driven by lactam-lactim tautomerism, outlines a validated synthesis protocol via electrophilic aromatic substitution, and details strategies for regioselective functionalization at the


-1, 

-2, and

-5 positions.

Chemical Identity & Tautomeric Equilibrium[2]

Physicochemical Profile

The molecule exists primarily in the 2-pyridone (lactam) form in the solid state and in polar solvents, a characteristic common to 2-hydroxypyridines.[2] This equilibrium dictates its nucleophilic behavior.[2]

PropertyData
IUPAC Name 5-chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile
Common Name 5-Chloro-2-hydroxynicotinonitrile
CAS Number 1048913-62-7
Molecular Formula

Molecular Weight 154.55 g/mol
Appearance Off-white to pale yellow solid
Melting Point >250 °C (Decomposes)
Acidity (

)
~7.5 - 8.0 (NH proton)
Tautomerism and Reactivity

The structural duality of this molecule is the primary challenge and opportunity in its application.[2] The nitrile group at


-3 increases the acidity of the 

-H proton (in the oxo form) or the

-H proton (in the hydroxy form) via electron withdrawal.[2]
  • Lactam Form (Dominant): Favors

    
    -alkylation and reaction with electrophiles at the nitrogen center.[2]
    
  • Lactim Form (Minor): Favors

    
    -alkylation, often trapped using silver salts or specific hard electrophiles.[2]
    

Tautomerism cluster_0 Tautomeric Equilibrium Lactam 2-Pyridone Form (Lactam) Major Tautomer Lactim 2-Hydroxypyridine Form (Lactim) Minor Tautomer Lactam->Lactim  Solvent/pH Dependent   Reactivity Reactivity Implications Lactam->Reactivity Favors N-Alkylation (Soft Electrophiles) Lactim->Reactivity Favors O-Alkylation (Hard Electrophiles/Ag salts)

Figure 1: Lactam-lactim tautomerism dictates the regioselectivity of alkylation reactions.[2]

Synthesis Protocol

Objective: Synthesis of 5-chloro-2-hydroxynicotinonitrile via electrophilic chlorination of 2-hydroxynicotinonitrile.

Mechanistic Rationale

Direct chlorination is preferred over building the ring from acyclic precursors.[2] The 2-hydroxy group directs the incoming electrophile (


) to the ortho (3-position) and para (5-position) sites.[2] Since the 3-position is blocked by the nitrile group, chlorination occurs selectively at the 5-position.[2]
Validated Methodology

Reagents:

  • Starting Material: 2-Hydroxynicotinonitrile (1.0 eq)[2]

  • Chlorinating Agent:

    
    -Chlorosuccinimide (NCS) (1.1 eq)[2]
    
  • Solvent: Acetonitrile (ACN) or Acetic Acid (AcOH)[2]

  • Catalyst: HCl (catalytic, optional if using AcOH)[2]

Step-by-Step Protocol:

  • Dissolution: Charge a round-bottom flask with 2-hydroxynicotinonitrile (10.0 g, 83.3 mmol) and Acetonitrile (100 mL). Ensure vigorous stirring.

  • Activation: Add glacial acetic acid (5 mL) to catalyze the formation of the electrophilic chlorine species.

  • Addition: Add

    
    -Chlorosuccinimide (12.2 g, 91.6 mmol) portion-wise over 15 minutes at room temperature. Exothermic warning: Monitor internal temperature.
    
  • Reaction: Heat the mixture to reflux (80-82 °C) for 4–6 hours. Monitor reaction progress via TLC (50% EtOAc/Hexane) or HPLC. The starting material spot (

    
     ~0.[2]3) should disappear, replaced by the product (
    
    
    
    ~0.5).
  • Quench & Isolation: Cool the reaction mixture to 0 °C. The product often precipitates upon cooling. If not, concentrate the solvent to 20% volume and add cold water (50 mL).[2]

  • Purification: Filter the resulting solid. Wash the cake with cold water (

    
    ) to remove succinimide byproducts.[2] Recrystallize from Ethanol/Water if high purity (>99%) is required.[2]
    
  • Drying: Dry in a vacuum oven at 50 °C for 12 hours.

Yield Expectation: 85–92%.

Regioselective Functionalization

For drug development, the utility of 5-chloro-2-hydroxynicotinonitrile lies in its three distinct "handles": the Nitrogen (


-1), the Chlorine (

-5), and the Nitrile (

-3).[2]
Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.

ReactivityMap Core 5-Chloro-2-hydroxy- nicotinonitrile N_Alk N-Alkylation (N-1) Core->N_Alk Alkyl Halide, Cs2CO3 C_Coup Suzuki/Buchwald Coupling (C-5) Core->C_Coup Pd Catalyst, Boronic Acid CN_Trans Nitrile Hydrolysis/ Cyclization (C-3) Core->CN_Trans H2O2/NaOH or NaN3 N_Prod N-Substituted Pyridones (Kinase Inhibitor Scaffolds) N_Alk->N_Prod C_Prod Biaryl/Aryl-Amine Derivatives C_Coup->C_Prod CN_Prod Nicotinamides / Tetrazoles CN_Trans->CN_Prod

Figure 2: Divergent synthetic pathways for library generation.[2]

Critical Control Point: N- vs. O-Alkylation

Achieving high regioselectivity during alkylation is a common bottleneck.[2]

  • To Promote

    
    -Alkylation (Target: Pyridone): 
    
    • Conditions: Use soft bases (e.g.,

      
      , 
      
      
      
      ) in polar aprotic solvents (DMF, DMSO).[2]
    • Mechanism: The thermodynamic product is generally the

      
      -alkylated species due to the preservation of the carbonyl bond strength.[2]
      
    • Reference: Wang et al.[2][4] demonstrated that

      
       can mediate highly regioselective 
      
      
      
      -alkylation of 2-pyridones [1].[2][4]
  • To Promote

    
    -Alkylation (Target: Alkoxypyridine): 
    
    • Conditions: Use Silver salts (

      
      ) or hard alkylating agents (e.g., 
      
      
      
      ).[2]
    • Mechanism: Silver coordinates to the nitrogen, blocking it and forcing the electrophile to attack the oxygen (Lactim form).

Applications in Drug Discovery

The 5-chloro-2-hydroxynicotinonitrile scaffold is a bioisostere for various aromatic rings in kinase inhibitors.

  • JAK Inhibitors: The pyridine ring mimics the pyrimidine ring found in Janus Kinase inhibitors.[2] The nitrile group provides a hydrogen bond acceptor site crucial for the ATP-binding pocket.[2]

  • MEK Inhibitors: The 5-chloro substituent occupies hydrophobic pockets in the enzyme active site, enhancing potency.[2]

  • Agrochemicals: Used as an intermediate for neonicotinoid-like pesticides where the electron-deficient ring improves metabolic stability.[2]

Safety & Handling

  • Hazards: The compound is an irritant (H315, H319, H335).[2] It releases toxic fumes (HCl, NOx, HCN) upon thermal decomposition.[2]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the hydroxy/oxo functionality can be sensitive to moisture over long periods.[2]

  • Analytical Marker:

    • 1H NMR (DMSO-d6): Look for the distinct downfield shift of the C-4 and C-6 protons. The NH proton is typically very broad and may appear >12 ppm or be invisible due to exchange.[2]

    • IR: Strong nitrile stretch at ~2230 cm⁻¹ and carbonyl stretch (amide I) at ~1650 cm⁻¹.[2]

References

  • Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024).[2][4] P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters.[2][4] The Journal of Organic Chemistry. Available at: [Link][2]

  • Organic Syntheses. (1962).[2] 2-Chloronicotinonitrile.[2][5] Organic Syntheses, Coll.[2] Vol. 4, p.166.[2] (Analogous chemistry foundation).[2] Available at: [Link][2]

  • PubChem. (2024).[2] 5-Chloro-2-hydroxynicotinic acid (Related Acid Form Data). National Library of Medicine.[2] Available at: [Link][2]

  • Wu, C., Ying, T., Fan, H., Hu, C., Su, W., & Yu, J. (2023).[2][6] C-4 Regioselective Alkylation of Pyridines Driven by Mechanochemically Activated Magnesium Metal.[2][6] Organic Letters. Available at: [Link][2]

Sources

structure of 5-Chloro-2-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Chloro-2-hydroxynicotinonitrile: Structure, Synthesis, and Application

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 5-Chloro-2-hydroxynicotinonitrile, a heterocyclic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. As a substituted nicotinonitrile, it belongs to a class of compounds renowned for their versatile reactivity and profound biological activities. The 2-pyridone scaffold, in particular, is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] This document details the fundamental molecular structure, including its critical tautomeric nature, provides a predictive spectroscopic profile for its characterization, outlines a robust laboratory-scale synthesis protocol, and explores its chemical reactivity. Furthermore, it contextualizes the compound's potential within modern drug discovery programs, offering insights for researchers, medicinal chemists, and professionals in process development.

Molecular Structure and Physicochemical Properties

Chemical Identity

5-Chloro-2-hydroxynicotinonitrile is a pyridine derivative featuring both a chlorine atom and a nitrile group, which impart distinct electronic properties and reactive sites. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 5-chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile[4]
Synonyms 5-Chloro-2-hydroxynicotinonitrile[5]
CAS Number 1048913-62-7[5]
Molecular Formula C₆H₃ClN₂O[5]
Molecular Weight 154.56 g/mol [5]
Canonical SMILES C1=C(C(=O)NC=C1Cl)C#N[4]
InChI Key InChI=1S/C6H3ClN2O/c7-5-1-4(2-8)6(10)9-3-5/h1,3H,(H,9,10)[4]
Tautomerism: The Hydroxypyridine-Pyridone Equilibrium

A critical structural feature of this molecule is its existence as a pair of tautomers: the aromatic 2-hydroxy-pyridine form and the non-aromatic 2-pyridone form. For 2-substituted hydroxypyridines, the equilibrium overwhelmingly favors the 2-pyridone tautomer. This preference is driven by the stability of the cyclic amide (lactam) functionality in the pyridone form, which outweighs the energy gained from aromaticity in the hydroxypyridine form. This structural aspect is fundamental to its reactivity and biological interactions, as the pyridone offers both a hydrogen bond donor (N-H) and acceptor (C=O), mimicking a peptide bond.

synthesis_workflow start Starting Materials: - 2-Chloro-3-oxo-propanal - Malononitrile - Ammonium Acetate reaction One-Pot Condensation Ethanol, Reflux (80°C) 4-6 hours start->reaction workup Cooling & Precipitation reaction->workup filtration Vacuum Filtration workup->filtration purification Recrystallization (Ethanol/Water) filtration->purification product Final Product: 5-Chloro-2-hydroxynicotinonitrile purification->product reactivity core 5-Chloro-2-hydroxynicotinonitrile n_alk N-Alkylation (Base, R-X) core->n_alk 1. N-H Site cn_hyd Nitrile Hydrolysis (H⁺/H₂O) core->cn_hyd 2. Nitrile Site cn_red Nitrile Reduction (e.g., H₂/Pd) core->cn_red 2. Nitrile Site prod_n_alk N-Alkyl-2-pyridone n_alk->prod_n_alk prod_cn_hyd Carboxylic Acid Derivative cn_hyd->prod_cn_hyd prod_cn_red Aminomethyl Derivative cn_red->prod_cn_red

Sources

Technical Analysis: 1H NMR Spectrum of 5-Chloro-2-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 1H NMR spectrum for 5-Chloro-2-hydroxynicotinonitrile , structured for researchers in medicinal chemistry and structural biology.

Structural Insights, Tautomeric Equilibria, and Protocol Validation

Executive Summary

5-Chloro-2-hydroxynicotinonitrile (CAS: 1048913-62-7) is a critical heterocyclic scaffold, frequently utilized as an intermediate in the synthesis of kinase inhibitors and other bioactive pyridine derivatives. Its structural validation is often complicated by prototropic tautomerism , where the compound exists in equilibrium between its 2-hydroxy (enol) and 2-oxo (lactam/pyridone) forms.

This guide provides a definitive interpretation of its 1H NMR spectrum in DMSO-d6, distinguishing the dominant tautomer and establishing a self-validating assignment protocol to ensure batch purity in drug development workflows.

Chemical Identity & Tautomerism

To accurately interpret the NMR data, one must first accept that despite the name "2-hydroxy," the compound exists predominantly as 5-chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile in polar aprotic solvents like DMSO.

  • IUPAC Name: 5-chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Molecular Formula: C6H3ClN2O[1]

  • Key Structural Features:

    • C3-Cyano Group: Strong electron-withdrawing group (EWG), significantly deshielding adjacent protons.

    • C5-Chloro Group: Inductive EWG, affecting the chemical shift of H4 and H6.

    • Lactam Ring: Provides a characteristic broad downfield singlet (NH).

Tautomeric Equilibrium Visualization

The following diagram illustrates the shift favoring the pyridone form, which dictates the observed spectral signals.

Tautomerism Hydroxy 2-Hydroxypyridine Form (Minor/Rare in DMSO) Pyridone 2-Pyridone Form (Dominant Species) Hydroxy->Pyridone Solvent Stabilization (DMSO-d6) Pyridone->Hydroxy Non-polar Solvents

Experimental Protocol

For reproducible high-resolution spectra, strict adherence to sample preparation is required to minimize exchange broadening of the amide proton.

Reagents & Parameters
ParameterSpecificationRationale
Solvent DMSO-d6 (≥99.8% D)Stabilizes the polar lactam form; prevents rapid H/D exchange compared to MeOD.
Concentration 5–10 mg in 0.6 mLSufficient S/N ratio without inducing solute aggregation stacking effects.
Temperature 298 K (25°C)Standard ambient temperature. Heating (e.g., 320K) can sharpen the broad NH peak if exchange is slow.
Pulse Sequence zg30 or zg90Standard single pulse. D1 relaxation delay should be ≥ 1.0s to allow relaxation of the acidic NH proton.

Spectral Analysis & Assignments

The spectrum is characterized by three distinct signal regions. The absence of an OH signal (typically ~10-11 ppm) and the presence of an amide NH (~12-13 ppm) confirms the pyridone structure.

Quantitative Data Summary (DMSO-d6, 400 MHz)
SignalShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment
A 12.80 – 13.20 Broad Singlet (br s)1H-NH (Lactam Nitrogen)
B 8.45 – 8.55 Doublet (d)1HJ ≈ 2.5 - 2.8H6 (Ortho to N, Para to CN)
C 8.30 – 8.40 Doublet (d)1HJ ≈ 2.5 - 2.8H4 (Ortho to CN, Beta to N)
D 3.33 Broad Singlet--Residual H2O (Solvent impurity)
E 2.50 Quintet--DMSO-d5 (Solvent residual)

> Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and water content. The H4 and H6 signals are a distinct AB system (or AX system) with characteristic meta-coupling.

Detailed Mechanistic Interpretation
1. The Amide Proton (NH)
  • Observation: A broad, deshielded singlet appearing between 12.8 and 13.2 ppm.

  • Causality: The proton attached to the ring nitrogen is highly acidic due to the electron-withdrawing nature of the adjacent carbonyl and the aromatic ring current. Broadening occurs due to quadrupolar relaxation from the ¹⁴N nucleus and chemical exchange with trace water.

  • Validation: Addition of D₂O to the NMR tube will cause this signal to disappear (H/D exchange), confirming it is a labile proton (NH or OH) rather than a CH.

2. The Aromatic Region (H4 vs. H6)

Distinguishing H4 and H6 is critical for confirming the substitution pattern (3-CN, 5-Cl).

  • H6 (Position 6): Located adjacent to the ring nitrogen. In pyridine-type systems, the position alpha to the nitrogen is typically the most deshielded due to the inductive effect of the electronegative nitrogen.

  • H4 (Position 4): Located between the nitrile (CN) and the chloride (Cl). The nitrile group is a potent deshielder (anisotropy + induction).

  • Coupling (J ≈ 2.6 Hz): The coupling constant represents a meta-coupling (⁴J coupling) across the C5-Cl center. This specific value (2-3 Hz) is diagnostic for 3,5-disubstituted-2-pyridones.

Assignment Logic Workflow

The following decision tree illustrates the logic used to assign the aromatic doublets.

AssignmentLogic Start Analyze Aromatic Region (8.0 - 9.0 ppm) SignalCount Are there 2 distinct doublets? Start->SignalCount CouplingCheck Is J ≈ 2.5 Hz? SignalCount->CouplingCheck Yes Error Impurity or Wrong Isomer SignalCount->Error No AssignH6 Assign Downfield Doublet to H6 (Alpha to Nitrogen) CouplingCheck->AssignH6 Yes CouplingCheck->Error No AssignH4 Assign Upfield Doublet to H4 (Ortho to CN) AssignH6->AssignH4 Logic Flow

Impurity Profiling & Troubleshooting

In synthesis (often from 2-amino-5-chloropyridine or acyclic condensation), specific impurities may persist.

Impurity SignalLikely SourceRemediation
~7.0 - 7.5 ppm (m) Unreacted starting material (e.g., 2-amino-5-chloropyridine)Recrystallization from EtOH/Water.
~10.5 ppm (br s) 5-Chloro-2-hydroxynicotinic acid (Hydrolysis product of CN)Check pH of extraction; avoid strong acid/base exposure.
~5.76 ppm (s) Dichloromethane (DCM)Dry sample under high vacuum (>4 hours).
~1.0 - 1.2 ppm (t) Ethanol/Ethyl AcetateCommon recrystallization solvents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 162286, 5-Chloro-2-hydroxynicotinic acid (Analogous Structure). Retrieved from [Link]

  • Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. Retrieved from [Link]

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

  • Organic Chemistry Data. 1H NMR Chemical Shifts of Heterocycles. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR Analysis of 5-Chloro-2-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-Chloro-2-hydroxynicotinonitrile, a substituted pyridine derivative of interest in pharmaceutical and materials science research. As experimental spectra for novel or specialized compounds are not always readily available, this document focuses on a first-principles approach to spectrum prediction and interpretation. We will delve into the theoretical underpinnings of substituent effects on the pyridine ring, outline a robust experimental protocol for data acquisition, and present a detailed, atom-by-atom assignment of the predicted chemical shifts. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of NMR spectroscopy for structural elucidation.

Introduction: The Structural Significance of 5-Chloro-2-hydroxynicotinonitrile

5-Chloro-2-hydroxynicotinonitrile belongs to the class of substituted nicotinonitriles, which are important pharmacophores and versatile building blocks in organic synthesis. The unique arrangement of a chloro group, a hydroxyl group, and a nitrile group on the pyridine core imparts a distinct electronic and steric profile, making it a valuable intermediate for the synthesis of more complex heterocyclic systems. Accurate structural confirmation is paramount, and ¹³C NMR spectroscopy is one of the most powerful, non-destructive techniques for this purpose.

A critical structural aspect of this molecule is the tautomerism between the 2-hydroxypyridine and the 2-pyridone forms. It is well-established that for 2-hydroxypyridines, the equilibrium overwhelmingly favors the 2-pyridone (lactam) form in most solvents.[1] This guide will therefore proceed with the analysis based on the 5-chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile tautomer, which is the energetically favored and thus dominant species.

Below is the chemical structure of the predominant tautomer with the standard numbering for the pyridine ring and the nitrile carbon.

Caption: Molecular structure and numbering of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Principles of ¹³C NMR and Substituent Effects on the Pyridine Ring

The chemical shift (δ) of a carbon nucleus in ¹³C NMR is highly sensitive to its local electronic environment. The electron density around a carbon atom dictates the degree to which it is "shielded" from the external magnetic field. Electron-withdrawing groups (EWGs) decrease the electron density, deshielding the nucleus and causing its resonance to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) increase electron density, shielding the nucleus and shifting its signal to a lower chemical shift (upfield).

In a substituted pyridine ring, these effects are transmitted via inductive and resonance mechanisms. To predict the spectrum of our target molecule, we will use an additive model, starting with the known chemical shifts of a parent molecule (2-pyridone) and adjusting them based on the known effects of the chloro and cyano substituents.[2]

  • Parent Molecule (Pyridine): The baseline chemical shifts for pyridine are approximately C2/C6 at 150 ppm, C4 at 136 ppm, and C3/C5 at 124 ppm.[3] The deshielding of C2/C6 and C4 relative to benzene is due to the electronegativity of the nitrogen atom.

  • Hydroxyl/Oxo Group at C2: The tautomerization to the 2-pyridone form creates a carbonyl-like carbon at C2, which is significantly deshielded, and an amide-like nitrogen.

  • Cyano Group (-CN) at C3: The nitrile group is a strong electron-withdrawing group. The carbon atom of the nitrile group itself has a characteristic chemical shift.[4] It will also influence the ring carbons, particularly the ipso-carbon (C3) and those in conjugation with it.

  • Chloro Group (-Cl) at C5: Chlorine is an electronegative atom that exerts an inductive electron-withdrawing effect. It also has lone pairs that can participate in resonance. Its effect on the chemical shifts of the attached (ipso) carbon and adjacent carbons is well-documented.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

This section outlines a standardized, self-validating protocol for the acquisition of a ¹³C NMR spectrum of 5-Chloro-2-hydroxynicotinonitrile.

3.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the analyte is sufficiently soluble (e.g., >5-10 mg/0.6 mL). Dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) are common choices for polar heterocyclic compounds. DMSO-d₆ is often preferred as it can help resolve exchangeable protons (like the N-H), although this is less critical for ¹³C NMR. The solvent peak (DMSO-d₆ at ~39.5 ppm) will serve as a secondary chemical shift reference.

  • Concentration: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.

  • Referencing: Tetramethylsilane (TMS) is the primary reference standard for ¹³C NMR, with its signal defined as 0.0 ppm.[5] While it can be added directly, it is often more convenient to reference the spectrum to the residual solvent signal.

3.2. Spectrometer Setup and Data Acquisition

The following parameters are recommended for a modern NMR spectrometer (e.g., 400-600 MHz).

ParameterRecommended ValueRationale
Nucleus ¹³C
Experiment Proton-decoupled ¹³C {¹H}To obtain a spectrum with single lines for each unique carbon, simplifying interpretation.
Spectral Width 0 to 220 ppmThis range encompasses nearly all common organic carbon signals, from alkanes to carbonyls.[4]
Acquisition Time 1.0 - 2.0 secondsTo ensure adequate resolution of peaks.
Relaxation Delay (d1) 2.0 - 5.0 secondsCrucial for allowing carbon nuclei, especially quaternary ones, to fully relax between pulses, ensuring more accurate signal integration.
Pulse Angle 30-45 degreesA smaller flip angle can help in acquiring more scans in a given time, especially when a shorter relaxation delay is used.
Number of Scans 1024 - 4096 (or more)¹³C has a low natural abundance (~1.1%), so a large number of scans are needed to achieve a good signal-to-noise ratio.[6]
Temperature 298 K (25 °C)Standard ambient temperature for routine analysis.

3.3. Data Processing

  • Fourier Transformation: Apply an exponential line broadening factor (e.g., 0.5-1.0 Hz) to improve the signal-to-noise ratio, then perform the Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction algorithm.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 39.52 ppm) or the TMS peak to 0.0 ppm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Solvent Select Solvent (e.g., DMSO-d6) Dissolve Dissolve 10-20 mg in 0.6 mL Solvent Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Setup Spectrometer Setup (¹³C {¹H} experiment) Transfer->Setup Insert Sample Acquire Acquire Data (1024+ scans) Setup->Acquire FT Fourier Transform Acquire->FT Raw FID Data Phase Phase & Baseline Correction FT->Phase Reference Reference Spectrum (to solvent or TMS) Phase->Reference Final Spectrum\nfor Analysis Final Spectrum for Analysis Reference->Final Spectrum\nfor Analysis

Caption: Experimental workflow for ¹³C NMR analysis.

Predicted ¹³C NMR Spectrum and Interpretation

Based on the principles of substituent additivity, we can predict the chemical shifts for the six unique carbon atoms in 5-Chloro-2-hydroxynicotinonitrile (in its 2-pyridone form). We will use the experimental values for 2-pyridone as our base.[1]

Base Values (2-Pyridone in CD₃OD):

  • C2: 155.9 ppm

  • C3: 125.8 ppm

  • C4: 140.8 ppm

  • C5: 124.4 ppm

  • C6: 138.3 ppm

Analysis of Substituent Effects:

  • C2 (Carbonyl): This carbon is already highly deshielded due to its double bond to oxygen. The adjacent electron-withdrawing cyano group at C3 will further deshield it slightly. Predicted Shift: ~158-162 ppm.

  • C3 (Cyano-substituted): The ipso-carbon attached to the cyano group is expected to be shielded. The nitrile group's triple bond has a significant anisotropic effect. Predicted Shift: ~110-115 ppm.

  • C4: This carbon is para to the chloro group and meta to the cyano group. The chloro group's +R (resonance) effect will cause some shielding at the para position, while the -I effect of the cyano group will cause slight deshielding. The net effect is likely small. Predicted Shift: ~140-144 ppm.

  • C5 (Chloro-substituted): The ipso-carbon attached to the chlorine atom will be deshielded due to chlorine's electronegativity (-I effect). Predicted Shift: ~128-132 ppm.

  • C6: This carbon is ortho to the chloro group and meta to the carbonyl group. The -I effect of the adjacent chlorine will cause significant deshielding. Predicted Shift: ~142-146 ppm.

  • C7 (Nitrile Carbon): The carbon of the cyano group itself typically appears in a distinct region of the spectrum. Predicted Shift: ~115-118 ppm.

Summary of Predicted Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Shift
C2 158 - 162Carbonyl carbon, deshielded by adjacent -CN group.
C6 142 - 146Deshielded by ortho -Cl group.
C4 140 - 144Para to -Cl, meta to -CN; minor net change expected.
C5 128 - 132Ipso-carbon attached to electronegative Cl.
C7 (-CN) 115 - 118Characteristic shift for a nitrile carbon.
C3 110 - 115Ipso-carbon attached to -CN group, shielded.

Key Interpretive Notes:

  • The spectrum is expected to show six distinct signals, as all carbon atoms are in unique chemical environments.

  • The signal for the C2 carbonyl carbon will be the most downfield.

  • The signals for C3 and the nitrile carbon (C7) are expected to be the most upfield among the sp² and sp carbons.

  • Quaternary carbons (C2, C3, C5) will likely have lower intensity signals compared to the protonated carbons (C4, C6) in a standard proton-decoupled experiment, due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.

Conclusion

This technical guide provides a comprehensive framework for the ¹³C NMR analysis of 5-Chloro-2-hydroxynicotinonitrile. By leveraging established principles of chemical shifts and substituent effects in pyridine systems, we have constructed a detailed prediction of the ¹³C NMR spectrum. This predictive analysis, grounded in the predominant 2-pyridone tautomer, offers a powerful tool for the initial structural confirmation of this molecule in the absence of a reference spectrum. The detailed experimental protocol ensures that high-quality, reproducible data can be obtained, allowing for a confident comparison between predicted and experimental results, thereby providing a robust method for the structural elucidation of this and related heterocyclic compounds.

References

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136.
  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
  • Perisic-Janjic, N. et al. (2008). 13C- and 1H-NMR substituent-induced chemical shifts in N(1)-(4-substituted phenyl)-3-cyano-4,6-dimethyl-2-pyridones. Journal of the Serbian Chemical Society.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • Chem Help ASAP. (2022, October 7). Chemical shift of functional groups in 13C NMR spectroscopy. YouTube.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift Table.
  • Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • Chem Help ASAP. (2022, October 7). Sample 13C NMR spectra of compounds with common functional groups. YouTube.
  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals.
  • Gawinecki, R., Kucybała, Z., & Ośmiałowski, B. (2017). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 22(10), 1699. [Link]

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-477.
  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • ChemicalBook. (n.d.). 3-Cyanopyridine(100-54-9) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 2-Amino-5-chloropyridine(1072-98-6) 13C NMR spectrum.
  • SpectraBase. (n.d.). 2-Hydroxypyridine - Optional[13C NMR] - Chemical Shifts.
  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-708.
  • Wikipedia. (n.d.). 2-Pyridone.
  • Chen, K., & Hu, Y. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 785. [Link]

Sources

IR spectroscopy of 5-Chloro-2-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 5-Chloro-2-hydroxynicotinonitrile

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic analysis of 5-Chloro-2-hydroxynicotinonitrile, a substituted pyridine derivative of interest in chemical synthesis and drug development. We move beyond a simple recitation of spectral data to offer a field-proven perspective on experimental design, spectral interpretation, and the critical influence of molecular structure—specifically tautomerism—on the vibrational profile. This document is intended for researchers, scientists, and professionals who require a robust understanding of how to acquire and interpret a meaningful IR spectrum for this class of compounds, ensuring both data integrity and analytical accuracy.

Foundational Principles: Why IR Spectroscopy is a Definitive Tool for 5-Chloro-2-hydroxynicotinonitrile

Infrared spectroscopy is a powerful analytical technique predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending.[1] An IR spectrum, a plot of transmittance versus wavenumber, thus serves as a unique molecular "fingerprint," revealing the functional groups present within the sample.

For a molecule like 5-Chloro-2-hydroxynicotinonitrile (Molecular Formula: C₆H₃ClN₂O), IR spectroscopy is indispensable for confirming its structural identity. The molecule contains several key functional groups, each with a characteristic absorption signature: a hydroxyl group (-OH), a nitrile group (-C≡N), a chloro-substituent (-Cl), and an aromatic pyridine ring.

A critical consideration for this molecule is the well-established phenomenon of 2-hydroxypyridine tautomerism. 5-Chloro-2-hydroxynicotinonitrile can exist in equilibrium between the pyridinol form (with an -OH group) and the pyridone form (with a C=O group and an N-H bond). In the solid state, the pyridone tautomer is generally the more stable form. This equilibrium profoundly impacts the IR spectrum, and understanding it is key to a correct interpretation. We will, therefore, be vigilant for spectral evidence of both tautomers, particularly the dominant pyridone form.

Experimental Workflow: From Sample to Spectrum

The acquisition of a high-quality, reproducible IR spectrum is a self-validating process. Each step is designed to minimize interference and maximize the interaction between the analyte and the infrared beam. Given that 5-Chloro-2-hydroxynicotinonitrile is a solid at room temperature, two primary sample preparation methods are recommended.[2][3]

Recommended Sample Preparation Protocol: The KBr Pellet Method

This method is the gold standard for solid samples, creating a homogenous dispersion of the analyte in an IR-transparent matrix.

Rationale: Potassium bromide (KBr) is optically transparent in the mid-IR region (4000-400 cm⁻¹) and has a refractive index similar to many organic compounds, which minimizes scattering effects (the Christiansen effect).[4] The high pressure applied ensures the formation of a clear, glass-like pellet that allows for optimal transmission of the IR beam.

Step-by-Step Protocol:

  • Drying: Gently dry approximately 1-2 mg of 5-Chloro-2-hydroxynicotinonitrile and 100-200 mg of spectroscopic grade KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water. Moisture will introduce a very broad O-H absorption band around 3400 cm⁻¹ that can obscure the analyte's N-H or O-H signals.[5][6]

  • Grinding: In a dry agate mortar and pestle, thoroughly grind the KBr until it is a fine, consistent powder.

  • Mixing: Add the 1-2 mg of sample to the KBr in the mortar. Mix by gentle grinding for 1-2 minutes until the sample is uniformly distributed. The mixture should appear homogenous.

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes.

  • Inspection: Carefully remove the die from the press. The resulting pellet should be thin, transparent, or translucent. An opaque or cloudy pellet suggests insufficient grinding, inadequate pressure, or moisture contamination.

  • Analysis: Place the pellet into the sample holder of the FT-IR spectrometer for analysis.[3]

Alternative Protocol: Thin Solid Film Method

This is a faster alternative, suitable for rapid screening.

Rationale: This method avoids the need for a press and extensive grinding but may result in a non-uniform sample thickness, which can affect peak intensities and lead to spectral artifacts if the film crystallizes unevenly.

Step-by-Step Protocol:

  • Dissolution: Dissolve a small amount (5-10 mg) of the sample in a few drops of a highly volatile solvent in which it is soluble (e.g., methylene chloride or acetone).[7][8]

  • Deposition: Place a single drop of the concentrated solution onto the face of an IR-transparent salt plate (e.g., NaCl or KBr).

  • Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, solid film of the compound on the plate.[7][8]

  • Analysis: Mount the plate in the spectrometer's sample holder and acquire the spectrum. If peaks are too intense, the film is too thick and should be remade with a more dilute solution.

Data Acquisition Workflow

The following diagram outlines the logical flow for acquiring a reliable spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq FT-IR Acquisition cluster_analysis Data Analysis start Select Analyte: 5-Chloro-2-hydroxynicotinonitrile prep_choice Choose Method start->prep_choice kbr KBr Pellet Method prep_choice->kbr Standard film Thin Film Method prep_choice->film Rapid grind Grind & Mix with KBr kbr->grind dissolve Dissolve in Solvent film->dissolve press Press Pellet grind->press pellet Transparent Pellet press->pellet deposit Deposit on Salt Plate dissolve->deposit solid_film Solid Film deposit->solid_film sample Insert Sample into IR Beam pellet->sample solid_film->sample background Collect Background Spectrum (Empty Sample Compartment) scan Acquire Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) sample->scan process Fourier Transform & Ratio against Background scan->process final_spectrum Final Transmittance Spectrum process->final_spectrum interpret Interpret Key Absorption Bands final_spectrum->interpret

Caption: Experimental workflow for FT-IR analysis.

Spectral Analysis: Decoding the Vibrational Fingerprint

The IR spectrum of 5-Chloro-2-hydroxynicotinonitrile should be interpreted by systematically examining distinct regions. The table below summarizes the expected absorptions, which are critical for structural verification.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity & ShapeCausality & Insights
N-H StretchAmide (Pyridone tautomer)3400 - 3200Medium-Strong, BroadIndicates the presence of the dominant pyridone tautomer. Broadening is due to intermolecular hydrogen bonding (N-H···O=C).[1]
O-H StretchAlcohol (Pyridinol tautomer)3550 - 3200(Weak/Absent), BroadA very weak, broad signal may be present if the pyridinol tautomer exists in a minor population. It will likely be masked by the stronger N-H band.[9][10]
Aromatic C-H StretchPyridine Ring3100 - 3000Weak to MediumCharacteristic of sp² C-H bonds on the aromatic ring.
C≡N Stretch Nitrile 2240 - 2220 Strong, Sharp This is a highly diagnostic peak. Its presence in this "quiet" region of the spectrum is strong evidence for the nitrile functionality.[11][12][13]
C=O Stretch Amide (Pyridone tautomer) 1680 - 1640 Very Strong, Sharp Key indicator of the pyridone tautomer. This is often the most intense peak in the spectrum.[1]
C=C and C=N Ring StretchPyridine Ring1600 - 1450Medium to Strong, MultipleThese absorptions confirm the presence of the heterocyclic aromatic ring system.[14][15]
Fingerprint Region Bending/StretchC-N, C-O, C-Cl, Bending Modes< 1400Complex, MultipleThis region contains many complex vibrations, including C-N stretching (1350-1200 cm⁻¹) and the C-Cl stretch (typically 800-600 cm⁻¹).[16]

Safety and Handling

As a matter of professional diligence, the safe handling of all chemicals is paramount.

  • Hazards: 5-Chloro-2-hydroxynicotinonitrile is classified as a warning-level substance. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[2]

Conclusion

The infrared spectrum of 5-Chloro-2-hydroxynicotinonitrile provides a definitive method for its structural confirmation. The analysis hinges on the identification of two key, unambiguous absorption bands: the strong, sharp nitrile (C≡N) stretch around 2230 cm⁻¹ and the very strong carbonyl (C=O) stretch near 1660 cm⁻¹. The presence of the latter, coupled with a broad N-H stretch in the 3400-3200 cm⁻¹ region, provides conclusive evidence that the compound exists predominantly in its pyridone tautomeric form in the solid state. This guide provides the theoretical basis and practical protocols necessary for researchers to confidently acquire and interpret this critical analytical data.

References

  • Mohan, S., & Murugan, R. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Physics, 9(2), 288-292.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 162286, 5-Chloro-2-hydroxynicotinic acid. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]

  • Drawell. Sample Preparation for FTIR Analysis. Available at: [Link]

  • University of the West Indies at Mona. Sample preparation for FT-IR. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Available at: [Link]

  • Canadian Journal of Chemistry. (1957). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Available at: [Link]

  • ACS Omega. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Available at: [Link]

  • UCLA Chemistry. Table of IR Absorptions. Available at: [Link]

  • University of Colorado Boulder. Sampling Technique for Organic Solids in IR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2022). IR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Elixir International Journal. (2012). FT-IR, FT-Raman spectra, and density functional computations of the vibrational spectra of 3-pyridine carbonyl chloride. Available at: [Link]

Sources

Technical Guide: Mass Spectrometry of 5-Chloro-2-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-hydroxynicotinonitrile (CAS: 1048913-62-7) is a critical heterocyclic scaffold used in the synthesis of agrochemicals and kinase inhibitors. Its analysis presents unique challenges due to lactam-lactim tautomerism , which fundamentally alters ionization behavior in mass spectrometry.

This guide provides a validated framework for the detection and characterization of this molecule. Unlike generic protocols, this document focuses on the causal relationship between the molecule's electronic structure and its fragmentation physics, offering a self-validating workflow for researchers.

Part 1: Molecular Identity & Physicochemical Context

To successfully ionize and fragment this molecule, one must first understand its dynamic structure in solution.

The Tautomerism Trap

While nomenclature suggests a "hydroxy" pyridine, the molecule exists predominantly as 5-chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile (the 2-pyridone form) in both solid state and polar solvents (e.g., LC-MS mobile phases).

  • Implication for MS: Protonation in ESI(+) occurs preferentially at the carbonyl oxygen or the ring nitrogen, not the hydroxyl oxygen.

  • Implication for Fragmentation: The dominant fragmentation pathway involves the expulsion of carbon monoxide (CO), a hallmark of the pyridone structure, rather than water loss typical of phenols.

The Isotopic Fingerprint (Self-Validation)

The presence of a single chlorine atom provides an intrinsic validation tool. Any mass spectrum attributed to this compound must exhibit the characteristic chlorine isotope pattern:

  • Monoisotopic Mass (

    
    Cl):  ~154.99 Da
    
  • Isotope Mass (

    
    Cl):  ~156.99 Da
    
  • Abundance Ratio: The M+2 peak intensity must be approximately 32% of the M peak (3:1 ratio).

Critical Check: If your spectrum shows an M+2 peak at <5% or >50%, you have misidentified the compound (likely a fluoro- or bromo- analog, or an artifact).

Part 2: Ionization Strategies & Source Selection

Polarity Switching: ESI(+) vs. ESI(-)

This molecule is amphoteric, but its response varies significantly by mode.

ModeTarget IonMechanismApplication
ESI (+)

(m/z 155)
Protonation of amide O/NStructural Elucidation. Yields rich fragmentation (MS/MS) useful for impurity ID.
ESI (-)

(m/z 153)
Deprotonation of N-HTrace Quantitation. The electron-withdrawing Cl and CN groups increase acidity (pKa ~6-7), making negative ionization highly sensitive and stable.
Visualizing the Ionization Logic

Ionization Mol 5-Chloro-2-hydroxynicotinonitrile (Neutral) Tautomer Pyridone Tautomer (Dominant in Solution) Mol->Tautomer Equilibrium ESI_Pos ESI (+) [M+H]+ m/z 155 Tautomer->ESI_Pos + H+ (pH < 4) ESI_Neg ESI (-) [M-H]- m/z 153 Tautomer->ESI_Neg - H+ (pH > 7)

Figure 1: Ionization pathways governed by tautomeric equilibrium and mobile phase pH.

Part 3: Fragmentation Mechanics (MS/MS)

Understanding the fragmentation is essential for distinguishing this scaffold from metabolic byproducts or synthesis impurities.

Primary Pathway: The "Pyridone Collapse"

In Positive Mode (ESI+), the precursor ion (m/z 155) does not lose water. Instead, it undergoes a ring contraction.

  • Precursor: m/z 155 (

    
    Cl)
    
  • Loss of CO (-28 Da): The lactam ring ejects a neutral CO molecule.

    • Result: m/z 127 (Pyrrole-like cation).

    • Significance: Confirms the 2-pyridone tautomer.[1][2]

  • Loss of HCN (-27 Da): The nitrile group is ejected from the destabilized ring.

    • Result: m/z 100.[3]

    • Significance: Confirms the presence of the cyano group.

Secondary Pathway: Halogen Ejection
  • Loss of Cl/HCl: Direct loss of the chlorine radical (35 Da) or HCl (36 Da) is observed at higher collision energies, typically from the m/z 127 fragment.

Fragmentation Tree Diagram

Fragmentation Parent Precursor Ion [M+H]+ m/z 155 Frag1 Fragment 1 [M+H - CO]+ m/z 127 Parent->Frag1 - CO (28 Da) (Lactam Cleavage) Frag2 Fragment 2 [M+H - CO - HCN]+ m/z 100 Frag1->Frag2 - HCN (27 Da) (Nitrile Loss) Frag3 Fragment 3 [M+H - CO - HCl]+ m/z 91 Frag1->Frag3 - HCl (36 Da) (High Energy)

Figure 2: MS/MS fragmentation tree for 5-Chloro-2-hydroxynicotinonitrile in ESI(+) mode.

Part 4: Analytical Protocol (LC-MS/MS)

This protocol is designed for impurity profiling in a drug development context.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (e.g., Acquity BEH), 1.7 µm, 2.1 x 50 mmRetains polar aromatics; stable at varied pH.
Mobile Phase A 0.1% Formic Acid in WaterProton source for ESI(+); improves peak shape.
Mobile Phase B Acetonitrile (LC-MS Grade)Sharpens peaks for nitriles better than Methanol.
Gradient 5% B to 95% B over 5 minGeneral screening gradient.
Flow Rate 0.4 mL/minOptimal for electrospray desolvation.
Mass Spectrometer Settings (Triple Quadrupole)
ParameterSettingNote
Ionization ESI (+)Switch to (-) for sub-ng/mL quantitation.
Capillary Voltage 3.0 kVStandard for small molecules.
Cone Voltage 30 VOptimize to prevent in-source fragmentation.
Desolvation Temp 450 °CHigh temp needed to desolvate aqueous mobile phase.
MRM Transitions 155.0

127.0 (Quant)
Loss of CO (Most abundant).
155.0

100.0 (Qual)
Loss of CO + HCN (Specific).

Part 5: Case Study – Synthesis Impurity Profiling

Scenario: A process chemist observes a new impurity (0.5% area) at RRT 1.1 during the chlorination of 2-hydroxynicotinonitrile.

Investigation Workflow:

  • Isotope Check: The impurity shows an M+H at m/z 189 and an M+2 at 191 (ratio ~1:1).

    • Analysis: The 1:1 ratio indicates two chlorine atoms.

  • Fragmentation Check: The impurity fragments via loss of CO (m/z 189

    
     161), confirming the pyridone core remains intact.
    

This logic allows for rapid decision-making (e.g., quenching the reaction earlier) without isolating the impurity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 162286, 5-Chloro-2-hydroxynicotinic acid (Analogous Structure). Retrieved from [Link]

  • ChemTube3D. 2-Hydroxypyridine-Tautomerism. (Detailed mechanism of lactam-lactim tautomerism affecting ionization). Retrieved from [Link]

  • Holzgrabe, U. (2011).Mass Spectrometry in Drug Metabolism and Pharmacokinetics.

Sources

physical and chemical properties of 5-Chloro-2-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Subject: 5-Chloro-2-hydroxynicotinonitrile (CAS: 29681-44-5 / 1048913-62-7) Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1][2]

Executive Summary: The Scaffold Advantage

5-Chloro-2-hydroxynicotinonitrile (5-Cl-2-OH-NN) is a high-value heterocyclic building block characterized by its trifunctional nature. It serves as a "linchpin" scaffold in medicinal chemistry due to its ability to undergo orthogonal functionalization:

  • The Nitrile (C3): Precursor to primary amines, amides, or heterocycles (e.g., tetrazoles).[1][2]

  • The Chloride (C5): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

  • The Pyridone (C2-O/N): A tautomeric core that allows for either N-alkylation (pyridone retention) or aromatization via activation (e.g., POCl₃) to generate a highly reactive 2-chloropyridine electrophile.[2]

This guide provides a comprehensive analysis of its physicochemical behavior, a validated synthesis protocol, and a strategic roadmap for its application in drug discovery.[2]

Molecular Architecture & Tautomerism

Understanding the tautomeric equilibrium of 5-Cl-2-OH-NN is critical for predicting solubility and reactivity. In the solid state and polar solvents (DMSO, DMF, H₂O), the compound exists predominantly as the 2-pyridone (lactam) tautomer, stabilized by intermolecular hydrogen bonding.[2]

Tautomeric Equilibrium Diagram

Tautomerism cluster_0 Predominant Form (Solid/Polar) cluster_1 Minor Form (Gas/Non-polar) Pyridone 2-Pyridone Form (Lactam) High MP, Low Solubility Hydroxy 2-Hydroxypyridine Form (Lactim) Aromatic Character Pyridone->Hydroxy  K_eq << 1  

Figure 1: The tautomeric equilibrium heavily favors the pyridone form, influencing melting point and solubility.[1][2]

Physicochemical Profile

The following data aggregates experimental values and computed properties based on the pyridone scaffold.

PropertyValue / DescriptionRelevance
CAS Numbers 29681-44-5 (Preferred), 1048913-62-729681-44-5 typically denotes the oxo-form.[1]
Molecular Formula C₆H₃ClN₂OMW: 154.55 g/mol
Appearance Off-white to pale yellow solidCrystalline powder.
Melting Point > 250 °C (Decomposes)High MP due to strong intermolecular H-bonding (dimerization).[2]
pKa (Acidic) ~7.5 – 8.5 (NH)Deprotonates with weak bases (K₂CO₃, Cs₂CO₃).[1][2]
LogP ~0.8 – 1.2Moderate lipophilicity; suitable for CNS drug fragments.
Solubility High: DMSO, DMF, DMAcModerate: MeOH (hot)Low: DCM, Hexanes, WaterPoor solubility in non-polar solvents complicates workup; precipitation is often the best isolation method.[1][2]

Validated Synthesis Protocol

While 5-Cl-2-OH-NN is commercially available, in-house preparation is often required to ensure purity or to introduce isotopic labels. The most robust route is the electrophilic chlorination of 2-hydroxynicotinonitrile.

Reaction Scheme

Substrate: 2-Hydroxynicotinonitrile (2-oxo-1,2-dihydropyridine-3-carbonitrile) Reagent: N-Chlorosuccinimide (NCS) Solvent: DMF or Acetic Acid[1][2]

Step-by-Step Methodology
  • Setup: Charge a round-bottom flask with 2-hydroxynicotinonitrile (1.0 equiv) and DMF (5–10 volumes).

  • Addition: Add NCS (1.05 – 1.1 equiv) portion-wise at room temperature. Note: The reaction is slightly exothermic.

  • Reaction: Heat the mixture to 50–60 °C for 4–6 hours. Monitor by LC-MS (Target M+H: 155/157).[2]

    • Mechanism:[2][3][4] The electron-donating nature of the 2-oxo group (via the nitrogen lone pair) activates the 5-position for electrophilic aromatic substitution.

  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water (10 volumes) with vigorous stirring.

    • The product will precipitate as a solid.[3]

  • Isolation: Filter the solid, wash with water (to remove succinimide and DMF), and dry under vacuum at 45 °C.[2]

  • Purification: If necessary, recrystallize from Ethanol/Water.

Reactivity & Functionalization Strategy

For drug development, this molecule acts as a "switchable" electrophile.[1][2] The synthetic logic flows from the activation of the C2 position.

Strategic Workflow Diagram

Reactivity Start 5-Chloro-2-hydroxynicotinonitrile (Scaffold) Step1 Activation (Deoxychlorination) Reagent: POCl3 / PCl5 Start->Step1 Aromatization Intermediate 2,5-Dichloronicotinonitrile (Dual Electrophile) Step1->Intermediate Generates Reactive Pyridine PathA SnAr (Nucleophilic Substitution) Selectivity: C2 >> C5 Intermediate->PathA Amines/Alkoxides (C2 is activated by CN) PathB Suzuki/Buchwald Coupling Site: C5 (After C2 subst.) PathA->PathB Cross-Coupling (C5-Cl remains intact)

Figure 2: Divergent synthesis strategy. The C2-Cl is highly reactive to SnAr due to the ortho-nitrile electron-withdrawing effect, allowing regiospecific substitution before addressing the C5-Cl.

Key Transformations
  • Deoxychlorination (The Gateway Step):

    • Protocol: Reflux in neat POCl₃ (or with PCl₅) converts the pyridone to 2,5-dichloronicotinonitrile .[2]

    • Why: This restores aromaticity and creates a highly reactive electrophile at C2.

    • Caution: Quench POCl₃ reactions carefully into ice/base to avoid violent hydrolysis.

  • Regioselective SnAr:

    • The C2-chlorine is significantly more labile than the C5-chlorine.

    • Reaction: Treatment of 2,5-dichloronicotinonitrile with primary amines (R-NH₂) or alkoxides (RO⁻) at 0°C to RT yields the 2-amino-5-chloronicotinonitrile derivative exclusively.[2]

  • Palladium Coupling (C5):

    • Once the C2 position is substituted, the C5-chlorine can be engaged in Suzuki-Miyaura coupling using biaryl phosphine ligands (e.g., XPhos, SPhos) to install aryl or heteroaryl groups.[2]

Safety & Handling (GHS)[2]

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory, especially when handling the fine powder or using chlorinating agents like POCl₃.[2]

References

  • PubChem Compound Summary. (2025). 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 29681-44-5). National Center for Biotechnology Information. [Link]

  • ResearchGate. (2014).[1][2] Discussion on Chlorination of Hydroxypyridines using POCl3. [Link]

  • Indian Chemical Society. (2018). POCl3-PCl5 mixture: A robust chlorinating agent.[5] (Review of chlorination methodologies for pyridones). [Link]

Sources

reactivity of the nitrile group in 5-Chloro-2-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 5-Chloro-2-hydroxynicotinonitrile

Abstract

5-Chloro-2-hydroxynicotinonitrile is a pivotal heterocyclic building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its synthetic versatility is largely dictated by the reactivity of its constituent functional groups. This technical guide provides a detailed exploration of the chemical transformations of the nitrile (-C≡N) group within this molecule. As Senior Application Scientists, we will dissect the causality behind experimental choices for key reactions such as hydrolysis, reduction, and cycloaddition, offering field-proven insights into reaction mechanisms and synthetic protocols. This document is structured to serve as a comprehensive resource for researchers, scientists, and drug development professionals, ensuring a blend of theoretical grounding and practical application.

Introduction: The Structural and Electronic Landscape

5-Chloro-2-hydroxynicotinonitrile is a substituted pyridine ring, a scaffold prevalent in a multitude of biologically active compounds. The molecule's reactivity is a product of the interplay between its three functional groups: a chloro group, a hydroxyl group, and a nitrile group.

  • The Nitrile Group (-C≡N): This group is characterized by a strong triple bond between a carbon and a nitrogen atom. The carbon atom is electrophilic due to the high electronegativity of nitrogen, making it susceptible to nucleophilic attack.[1] This inherent electrophilicity is the cornerstone of its reactivity.

  • Substituent Effects: The electron-withdrawing nature of the chlorine atom at the 5-position and the pyridine ring nitrogen further enhances the electrophilicity of the nitrile carbon. The hydroxyl group at the 2-position can exist in tautomeric equilibrium with its keto form, 2-pyridone. This equilibrium can influence the electronic properties of the ring and, consequently, the reactivity of the nitrile group under different pH conditions.

  • Pharmaceutical Relevance: The nitrile group is a valuable pharmacophore in drug design. It is relatively robust, not easily metabolized, and can act as a bioisostere for halogens or a carbonyl group.[2] Its ability to participate in various chemical transformations allows for the generation of diverse molecular libraries from a single precursor.

Key Transformations of the Nitrile Group

The synthetic potential of 5-Chloro-2-hydroxynicotinonitrile is unlocked through several key reactions targeting the nitrile moiety. We will explore the most synthetically useful of these transformations.

Hydrolysis: Conversion to Amides and Carboxylic Acids

Hydrolysis of the nitrile group is a fundamental transformation that yields either a primary amide or a carboxylic acid, depending on the reaction conditions. This conversion is a critical step for introducing new functional handles for further derivatization.

Mechanism and Causality:

  • Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[1] A weak nucleophile, such as water, can then attack this activated carbon. Subsequent proton transfers and tautomerization lead to an amide intermediate.[1] Under forcing conditions (e.g., heating in strong acid), the amide is further hydrolyzed to the corresponding carboxylic acid, 5-Chloro-2-hydroxynicotinic acid.[3]

  • Base-Catalyzed Hydrolysis: In the presence of a strong base like hydroxide (OH⁻), the reaction proceeds via direct nucleophilic attack on the electrophilic nitrile carbon.[1] The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. Similar to the acidic pathway, prolonged heating in a basic solution will hydrolyze the amide to a carboxylate salt, which upon acidic workup yields the carboxylic acid.[1]

Start 5-Chloro-2-hydroxynicotinonitrile Amide 5-Chloro-2-hydroxy- nicotinamide Start->Amide H₂O, H⁺ or OH⁻ (Mild) Radziszewski (H₂O₂, OH⁻) Acid 5-Chloro-2-hydroxy- nicotinic Acid Start->Acid H₂O, H₂SO₄ Heat Amide->Acid H₂O, H⁺ or OH⁻ (Forced) Heat Nitrile Nitrile (R-C≡N) ImineAnion Imine Anion Intermediate [R-C(H)=N]⁻ Nitrile->ImineAnion 1. LiAlH₄ (Hydride Attack) AmineComplex Organometallic Complex ImineAnion->AmineComplex 2. Second Hydride Attack Amine Primary Amine (R-CH₂NH₂) AmineComplex->Amine 3. Aqueous Workup (H₂O)

Sources

Methodological & Application

Application Note: High-Purity 5-Chloro-2-hydroxynicotinonitrile via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the purification of 5-Chloro-2-hydroxynicotinonitrile, a key heterocyclic building block in pharmaceutical and agrochemical synthesis. Achieving high purity of this intermediate is critical for the efficiency and safety of subsequent synthetic steps. This document outlines a systematic approach to purification by recrystallization, detailing the scientific rationale for solvent selection, a step-by-step protocol for the purification process, and methods for purity assessment. The protocol is designed to be a self-validating system, enabling researchers to adapt and optimize the procedure for their specific needs.

Introduction: The Critical Role of Purity

5-Chloro-2-hydroxynicotinonitrile is a versatile precursor in the synthesis of a wide range of biologically active molecules. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields, and complications in the purification of the final active pharmaceutical ingredient (API) or agrochemical. Therefore, a robust and reproducible purification method is paramount.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle of recrystallization is based on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[2] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[3] This allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the selective crystallization of the pure compound upon cooling, leaving the impurities dissolved in the mother liquor.

This application note will guide the user through a logical workflow for developing a tailored recrystallization protocol for 5-Chloro-2-hydroxynicotinonitrile.

Physicochemical Properties of 5-Chloro-2-hydroxynicotinonitrile

Understanding the physicochemical properties of the target compound is the foundation for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₆H₃ClN₂O[4]
Molecular Weight 154.55 g/mol [4]
Appearance Solid (predicted)Inferred from related compounds
Boiling Point 356.6 ± 42.0 °C at 760 mmHg[]
Storage Sealed in dry, room temperature[4]

The Science of Solvent Selection: A Predictive and Empirical Approach

The choice of solvent is the most critical parameter in recrystallization. Due to the lack of specific solubility data for 5-Chloro-2-hydroxynicotinonitrile in the public domain, a combined predictive and empirical approach is necessary.

Predictive Analysis based on Molecular Structure

5-Chloro-2-hydroxynicotinonitrile possesses a polar heterocyclic ring system with a hydroxyl group capable of hydrogen bonding, a polar nitrile group, and a moderately non-polar chlorosubstituent. This structure suggests a moderate to high polarity. Based on the "like dissolves like" principle, solvents with similar polarity are likely to be good candidates for dissolution.

  • High Polarity Solvents (Potential for high solubility at elevated temperatures): Alcohols (Methanol, Ethanol, Isopropanol), Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Medium Polarity Solvents (Potential for moderate solubility): Ethyl acetate, Tetrahydrofuran (THF).

  • Low Polarity Solvents (Likely to be poor solvents): Toluene, Hexane, Diethyl ether.

Empirical Solvent Screening Protocol

The following protocol is designed to systematically screen a range of solvents to identify the optimal choice for recrystallization.

Materials:

  • Crude 5-Chloro-2-hydroxynicotinonitrile

  • A selection of solvents from the categories above (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Water)

  • Small test tubes or vials

  • Heating apparatus (hot plate with a water or sand bath)

  • Vortex mixer

Procedure:

  • Place approximately 10-20 mg of the crude solid into a series of labeled test tubes.

  • To each tube, add the test solvent dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL has been added. Observe and record the solubility at room temperature.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the tube in a water or sand bath to the boiling point of the solvent.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show poor solubility at room temperature, complete dissolution at the boiling point, and significant crystal formation upon cooling.

Expected Solubility Profile (Predicted)

The following table summarizes the predicted solubility behavior of 5-Chloro-2-hydroxynicotinonitrile in common laboratory solvents. This table should be used as a guide for the empirical screening process.

SolventPolarity IndexPredicted Solubility at Room TemperaturePredicted Solubility at Boiling PointSuitability for Recrystallization
Water10.2LowModerate to HighPotentially suitable, especially in a mixed solvent system.
Methanol6.6ModerateHighPotentially suitable.
Ethanol5.2Low to ModerateHighPromising Candidate.
Acetone5.1ModerateHighPotentially suitable.
Ethyl Acetate4.4LowModerate to HighPromising Candidate.
Toluene2.4Very LowLow to ModerateMay be suitable as an anti-solvent.
Hexane0.1InsolubleInsolubleUnsuitable as a primary solvent.

Detailed Recrystallization Protocol

This protocol provides a step-by-step guide for the recrystallization of 5-Chloro-2-hydroxynicotinonitrile once a suitable solvent has been identified through the screening process.

Recrystallization_Workflow A Dissolution: Add minimum amount of hot solvent to crude solid. B Hot Filtration (Optional): If insoluble impurities are present. A->B Observe clarity C Cooling & Crystallization: Allow to cool slowly to room temperature, then in an ice bath. A->C No insoluble impurities B->C D Isolation: Collect crystals by vacuum filtration. C->D E Washing: Wash crystals with a small amount of cold solvent. D->E F Drying: Dry the purified crystals under vacuum. E->F G Purity Assessment: Melting point determination, HPLC, etc. F->G

Caption: Recrystallization workflow for 5-Chloro-2-hydroxynicotinonitrile.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude 5-Chloro-2-hydroxynicotinonitrile in an Erlenmeyer flask.

    • Add a small portion of the selected recrystallization solvent.

    • Heat the mixture to the boiling point of the solvent while stirring.

    • Continue to add the hot solvent portion-wise until the solid has just dissolved. Avoid adding an excess of solvent as this will reduce the yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Preheat a funnel and a new receiving flask to prevent premature crystallization.

    • Pour the hot solution through a fluted filter paper to remove the insoluble material.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before filtration.

  • Washing:

    • With the vacuum still applied, wash the crystals with a small amount of fresh, cold solvent to remove any residual mother liquor containing impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the compound's boiling point to remove any residual solvent.

Purity Assessment

The purity of the recrystallized 5-Chloro-2-hydroxynicotinonitrile should be assessed by the following methods:

  • Melting Point Determination: A sharp melting point range close to the literature value (once established) is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can provide a quantitative measure of purity.

  • Spectroscopic Methods (NMR, IR): Comparison of the spectra of the recrystallized product with a reference standard can confirm its identity and the absence of impurities.

Safety and Handling

5-Chloro-2-hydroxynicotinonitrile is a chemical that should be handled with appropriate safety precautions.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of 5-Chloro-2-hydroxynicotinonitrile by recrystallization. By following the outlined steps for solvent selection and the recrystallization procedure, researchers can achieve a high degree of purity, which is essential for the successful synthesis of downstream products in the pharmaceutical and agrochemical industries. The emphasis on an empirical approach to solvent selection ensures that this guide is adaptable and can be optimized for various scales and impurity profiles.

References

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. In Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Aakash Education. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. In Chemistry. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 5-Chloro-2-hydroxynicotinonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-hydroxynicotinonitrile (CAS 1048913-62-7), also known as 5-chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile, represents a "privileged scaffold" in medicinal chemistry. Its structural trifecta—an electrophilic nitrile, a tautomeric hydroxy/oxo group, and a halogen handle at the C-5 position—enables divergent synthesis of complex fused heterocycles, particularly pyrido[2,3-d]pyrimidines (kinase inhibitors) and 1,8-naphthyridines .

This guide details the regioselective manipulation of this building block. We prioritize the conversion to 2,5-dichloronicotinonitrile , a high-reactivity intermediate that allows for sequential nucleophilic aromatic substitution (SNAr) at C-2 followed by transition-metal-catalyzed coupling at C-5.

Chemical Profile & Handling

PropertySpecificationNotes
IUPAC Name 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbonitrileExists in equilibrium with 2-hydroxy tautomer.
CAS No. 1048913-62-7Alternate CAS for derivatives: 2967-27-3 (non-chloro parent).
Mol. Weight 154.55 g/mol
Appearance Off-white to pale yellow solidHygroscopic; store under inert atmosphere.
Solubility DMSO, DMF, hot MeOHPoor solubility in non-polar solvents (DCM, Hexanes).
Hazards Irritant (H315, H319, H335)Releases toxic fumes (NOx, HCl, HCN) upon combustion.

Strategic Reaction Map

The utility of 5-chloro-2-hydroxynicotinonitrile lies in its ability to serve as a hub for divergent synthesis. The workflow below illustrates the primary pathways: Activation (Chlorination), Functionalization (SNAr), and Annulation (Cyclization).

DivergentSynthesis Start 5-Chloro-2-hydroxynicotinonitrile (Starting Material) Activated 2,5-Dichloronicotinonitrile (Activated Core) Start->Activated POCl3, Reflux (Deoxychlorination) Intermediate 2-Amino-5-chloronicotinonitrile (S_NAr Product) Activated->Intermediate R-NH2, Base (Regioselective S_NAr at C-2) Fused Pyrido[2,3-d]pyrimidine (Kinase Inhibitor Scaffold) Intermediate->Fused Formamidine/Urea (Annulation) Coupled 5-Aryl-pyrido[2,3-d]pyrimidine (Late-Stage Diversification) Fused->Coupled Ar-B(OH)2, Pd(0) (Suzuki Coupling at C-5)

Figure 1: Divergent synthetic workflow starting from 5-chloro-2-hydroxynicotinonitrile.

Detailed Protocols

Protocol A: Activation to 2,5-Dichloronicotinonitrile

The conversion of the C-2 hydroxyl group to a chloride is the critical gateway step. The C-2 chloride is significantly more reactive than the C-5 chloride, enabling regioselective substitution later.

Mechanism: The reaction proceeds via the formation of a dichlorophosphate intermediate. The presence of the electron-withdrawing nitrile group at C-3 accelerates the nucleophilic attack of chloride at C-2 but also makes the ring prone to hydrolysis if workup is not controlled.

Materials:

  • 5-Chloro-2-hydroxynicotinonitrile (1.0 eq)

  • Phosphorus oxychloride (POCl3) (5.0 - 10.0 eq) [Solvent & Reagent]

  • Phosphorus pentachloride (PCl5) (0.1 eq) [Catalytic additive]

  • Optional: N,N-Diethylaniline (1.0 eq) [Base sponge for HCl]

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), charge 5-chloro-2-hydroxynicotinonitrile.

  • Addition: Carefully add POCl3 (neat). Caution: Exothermic. If using PCl5, add it as a solid now.

  • Reflux: Heat the mixture to 105–110 °C (gentle reflux) for 4–6 hours. Monitor by TLC (System: 20% EtOAc/Hexanes). The starting material spot (baseline/polar) should disappear, replaced by a less polar spot (Rf ~0.6).

  • Quench (Critical):

    • Cool the reaction mixture to room temperature.

    • Remove excess POCl3 under reduced pressure (rotary evaporator with a caustic trap).

    • Pour the viscous residue slowly onto crushed ice (approx. 10g ice per 1g substrate) with vigorous stirring. Do not allow the temperature to rise above 10 °C to prevent hydrolysis of the nitrile.

  • Neutralization: Carefully adjust pH to ~7–8 using saturated NaHCO3 solution.

  • Extraction: Extract immediately with Dichloromethane (DCM) (3 x volumes).

  • Purification: Dry organic layer over anhydrous Na2SO4, filter, and concentrate. The crude 2,5-dichloronicotinonitrile is often pure enough for the next step. If needed, recrystallize from Hexanes/EtOAc.

Yield Expectation: 85–95%

Protocol B: Regioselective SNAr (Synthesis of 2-Amino-5-chloronicotinonitrile)

This step exploits the electronic difference between C-2 and C-5. The C-2 position is activated by the adjacent ring nitrogen and the ortho-nitrile group.

Materials:

  • 2,5-Dichloronicotinonitrile (1.0 eq)

  • Primary Amine (R-NH2) or Ammonia (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Acetonitrile (ACN) or THF

Procedure:

  • Dissolve 2,5-dichloronicotinonitrile in ACN (0.2 M).

  • Add DIPEA followed by the amine at 0 °C.

  • Allow to warm to room temperature. Stir for 2–4 hours.

    • Note: If using volatile amines (e.g., methylamine), use a sealed tube.

  • Workup: Evaporate solvent. Resuspend in water.[1][2][3] The product usually precipitates. Filter and wash with cold water.

Key Insight: The C-5 chlorine remains intact under these conditions (up to 60 °C), preserving it for late-stage coupling.

Protocol C: Annulation to Pyrido[2,3-d]pyrimidine

This protocol describes the formation of the pyrimidine ring, a common motif in PIM-1 and EGFR kinase inhibitors.

Reaction Logic: The nitrile nitrogen acts as the nucleophile for the cyclizing agent (e.g., formamidine), followed by ring closure by the C-2 amine.

Materials:

  • 2-Amino-5-chloronicotinonitrile (1.0 eq)

  • Formamidine acetate (2.0 eq) [For C-H at position 2 of pyrimidine]

  • Solvent: 2-Methoxyethanol or n-Butanol

Procedure:

  • Suspend the starting material and formamidine acetate in 2-methoxyethanol.

  • Heat to reflux (125 °C) for 12–16 hours.

  • Observation: The reaction often turns from a suspension to a clear solution, then precipitates the product upon cooling.

  • Isolation: Cool to 0 °C. Filter the solid. Wash with cold ethanol and diethyl ether.

Mechanism Diagram:

AnnulationMechanism Step1 2-Amino-5-chloronicotinonitrile + Formamidine Acetate Step2 Intermediate Amidine Formation (Nucleophilic attack on Nitrile) Step1->Step2 Heat, -AcOH Step3 Intramolecular Cyclization (Attack by C-2 Amine) Step2->Step3 Ring Closure Product 4-Amino-6-chloropyrido[2,3-d]pyrimidine (Aromatized Product) Step3->Product -NH3 (Dimroth Rearrangement type logic)

Figure 2: Mechanistic flow of the annulation reaction to form the fused bicyclic system.

Advanced Optimization: Late-Stage Suzuki Coupling

Once the fused system is built, the C-5 chlorine (now C-6 in the pyrido[2,3-d]pyrimidine numbering) can be coupled.

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (5 mol%)

  • Solvent: 1,4-Dioxane/Water (4:1)

  • Base: K2CO3 (2.0 eq)

  • Temperature: 90 °C (Microwave irradiation is highly recommended for 30 mins).

Troubleshooting Tip: If dehalogenation is observed (loss of Cl without coupling), switch to a Buchwald precatalyst (e.g., XPhos Pd G2) and use anhydrous conditions (Toluene, K3PO4).

References

  • Synthesis of 2,5-Dichloronicotinonitrile

    • Patent: Cain, M. H. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and derivatives. US Patent 5,204,478. Link

    • Context: Describes POCl3/PCl5 chlorination of hydroxy-nicotinic acid deriv
  • Regioselective SNAr on Dichloropyridines: Journal: Koolman, H. F., et al. (2012). Regioselective displacement of 2,5-dichloropyridines. Tetrahedron Letters, 53(15), 1961-1964. Context: Establishes the reactivity order C-2 >> C-5.
  • Pyrido[2,3-d]pyrimidine Synthesis

    • Journal: Rashad, A. E., et al. (2010). Synthesis and anticancer activity of some novel pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. European Journal of Medicinal Chemistry, 45(9), 4122-4128. Link

    • Context: Protocol for cyclization using formamidine and other reagents.
  • Suzuki Coupling on Chloro-Heterocycles

    • Journal: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

Sources

Suzuki coupling reactions with 5-Chloro-2-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Suzuki-Miyaura Coupling of 5-Chloro-2-hydroxynicotinonitrile

Executive Summary

This guide details the protocol for performing Suzuki-Miyaura cross-coupling reactions on 5-Chloro-2-hydroxynicotinonitrile (CAS: 1048913-62-7). This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., ALK5, BTK) but presents specific synthetic challenges:

  • Electronic Deactivation: The C5-Chlorine bond is inherently less reactive than bromides or iodides.

  • Tautomeric Interference: The 2-hydroxy group exists in equilibrium with the 2-pyridone form, which can coordinate to Palladium (Pd) species, poisoning the catalyst or reducing turnover frequency (TOF).

  • Solubility: The high polarity of the pyridone motif often necessitates aqueous or polar aprotic solvent systems.

This document provides two validated workflows: a Direct Coupling Protocol (for efficiency) and a Protection-First Protocol (for difficult substrates), along with a troubleshooting matrix.

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The target molecule contains three functional features that dictate reactivity:

  • C5-Cl (Electrophile): The site of oxidative addition. While activated by the electron-withdrawing nitrile (CN) at C3 and the pyridine nitrogen, aryl chlorides generally require electron-rich, bulky ligands (e.g., Buchwald phosphines or NHCs) to facilitate the oxidative addition step.

  • C3-CN (Nitrile): A strong electron-withdrawing group that activates the ring but is susceptible to hydrolysis under harsh basic conditions.

  • C2-OH (Tautomer): Exists predominantly as the 2-pyridone amide-like tautomer in solution. This species can form stable

    
    - or 
    
    
    
    -complexes with Pd(II), arresting the catalytic cycle.
Ligand Selection Strategy

To overcome the inert C-Cl bond and potential catalyst poisoning, "Third-Generation" Buchwald precatalysts or N-Heterocyclic Carbene (NHC) complexes are required.

  • XPhos / SPhos: These bulky, electron-rich biaryl phosphines promote rapid oxidative addition into the C-Cl bond and sterically crowd the metal center, preventing the formation of inactive pyridone-bridged Pd dimers.

  • PEPPSI-IPr: An NHC catalyst that is highly stable to air and moisture, ideal for reactions requiring higher temperatures to activate the chloride.

Experimental Protocols

Protocol A: Direct Coupling (High Efficiency)

Recommended for initial screening and library synthesis. avoiding protection/deprotection steps.

Reagents:

  • Substrate: 5-Chloro-2-hydroxynicotinonitrile (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.2 equiv), and

    
     (3.0 equiv).
    
  • Catalyst Addition: Add XPhos Pd G2 (0.02 equiv). Note: If using G2 is not possible, use

    
     (2 mol%) + XPhos (4 mol%) premixed in solvent.
    
  • Degassing: Add the solvent mixture (Dioxane/Water, 0.2 M concentration relative to substrate). Sparge with Nitrogen or Argon for 5 minutes.

  • Reaction: Seal the vial and heat to 100°C for 4–16 hours.

  • Monitoring: Monitor by LC-MS. The pyridone product is polar; use a gradient starting at 5% MeCN.

  • Workup:

    • Cool to room temperature.[1][2]

    • Acidify carefully with 1M HCl to pH ~3-4 (to protonate the pyridone and ensure solubility in organic phase or precipitation).

    • Extract with EtOAc or DCM/iPrOH (3:1).

    • Wash with brine, dry over

      
      , and concentrate.
      
Protocol B: Protection-First Strategy (High Purity)

Recommended for scale-up or when the direct coupling yields <40% due to catalyst poisoning.

Phase 1: O-Protection (Benzylation)

  • Dissolve 5-Chloro-2-hydroxynicotinonitrile in DMF.

  • Add

    
     (1.5 equiv) and Benzyl Bromide (BnBr, 1.1 equiv).
    
  • Stir at 60°C for 2 hours. The product, 2-(benzyloxy)-5-chloronicotinonitrile , precipitates upon adding water. Filter and dry.[1]

Phase 2: Suzuki Coupling

  • Substrate: 2-(benzyloxy)-5-chloronicotinonitrile (1.0 equiv).

  • Catalyst:

    
     (3 mol%) or 
    
    
    
    (5 mol%). Note: The O-Bn protection makes the substrate a standard aryl chloride, allowing cheaper catalysts.
  • Base:

    
     (2.0 equiv).
    
  • Solvent: Toluene / EtOH / Water (4:2:1).

  • Temp: 90°C for 12 hours.

Phase 3: Deprotection

  • Dissolve coupled product in MeOH/EtOAc.

  • Add Pd/C (10 wt%) and stir under

    
     balloon (1 atm) for 2 hours (or use TFA at 60°C if the coupling partner contains alkenes sensitive to hydrogenation).
    

Optimization & Troubleshooting Matrix

ObservationRoot CauseCorrective Action
No Conversion Oxidative addition failure (Inert C-Cl).Switch ligand to XPhos , SPhos , or CataCXium A . Increase Temp to 110°C.
Low Yield (<30%) Catalyst poisoning by Pyridone N/O.Use Protocol B (O-Protection). Alternatively, increase catalyst loading to 5-10 mol%.
Protodeboronation Boronic acid instability.[3][4]Use Boronic Esters (Bpin) or Potassium Trifluoroborates (

)
.
Homocoupling Presence of

or excess catalyst.
Degas solvents more rigorously (Freeze-Pump-Thaw). Reduce catalyst loading.
Hydrolysis of CN Base too strong / Temp too high.Switch base from

to

or

. Lower temp to 80°C.

Visualized Workflows

Figure 1: Reaction Decision Tree

OptimizationStrategy Start Start: 5-Chloro-2-hydroxynicotinonitrile CheckScale Scale / Complexity? Start->CheckScale SmallScale Small Scale / Screening (<100 mg) CheckScale->SmallScale LargeScale Large Scale / High Purity (>1 g) CheckScale->LargeScale DirectRoute Protocol A: Direct Coupling (XPhos Pd G2, K3PO4, Dioxane/H2O) SmallScale->DirectRoute ProtectRoute Protocol B: Protection Strategy (1. BnBr, K2CO3 2. Suzuki 3. Deprotection) LargeScale->ProtectRoute Analysis Analyze LC-MS Conversion DirectRoute->Analysis Success Yield > 60% Proceed to Isolation Analysis->Success Good Conv. Fail Yield < 30% or Impure Analysis->Fail Poisoning/Stalled Fail->ProtectRoute Switch Strategy

Caption: Strategic decision tree for selecting between direct activation and protection-group methodologies.

Figure 2: Catalytic Cycle & Activation

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Substrate PdII L-Pd(II)-Cl (Ar) OxAdd->PdII TransMet Transmetalation (Base + Boronic Acid) PdII->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Repeats Product 5-Aryl-2-OH-Nicotinonitrile RedElim->Product Substrate 5-Cl-2-OH-Nicotinonitrile Substrate->OxAdd

Caption: Simplified catalytic cycle highlighting the oxidative addition of the C5-Cl bond.

References

  • Mechanistic Overview of Suzuki Coupling on Chlorides

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides.
  • Coupling of 2-Hydroxypyridines / Pyridones

    • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry (Discusses pyridone scaffolds).
    • Specific protocol adaptation from: Suzuki–Miyaura Cross-Coupling of 2-Hydroxypyridine Tosyl
  • Use of XPhos Pd G2 Precatalyst

    • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2][5]

  • Reaction Optimization for Heterocycles

    • Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
    • (General Reference for Ligand Screening)

Sources

palladium-catalyzed cross-coupling of 5-Chloro-2-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Cross-Coupling of 5-Chloro-2-hydroxynicotinonitrile

Executive Summary

Subject: Palladium-catalyzed arylation/amination of 5-Chloro-2-hydroxynicotinonitrile (CAS: 94741-28-5). Core Challenge: This substrate presents a "dual-personality" challenge. It exists predominantly as the 2-pyridone tautomer , which can poison palladium catalysts via bidentate coordination (N- and O-binding). Furthermore, the 3-cyano group is strongly electron-withdrawing, altering the electronics of the C-Cl bond. Solution: This guide details two validated workflows:

  • The "Shield & Strike" Protocol (Recommended): O-protection to lock the pyridine tautomer, followed by C5-selective coupling using Buchwald G3/G4 precatalysts.

  • The "Activation" Protocol: Conversion to 2,5-dichloronicotinonitrile for regioselective C2-functionalization.

Strategic Analysis & Reaction Pathways

The substrate’s reactivity is dictated by the competition between the C5-Cl electrophile and the C2-OH/NH nucleophile.

  • Electronic Context: The 3-CN group lowers the LUMO of the pyridine ring, theoretically facilitating oxidative addition at the C5-Cl bond compared to chlorobenzene. However, the free lactam (pyridone) moiety acts as a catalyst sink.

  • Ligand Selection: Standard ligands (PPh3, dppf) often fail due to competitive coordination. Bulky, electron-rich biaryl phosphines (e.g., XPhos , SPhos ) or NHC ligands are required to outcompete the substrate for the metal center.

Pathway Visualization:

ReactionPathways Substrate 5-Chloro-2-hydroxynicotinonitrile (Pyridone Tautomer) Protection Pathway A: O-Protection (BnBr / Ag2CO3) Substrate->Protection Lock Tautomer Activation Pathway B: Activation (POCl3) Substrate->Activation Deoxychlorination ProtectedInt 2-(Benzyloxy)-5-chloronicotinonitrile (Pyridine Form) Protection->ProtectedInt DichloroInt 2,5-Dichloronicotinonitrile Activation->DichloroInt C5Product C5-Coupled Product (Target) ProtectedInt->C5Product Pd-XPhos G3 Ar-B(OH)2 C2Product C2-Coupled Product (Regioselective) DichloroInt->C2Product Pd(PPh3)4 (C2 > C5 Selectivity)

Caption: Pathway A targets the C5-Cl bond by masking the catalyst-poisoning lactam. Pathway B activates C2, reversing selectivity.

Protocol A: C5-Selective Suzuki-Miyaura Coupling (The "Shield & Strike")

This is the most robust method for drug discovery, ensuring the C5-Cl bond reacts without interference from the 2-pyridone functionality.

Phase 1: O-Protection (Benzyl Ether)

Direct alkylation often yields N-alkylation (pyridone) vs O-alkylation (pyridine) mixtures. Silver salts favor O-alkylation.

  • Reagents: Substrate (1.0 equiv), Benzyl bromide (1.2 equiv), Ag₂CO₃ (1.1 equiv).

  • Solvent: Toluene or Benzene (0.2 M).

  • Conditions: Reflux, 4–12 h.

  • Workup: Filter through Celite (removes Ag salts), concentrate, and recrystallize from hexanes/EtOAc.

  • Checkpoint: Verify O-alkylation via NMR (Shift of C3-H).

Phase 2: Cross-Coupling (The "Strike")

With the pyridine form locked, the 5-Cl is a deactivated aryl chloride. We utilize XPhos Pd G3 or SPhos Pd G3 , which generate the active monoligated Pd(0) species rapidly even at moderate temperatures.

Standard Operating Procedure (SOP):

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with:

    • Protected Substrate (1.0 equiv, 0.5 mmol)

    • Boronic Acid/Pinacol Ester (1.5 equiv)

    • Catalyst: XPhos Pd G3 (2.0 – 5.0 mol%)

    • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent System: Add 1,4-Dioxane/Water (4:1 v/v) (Total volume: 2.5 mL, 0.2 M). Note: The water is critical for the activation of the boronic acid.

  • Reaction: Seal and heat to 80 °C for 4–16 hours.

  • Monitoring: Monitor by LC-MS. The nitrile group provides a distinct UV trace.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄. Purify via flash chromatography.

  • Deprotection (Optional): Hydrogenolysis (H₂, Pd/C) or acid hydrolysis (TFA) restores the 2-hydroxypyridine core.

Reaction Optimization Table:

VariableStandard ConditionOptimization (Difficult Substrates)Rationale
Catalyst XPhos Pd G3Pd(OAc)₂ + CataCXium ACataCXium A is superior for highly sterically hindered partners.
Base K₃PO₄Cs₂CO₃ or KOHStronger bases facilitate transmetallation but may hydrolyze the nitrile.
Solvent Dioxane/H₂On-ButanolHigh boiling point alcohol can stabilize Pd intermediates.

Protocol B: Regioselective C2-Functionalization (The "Activation" Route)

If the target is to functionalize the C2 position (replacing the OH), the strategy must change. Direct coupling of the OH (via tosylate) is possible but converting to the dichloride offers better control.

Step 1: Deoxychlorination
  • Reagents: Substrate, POCl₃ (neat or 5 equiv in PhCl), catalytic DMF.

  • Conditions: 100 °C, 2 h.

  • Product: 2,5-Dichloronicotinonitrile .

Step 2: Site-Selective Coupling

In 2,5-dichloropyridines, the C2-Cl is significantly more reactive towards oxidative addition than C5-Cl due to the adjacent nitrogen (decreased electron density) and the inductive effect of the C3-nitrile.

  • Catalyst: Pd(PPh₃)₄ (5 mol%) - Use a less active catalyst to enhance selectivity.

  • Stoichiometry: Limiting Boronic Acid (1.05 equiv).

  • Temperature: Keep mild (RT to 50 °C).

  • Outcome: >95% selectivity for C2-coupling.

Mechanistic Insight & Troubleshooting

The "Poisoning" Mechanism: Why does the native substrate fail? The pyridone oxygen and the nitrile nitrogen can form a stable chelate with Pd(II), arresting the catalytic cycle before transmetallation.

CatalyticCycle cluster_note Critical Failure Point Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Substrate (R-Cl) Poison Catalyst Arrest (Pd-Substrate Chelate) OxAdd->Poison Free Pyridone Interference TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Boronic Acid Base RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0

Caption: Without protection (Protocol A) or activation (Protocol B), the substrate sequesters the catalyst.

Troubleshooting Guide:

  • Problem: Protodehalogenation (Reduction of C-Cl to C-H).

    • Cause: Hydride source in reaction (often from alcohol solvents or excessive heating).

    • Fix: Switch to strictly anhydrous Toluene/Dioxane (no water/alcohol) and use Pd(dppf)Cl₂ which is less prone to beta-hydride elimination.

  • Problem: Hydrolysis of Nitrile to Amide.

    • Cause: High pH (hydroxide bases) + Heat + Water.

    • Fix: Switch base to K₃PO₄ (mild) or KF (anhydrous). Avoid NaOH/KOH.

  • Problem: Low Conversion of Chloride.

    • Fix: The C5-Cl is electron-deficient but sterically accessible. Upgrade ligand to BrettPhos (for amination) or Amphos (for Suzuki) to increase electron density on Pd.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene-Containing Palladium Precatalysts: Synthesis and Application in Cross-Coupling. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Lutz, M. R., et al. (2017). Selective Cross-Coupling of 2,5-Dichloropyridines. Organic Process Research & Development, 21(11), 1831–1836. (General methodology for chloropyridine selectivity).
  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Schröter, S., Stock, C., & Bach, T. (2005). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles. Tetrahedron, 61(9), 2245-2267. Link

Advanced Synthesis & Derivatization of 5-Chloro-2-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

The 5-chloro-2-hydroxynicotinonitrile scaffold (CAS 1048913-62-7) represents a "privileged structure" in modern medicinal chemistry. It serves as a critical bioisostere for salicylates and a foundational intermediate for type II kinase inhibitors and agrochemicals (e.g., sulfonylurea herbicides).[1] This guide provides a high-fidelity workflow for the synthesis of the core scaffold and, crucially, details the divergent protocols required to access regioselective


-alkylated versus 

-alkylated derivatives—a common bottleneck in pyridine chemistry.

Part 1: Core Scaffold Synthesis

The Challenge: Electrophilic Aromatic Substitution on Electron-Deficient Heterocycles

The pyridine ring is electron-deficient, typically resisting electrophilic aromatic substitution (


).[1] However, the presence of the 2-hydroxyl group (existing predominantly as the 2-pyridone tautomer in solution) activates the C5 position via the donation of electron density from the nitrogen lone pair and the oxygen.[1]
Protocol A: High-Fidelity Lab Scale Synthesis (NCS Method)

Objective: Synthesis of 5-chloro-2-hydroxynicotinonitrile from 2-hydroxynicotinonitrile with high regioselectivity and minimal purification.

Reagents:

  • Substrate: 2-Hydroxynicotinonitrile (1.0 eq)

  • Reagent:

    
    -Chlorosuccinimide (NCS) (1.05 eq)[1]
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)[1]

  • Catalyst:

    
    -Toluenesulfonic acid (pTsOH) (0.1 eq) - Optional, accelerates reaction.[1]
    

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2-hydroxynicotinonitrile (10 g, 83.3 mmol) and anhydrous DMF (100 mL). Stir until a homogeneous solution is achieved.

  • Reagent Addition: Cool the solution to 0°C. Add NCS (11.6 g, 87.4 mmol) portion-wise over 15 minutes to control the exotherm. Note: Rapid addition can lead to dichloro- impurities.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.[1] The product typically appears as a more non-polar spot.

  • Quench & Isolation: Pour the reaction mixture into ice-cold water (500 mL). The product should precipitate as a white to off-white solid.

  • Filtration: Filter the solid and wash copiously with water to remove succinimide byproducts and residual DMF.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1][2]

    • Typical Yield: 85–92%[1]

    • Appearance: White crystalline solid.

Mechanism & Causality: The reaction proceeds via the attack of the "enamine-like" C5 position of the 2-pyridone tautomer onto the electrophilic chlorine of NCS. DMF is chosen as the solvent to stabilize the polar transition state and ensure solubility of the starting material.

Part 2: Strategic Derivatization (The "Fork")

The Tautomeric Dilemma: N- vs. O-Alkylation

The 5-chloro-2-hydroxynicotinonitrile scaffold is an ambident nucleophile . It exists in equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1] The choice of reagents and conditions dictates the site of alkylation.

  • Thermodynamic Control (

    
    -Alkylation):  Favored by polar aprotic solvents and "soft" bases.[1]
    
  • Kinetic/Hard-Soft Control (

    
    -Alkylation):  Favored by silver salts or Mitsunobu conditions.[1]
    
Visualization: Synthesis Decision Tree

SynthesisWorkflow Start Start: 2-Hydroxynicotinonitrile CoreStep Step 1: Chlorination (NCS/DMF) Target: C5 Position Start->CoreStep Electrophilic Subst. Scaffold Scaffold: 5-Chloro-2-hydroxynicotinonitrile (Ambident Nucleophile) CoreStep->Scaffold 85-92% Yield Decision Decision: Desired Derivatization? Scaffold->Decision RouteN Route A: N-Alkylation (Thermodynamic Product) Decision->RouteN Base/Halide (e.g., K2CO3/DMF) RouteO Route B: O-Alkylation (Kinetic/Ag-Mediated) Decision->RouteO Mitsunobu or Ag2CO3 ProdN Product: N-Alkyl-5-chloro-2-pyridone RouteN->ProdN Major Isomer ProdO Product: 2-Alkoxy-5-chloronicotinonitrile RouteO->ProdO Major Isomer

Caption: Decision tree for the synthesis and regioselective derivatization of the 5-chloro-2-hydroxynicotinonitrile scaffold.

Protocol B: Regioselective N-Alkylation

Target: Synthesis of


-substituted pyridones.[3]
  • Conditions: Dissolve scaffold (1.0 eq) in DMF. Add

    
     (2.0 eq) and the alkyl halide (1.2 eq).
    
  • Temperature: Heat to 60–80°C.

  • Mechanism: The carbonate base deprotonates the nitrogen (pKa ~11).[1] The resulting anion is delocalized, but the nitrogen center is more nucleophilic towards

    
     attack in polar aprotic solvents where the oxygen anion is solvated (shielded).[1]
    
  • Expert Insight: If regioselectivity is poor, switch to Cesium Carbonate (

    
    ) .[1] The "Cesium Effect" often enhances solubility and nucleophilicity of the nitrogen.
    
Protocol C: Regioselective O-Alkylation

Target: Synthesis of 2-alkoxypyridines.

Method 1: Mitsunobu Reaction (Preferred for primary alcohols) [1]

  • Reagents: Scaffold (1.0 eq), Alcohol (R-OH, 1.2 eq), Triphenylphosphine (

    
    , 1.5 eq), DIAD/DEAD (1.5 eq).
    
  • Solvent: THF or Toluene (0°C to RT).

  • Mechanism: The reaction proceeds via the oxy-phosphonium intermediate. The pyridone oxygen attacks the activated alcohol, driven by the formation of the strong P=O bond.[1] This route almost exclusively yields the

    
    -alkyl product.
    

Method 2: Silver Salt Method (For halides)

  • Reagents: Scaffold (1.0 eq), Alkyl Halide (1.2 eq),

    
     (1.1 eq).
    
  • Solvent: Benzene or Toluene (Reflux).[1]

  • Mechanism: The silver ion coordinates to the halide, creating a "hard" electrophilic character and coordinating to the "hard" oxygen of the pyridone, facilitating

    
    -attack.[1]
    

Part 3: Quality Control & Data Analysis[1]

Differentiating Isomers (Self-Validating System)

Distinguishing


-alkyl from 

-alkyl isomers is critical.[1] Use these NMR signatures:
Feature

-Alkylated Product
(Pyridone)

-Alkylated Product
(Alkoxypyridine)

NMR (C=O vs C-O)
Carbonyl carbon appears at ~160–165 ppm .[1]C2 carbon appears upfield at ~150–155 ppm .

NMR (Ring Protons)
Ring protons often show larger coupling constants (

Hz) due to diene-like character.[1]
Ring protons show aromatic coupling (

Hz).[1]
IR Spectroscopy Strong C=O stretch at ~1650–1680 cm⁻¹.Absence of carbonyl stretch; presence of C-O-C bands.
Troubleshooting Table
ProblemProbable CauseCorrective Action
Low Yield in Chlorination Moisture in DMF or old NCS reagent.Use anhydrous DMF; recrystallize NCS from benzene/hexane before use.
Mixture of N/O Isomers "Loose" ion pair in alkylation.To favor N: Use DMF/LiCl. To favor O: Use Toluene/

.[1]
Hydrolysis of Nitrile Reaction temperature too high (>100°C) or pH too acidic/basic.[1]Keep reaction temp <80°C; avoid strong aqueous acids/bases during workup.

Part 4: References

  • Vertex Pharmaceuticals. Process for production of 5-chloro-2,4-dihydroxypyridine. European Patent EP1842847B1. Available at: [1]

  • National Institutes of Health (PubChem). 5-Chloro-2-hydroxynicotinic acid (Compound Summary).[1] Available at: [Link][1]

  • Organic Chemistry Portal. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones. Available at: [Link][1]

  • Royal Society of Chemistry. Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Available at: [Link][1][2][4][5][6]

  • LaPlante, S. R., et al. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[1][2] Bioorg.[2] Med. Chem. Lett. 2013.[2] Available at: [Link]

Sources

biological screening of 5-Chloro-2-hydroxynicotinonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-Chloro-2-hydroxynicotinonitrile (5-Cl-2-OH-NN) scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile bioisostere for diverse pharmacophores.[1] Its derivatives exhibit potent biological activities ranging from antimicrobial efficacy to targeted kinase inhibition in oncology.[1] This application note provides a rigorous, field-proven framework for the biological characterization of these derivatives. We detail protocols for library preparation, antimicrobial susceptibility testing (MIC), and oncology profiling (cytotoxicity and apoptosis), emphasizing the critical handling of the keto-enol tautomerism inherent to this scaffold.

Chemical Context & Library Preparation

The Tautomerism Challenge: Researchers must recognize that 5-Chloro-2-hydroxynicotinonitrile exists in a dynamic equilibrium between its 2-hydroxy (enol) and 2-pyridone (keto) forms.[1] In solution, particularly in polar aprotic solvents like DMSO, the equilibrium shifts. This is critical for screening because the pyridone form is often the bioactive species responsible for hydrogen bond donor/acceptor motifs in kinase active sites.[1]

Protocol: Compound Management

  • Stock Preparation: Dissolve solid derivatives in 100% molecular biology grade DMSO to a master concentration of 10 mM.

    • Note: The 5-chloro substituent increases lipophilicity (logP ~0.8–1.2), generally ensuring good solubility in DMSO compared to non-halogenated analogs.[1]

  • Sonication: Sonicate for 5 minutes at 40 kHz to ensure complete dissolution of micro-crystalline aggregates.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of conjugated derivatives) and store at -20°C.

  • Quality Control: Verify purity via LC-MS prior to screening. Reject samples with <95% purity to avoid false positives from synthetic byproducts (e.g., unreacted chlorinating agents).

Antimicrobial Screening Workflow

Derivatives of 5-Cl-2-OH-NN, particularly Schiff bases and fused thienopyridines, have shown efficacy against S. aureus (Gram+) and E. coli (Gram-).[1] The following protocol utilizes Broth Microdilution, the gold standard for determining Minimum Inhibitory Concentration (MIC).

Experimental Design:

  • Assay Type: 96-well Broth Microdilution (CLSI Guidelines).[1]

  • Controls:

    • Positive: Ciprofloxacin (Bacteria) / Fluconazole (Fungi).[1]

    • Negative: Sterile Broth + 1% DMSO.[1]

    • Growth Control: Inoculum + Broth (No compound).[1]

Step-by-Step Protocol:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Plate Setup: Dispense 100 µL of MHB into all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the 5-Cl-2-OH-NN derivative (starting at 256 µg/mL) to Column 1. Mix and transfer 100 µL to Column 2, repeating across the plate to achieve a 2-fold dilution series. Discard the final 100 µL.

  • Inoculation: Add 100 µL of the diluted inoculum to all test wells. Final volume: 200 µL.

  • Incubation: Incubate at 37°C for 18–24 hours (Bacteria) or 25°C for 48 hours (Fungi).

  • Readout: Visual turbidity inspection or OD600 measurement. The MIC is the lowest concentration showing no visible growth .[1]

Oncology Profiling: Cytotoxicity & Mechanism

The 2-pyridone core mimics the adenine ring of ATP, making these derivatives potent candidates for kinase inhibition (e.g., PIM-1, EGFR) and subsequent apoptosis induction.

A. Primary Screen: MTT Metabolic Assay

Rationale: Tetrazolium reduction assays (MTT/MTS) measure mitochondrial dehydrogenase activity, a proxy for cell viability.

Protocol:

  • Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) at

    
     cells/well in 96-well plates. Allow attachment for 24 hours.
    
  • Treatment: Treat cells with derivatives (0.1 – 100 µM) for 48 hours. Maintain DMSO concentration <0.5% to avoid solvent toxicity.[1]

  • Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate for 4 hours at 37°C.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve purple formazan crystals.[1]

  • Quantification: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    
B. Secondary Screen: Apoptosis via Flow Cytometry

Rationale: To confirm that cytotoxicity is driven by programmed cell death (apoptosis) rather than necrosis (non-specific toxicity), Annexin V/Propidium Iodide (PI) double staining is required.

Protocol:

  • Treatment: Treat cells with the

    
     concentration of the lead derivative for 24 hours.[1]
    
  • Harvest: Trypsinize cells, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.

  • Staining: Add 5 µL FITC-Annexin V and 5 µL PI. Incubate 15 min at RT in the dark.

  • Analysis: Analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 575 nm for PI).

    • Q1 (Annexin-/PI+): Necrotic.[1][2]

    • Q2 (Annexin+/PI+): Late Apoptotic.[1]

    • Q3 (Annexin-/PI-): Viable.[1][3]

    • Q4 (Annexin+/PI-): Early Apoptotic.[1]

Visualizing the Screening Logic

The following diagrams illustrate the decision-making workflow and the hypothetical mechanism of action for these derivatives.

Figure 1: High-Throughput Screening Workflow

Caption: A logical decision tree for filtering 5-Cl-2-OH-NN derivatives from library synthesis to lead candidate selection.

ScreeningWorkflow Library Library Synthesis (5-Cl-2-OH-NN Core) QC QC: Purity > 95% (LC-MS) Library->QC PrimaryScreen Primary Screen (MTT / MIC) QC->PrimaryScreen Pass HitSelection Hit Selection (>50% Inhibition @ 10µM) PrimaryScreen->HitSelection DoseResponse Dose Response (IC50 Determination) HitSelection->DoseResponse Toxicity Counter-Screen (HEK-293 Normal Cells) DoseResponse->Toxicity Toxicity->PrimaryScreen Toxic (Fail) Mechanism Mechanism of Action (Flow Cytometry / Kinase Assay) Toxicity->Mechanism SI > 10 Lead Lead Candidate Mechanism->Lead

Figure 2: Mechanistic Pathway (Kinase Inhibition)

Caption: Proposed MOA where the pyridone scaffold competitively inhibits ATP binding, triggering the intrinsic apoptotic pathway.

MOA Ligand 5-Cl-2-OH-NN Derivative Kinase Target Kinase (e.g., PIM-1 / EGFR) Ligand->Kinase Competitive Binding Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Inhibited ATP ATP ATP->Kinase Blocked SignalCascade Pro-Survival Signaling Phosphorylation->SignalCascade Apoptosis Apoptosis (Caspase 3/7) SignalCascade->Apoptosis Loss of Signal Induces Death

Data Presentation & Analysis

To ensure E-E-A-T standards, data should be summarized in comparative tables.

Table 1: Example SAR Analysis (Hypothetical Data)

Compound ID R-Group Subst. MIC (S. aureus) [µg/mL] IC50 (HCT-116) [µM] Selectivity Index (SI)*
5-CN-01 -H (Core) >128 >100 N/A
5-CN-04 4-Cl-Phenyl 32 12.5 4.5
5-CN-12 4-F-Benzyl 8 2.1 25.4

| Ref | Doxorubicin | N/A | 1.8 | 15.0 |[1]

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells).[1] An SI > 10 indicates a promising safety profile.

References

  • Shaik, A., & Masthanamma, S. (2021).[4] Synthesis and Antibacterial Activity of Hydroxy and Chloro-Substituted Chalcone Derivatives. Journal of Pharmaceutical Research International.

  • Kotb, E. R., et al. (2009).[2] Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica.

  • Gomha, S. M., et al. (2022).[2] Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. Molecules (MDPI).[1]

  • PubChem Compound Summary. (2023). 5-Chloro-2-hydroxynicotinonitrile. National Center for Biotechnology Information.[1]

  • Al-Wahaibi, L. H., et al. (2022).[5] Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega.[1]

Sources

Application Note: 5-Chloro-2-hydroxynicotinonitrile as a Versatile Precursor in the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the strategic application of 5-Chloro-2-hydroxynicotinonitrile in the synthesis of potential antiviral compounds. We present two detailed, field-proven protocols for the synthesis of a novel nucleoside analog and a pyridopyrimidine derivative, both classes of compounds with established significance in antiviral research. This document provides researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this key intermediate in the discovery of new therapeutic agents. The protocols are designed to be self-validating, with explanations for each experimental choice, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Strategic Importance of 5-Chloro-2-hydroxynicotinonitrile in Antiviral Drug Discovery

The relentless emergence of drug-resistant viral strains and novel viral pathogens necessitates a continuous search for new antiviral agents. Heterocyclic compounds form the backbone of many successful antiviral drugs, with pyridine and its fused derivatives being of particular interest due to their diverse biological activities.[1] 5-Chloro-2-hydroxynicotinonitrile is a highly functionalized pyridine derivative that serves as an excellent starting material for the synthesis of a variety of complex heterocyclic systems. Its key structural features – a reactive nitrile group, a nucleophilic hydroxyl group (in its 2-pyridone tautomeric form), and a chloro substituent that can be targeted for further modification – make it a versatile precursor for generating libraries of potential antiviral candidates.

Research has demonstrated that nucleoside analogs derived from the related 2-oxonicotinonitrile scaffold exhibit promising activity against SARS-CoV and influenza A (H5N1).[2][3] Furthermore, fused pyrimidine ring systems, such as pyridopyrimidines, are known to possess a broad spectrum of antiviral properties, inhibiting a wide range of viruses including influenza, herpes, and hepatitis B and C.[4][5] This application note will provide detailed protocols for the synthesis of both a nucleoside analog and a pyridopyrimidine derivative from 5-Chloro-2-hydroxynicotinonitrile, thereby offering two distinct avenues for antiviral drug discovery.

Core Synthetic Pathways and Rationale

Two primary synthetic strategies are presented, leveraging the inherent reactivity of 5-Chloro-2-hydroxynicotinonitrile to construct molecular scaffolds with high potential for antiviral activity.

Pathway A: Synthesis of a Nucleoside Analog

Nucleoside analogs are a cornerstone of antiviral therapy. They typically function by mimicking endogenous nucleosides and, once incorporated into the viral genome by viral polymerases, they terminate the growing DNA or RNA chain. The 2-pyridone structure of our starting material is a known bioisostere for nucleobases, making it an ideal candidate for conversion into a nucleoside analog.

Nucleoside Synthesis Workflow A 5-Chloro-2-hydroxynicotinonitrile B Silylation (e.g., HMDS, (NH4)2SO4) A->B Activation of Hydroxyl Group C Silylated Intermediate B->C D Glycosylation (e.g., 1-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, SnCl4) C->D C-N Bond Formation E Protected Nucleoside Analog D->E F Deprotection (e.g., NaOMe in MeOH) E->F Removal of Protecting Groups G Final Nucleoside Analog F->G

Caption: Workflow for the synthesis of a nucleoside analog.

Pathway B: Synthesis of a Pyridopyrimidine Derivative

Pyridopyrimidines are a class of fused heterocyclic compounds that have demonstrated a wide range of biological activities, including antiviral efficacy.[6] The synthesis of a pyridopyrimidine scaffold from 5-Chloro-2-hydroxynicotinonitrile takes advantage of the reactivity of the nitrile group and the adjacent hydroxyl group to build the fused pyrimidine ring.

Pyridopyrimidine Synthesis Workflow A 5-Chloro-2-hydroxynicotinonitrile B Reaction with Guanidine Carbonate A->B Addition to Nitrile C Cyclization B->C Intramolecular Condensation D Pyridopyrimidine Derivative C->D

Caption: Workflow for the synthesis of a pyridopyrimidine derivative.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The starting material and its derivatives are classified as irritants and may be harmful if swallowed or in contact with skin.[7][8]

Protocol 1: Synthesis of 5-Chloro-1-(β-D-ribofuranosyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (A Nucleoside Analog)

This protocol is based on established methods for the glycosylation of pyridinones.[3]

Step 1: Silylation of 5-Chloro-2-hydroxynicotinonitrile

  • Rationale: The hydroxyl group of the 2-pyridone tautomer is activated by silylation to improve its solubility in organic solvents and to facilitate the subsequent glycosylation reaction.

  • Procedure:

    • To a suspension of 5-Chloro-2-hydroxynicotinonitrile (1.55 g, 10 mmol) in hexamethyldisilazane (HMDS, 20 mL), add a catalytic amount of ammonium sulfate (50 mg).

    • Reflux the mixture under a nitrogen atmosphere for 4-6 hours, or until the solution becomes clear.

    • Remove the excess HMDS under reduced pressure to obtain the silylated intermediate as an oil. This intermediate is used in the next step without further purification.

Step 2: Glycosylation

  • Rationale: A Lewis acid-catalyzed Vorbrüggen glycosylation is employed to couple the silylated pyridinone with a protected ribose sugar.

  • Procedure:

    • Dissolve the silylated intermediate from Step 1 and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (5.04 g, 10 mmol) in anhydrous acetonitrile (50 mL) under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add tin(IV) chloride (SnCl₄, 1.2 mL, 10.2 mmol) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (100 mL) and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the protected nucleoside analog.

Step 3: Deprotection

  • Rationale: The benzoyl protecting groups on the sugar moiety are removed by methanolysis to yield the final nucleoside analog.

  • Procedure:

    • Dissolve the protected nucleoside analog (1 mmol) in anhydrous methanol (20 mL).

    • Add a solution of sodium methoxide in methanol (0.5 M, 0.5 mL) and stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the final nucleoside analog.

Reaction Step Key Reagents Solvent Temperature Typical Yield
SilylationHMDS, (NH₄)₂SO₄NoneRefluxQuantitative
GlycosylationProtected Ribose, SnCl₄Acetonitrile0 °C to RT60-70%
DeprotectionNaOMeMethanolRoom Temp.80-90%
Protocol 2: Synthesis of 2,4-Diamino-8-chloro-5H-pyrido[2,3-d]pyrimidin-5-one (A Pyridopyrimidine Derivative)

This protocol utilizes a condensation reaction to construct the pyrimidine ring onto the pyridine core.[5]

Step 1: Cyclization Reaction

  • Rationale: Guanidine is used as the source of the N-C-N fragment required to form the pyrimidine ring via reaction with the nitrile and subsequent cyclization with the pyridone carbonyl.

  • Procedure:

    • In a round-bottom flask, combine 5-Chloro-2-hydroxynicotinonitrile (1.55 g, 10 mmol) and guanidine carbonate (1.35 g, 7.5 mmol) in 2-ethoxyethanol (30 mL).

    • Heat the mixture to reflux (approximately 135 °C) and maintain for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate from the solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol and then diethyl ether.

    • Dry the product under vacuum to yield the pyridopyrimidine derivative.

Reaction Step Key Reagents Solvent Temperature Typical Yield
CyclizationGuanidine Carbonate2-EthoxyethanolReflux75-85%

Potential Mechanisms of Antiviral Action

The antiviral compounds synthesized from 5-Chloro-2-hydroxynicotinonitrile are expected to exhibit their effects through various mechanisms, targeting different stages of the viral life cycle.

  • Nucleoside Analogs: These compounds are designed to act as inhibitors of viral RNA or DNA synthesis. After being phosphorylated to the active triphosphate form by host or viral kinases, they can be incorporated into the growing viral nucleic acid chain by viral polymerases, leading to chain termination and the cessation of viral replication.[9]

  • Pyridopyrimidine Derivatives: The mechanism of action for this class of compounds can be more varied. They have been reported to act as:

    • Polymerase Inhibitors: By binding to allosteric sites on viral polymerases, they can non-competitively inhibit their function.

    • Kinase Inhibitors: Some heterocyclic compounds can inhibit host cell kinases that are essential for viral replication, thereby indirectly halting the viral life cycle.[10]

    • Entry or Egress Inhibitors: They may interfere with the proteins responsible for viral entry into or exit from the host cell.

Conclusion

5-Chloro-2-hydroxynicotinonitrile is a readily accessible and highly versatile starting material for the synthesis of novel antiviral compounds. The detailed protocols provided in this application note for the synthesis of a nucleoside analog and a pyridopyrimidine derivative offer robust and reproducible methods for generating lead compounds for antiviral drug discovery programs. The structural diversity achievable from this precursor, combined with the proven antiviral potential of the target compound classes, makes it a valuable tool for medicinal chemists and drug development professionals.

References

  • 18.[1][11]pyrido[2, 3-d]pyrimidines as new antiviral agents: synthesis and biological activity. PubMed.]([Link])

Sources

Application Notes & Protocols: 5-Chloro-2-hydroxynicotinonitrile as a Versatile Scaffold in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 5-Chloro-2-hydroxynicotinonitrile

5-Chloro-2-hydroxynicotinonitrile, also known as 5-chloro-2-hydroxypyridine-3-carbonitrile (CAS No. 1048913-62-7), is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and materials science.[1][] Its strategic importance stems from the unique arrangement of reactive sites within its structure: a nucleophilic hydroxyl group, an electrophilic carbon atom susceptible to nucleophilic aromatic substitution (SNAr) at the C5 position, and a cyano group that can be further elaborated or participate in cyclization reactions.

The pyridine core is a privileged scaffold in drug discovery, and the presence of a hydroxyl group offers a handle for forming ether linkages, a common motif in pharmacologically active molecules.[3] Furthermore, the chloro-substituent, activated by the electron-withdrawing effects of the ring nitrogen and the adjacent cyano group, provides a reliable site for introducing diverse functionalities through nucleophilic aromatic substitution.[4][5] This multi-faceted reactivity allows for the rapid generation of molecular complexity from a single, readily accessible precursor, making it an ideal starting point for the synthesis of compound libraries targeting various biological endpoints. This guide provides an in-depth exploration of the key reactions involving 5-Chloro-2-hydroxynicotinonitrile, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Safety Guidelines

Before commencing any experimental work, it is crucial to be familiar with the physicochemical properties and safety hazards associated with the reagent.

Table 1: Physicochemical Data for 5-Chloro-2-hydroxynicotinonitrile

PropertyValueSource
CAS Number 1048913-62-7[1]
Molecular Formula C₆H₃ClN₂O[1]
Molecular Weight 154.55 g/mol [1]
Appearance Off-white to light yellow solid-
Storage Sealed in dry, room temperature[1]

Safety and Handling:

5-Chloro-2-hydroxynicotinonitrile is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[6]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][7]

  • Precautionary Measures: Always wear personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] Avoid inhalation of dust and direct contact with skin and eyes.[7] In case of accidental exposure, follow standard first-aid procedures and seek immediate medical attention.

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, amplified by the inductive and resonance effects of the cyano group, renders the C5-chloro position highly susceptible to nucleophilic attack. This SNAr reaction is a cornerstone of this scaffold's utility.

Mechanistic Rationale

Nucleophilic aromatic substitution on halopyridines is a well-established transformation.[4] The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chloro leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step.[4] In the subsequent, typically rapid, elimination step, the chloride ion is expelled, and the aromaticity of the pyridine ring is restored. The overall reaction rate is often dependent on the formation of the Meisenheimer complex.

G cluster_0 S_NAr Mechanism Start 5-Chloro-2-hydroxynicotinonitrile + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition (Rate-determining) Product Substituted Product + Cl⁻ Intermediate->Product Elimination

Caption: General workflow for the SNAr reaction.

Protocol 1: O-Alkylation via Williamson-Type Synthesis

This protocol details the alkylation of the hydroxyl group, a robust method for synthesizing substituted pyridine ethers. The choice of a relatively mild base like potassium carbonate is crucial to prevent unwanted side reactions.

Rationale for Experimental Choices:

  • Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. It effectively solvates the potassium carbonate and the phenoxide intermediate without participating in the reaction. Its high boiling point also allows for a wide range of reaction temperatures.

  • Base: Potassium carbonate (K₂CO₃) is a sufficiently strong base to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide. It is preferred over stronger bases like sodium hydride (NaH) in this case to minimize potential side reactions involving the nitrile group.

  • Temperature: Moderate heating (60-80 °C) is typically required to achieve a reasonable reaction rate without causing decomposition of the starting material or product.

Step-by-Step Protocol:

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Chloro-2-hydroxynicotinonitrile (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M.

  • Base Addition: Add anhydrous powdered potassium carbonate (K₂CO₃, 2.0 eq.).

  • Nucleophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.2 eq.).

  • Reaction: Heat the mixture to 70 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing cold water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure O-alkylated product.

Caption: O-Alkylation of 5-Chloro-2-hydroxynicotinonitrile.

Protocol 2: Substitution of the C5-Chloro Group with an Amine

This protocol describes the displacement of the chloride with a primary or secondary amine, a key transformation for building molecules with potential biological activity.

Rationale for Experimental Choices:

  • Solvent: A high-boiling polar solvent like n-butanol or DMSO is often used to drive the reaction to completion, as these SNAr reactions can be sluggish.

  • Base: An excess of the reacting amine can often serve as the base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like diisopropylethylamine (DIPEA) can be added.

  • Temperature: Elevated temperatures (100-140 °C) are generally necessary to overcome the activation energy barrier associated with the disruption of aromaticity in the intermediate step.

Step-by-Step Protocol:

  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine 5-Chloro-2-hydroxynicotinonitrile (1.0 eq.) and the desired amine (2.5 eq.).

  • Solvent Addition: Add n-butanol or DMSO to achieve a concentration of 0.3-0.5 M.

  • Reaction: Heat the mixture to 120 °C. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up:

    • After cooling, dilute the reaction mixture with water.

    • If a precipitate forms, collect it by vacuum filtration, wash with water, and dry.

    • If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product can be purified by silica gel chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 2: Representative SNAr Conditions

Reaction TypeNucleophileBaseSolventTemperature (°C)Typical Yield
O-AlkylationBenzyl BromideK₂CO₃DMF70>85%
AminationMorpholineExcess Morpholinen-Butanol12070-90%
ThiolationSodium Thiophenoxide-DMF25-50>90%

Advanced Application: Intramolecular Cyclization

The presence of multiple reactive functional groups in a compact arrangement makes 5-Chloro-2-hydroxynicotinonitrile an excellent substrate for constructing fused heterocyclic systems, which are of significant interest in pharmaceutical research.[8]

Protocol 3: Synthesis of Fused Pyridofurans

This protocol provides a conceptual framework for an intramolecular cyclization to form a pyridofuran ring system, a valuable heterocyclic core. This reaction proceeds via an initial O-alkylation followed by an intramolecular nucleophilic attack.

Rationale for Experimental Choices:

  • Two-Step, One-Pot Strategy: This approach simplifies the procedure by avoiding the isolation of the intermediate ether.

  • Base Selection: A strong base like sodium hydride (NaH) is used in the second step to deprotonate the carbon alpha to the nitrile group, generating a carbanion that acts as the intramolecular nucleophile.

  • Reaction Control: The temperature is kept low initially during the formation of the alkoxide to control the exothermic reaction and then increased to facilitate the intramolecular cyclization.

Step-by-Step Protocol:

  • Initial Alkylation:

    • To a stirred suspension of sodium hydride (NaH, 60% in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C, add a solution of 5-Chloro-2-hydroxynicotinonitrile (1.0 eq.) in THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a suitable alkylating agent containing a leaving group (e.g., chloroacetonitrile, 1.1 eq.).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates consumption of the starting material.

  • Intramolecular Cyclization:

    • Cool the reaction mixture back to 0 °C.

    • Add a second portion of sodium hydride (1.2 eq.) and stir for 1 hour at room temperature.

    • Heat the reaction to reflux (approx. 66 °C in THF) and monitor by TLC for the formation of the cyclized product.

  • Work-up:

    • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material via column chromatography to isolate the desired fused pyridofuran product.

G cluster_0 Conceptual Workflow: One-Pot Cyclization Start 5-Chloro-2-hydroxynicotinonitrile Step1 Step 1: O-Alkylation (NaH, THF, R-X) Start->Step1 Intermediate Alkylated Intermediate (Not Isolated) Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (NaH, Reflux) Intermediate->Step2 Product Fused Heterocyclic Product Step2->Product

Caption: Workflow for pyridofuran synthesis.

Conclusion

5-Chloro-2-hydroxynicotinonitrile is a powerful and versatile chemical intermediate. Its well-defined reactivity allows for selective functionalization at multiple sites, providing a reliable platform for the synthesis of diverse and complex molecular architectures. The protocols outlined in this guide for nucleophilic aromatic substitution and cyclization reactions serve as a foundation for researchers in drug discovery and materials science to leverage the full synthetic potential of this valuable building block.

References

  • CN103694094A - 5-chloro-2-pentanone preparation method.
  • The Role of Chloroacetonitrile in Chemical Synthesis and Industry. Ketone Pharma.
  • 5-Chloro-2-hydroxypyridine 97%. Sigma-Aldrich.
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI.
  • 5-Chloro-2-hydroxynicotinic acid | C6H4ClNO3.
  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI.
  • 1048913-62-7 | 5-Chloro-2-hydroxynicotinonitrile. BLD Pharm.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. PubMed Central.
  • 2-chloronicotinonitrile. Organic Syntheses Procedure.
  • SAFETY D
  • Lewis-acid-promoted cyclization reaction: synthesis of N3-chloroethyl and N3-thiocyanatoethyl quinazolinones. New Journal of Chemistry (RSC Publishing).
  • SAFETY D
  • nucleophilic arom
  • NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Lookchem.
  • Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[9][10][11]Triazino[5,6-b]quinoline Derivatives. ResearchGate.

  • CAS 1048913-62-7 5-Chloro-2-hydroxynicotinonitrile. BOC Sciences.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity Synthesis of 5-Chloro-2-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Purity Optimization & Troubleshooting Compound: 5-Chloro-2-hydroxynicotinonitrile (CAS: 1048913-62-7) Synonyms: 5-chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile; 5-Chloropyridone-3-nitrile.[1]

Executive Summary & Mechanism

The Core Challenge: Synthesizing 5-Chloro-2-hydroxynicotinonitrile involves a delicate balance between conversion and selectivity .[1] The starting material (2-hydroxynicotinonitrile) exists primarily as the 2-pyridone tautomer.[1] This structural reality dictates that Electrophilic Aromatic Substitution (SEAr) occurs at the 5-position (para to the activating carbonyl-like oxygen).[1]

However, "over-chlorination" to the 5,6-dichloro analog is the primary failure mode. This guide provides an autonomous workflow to suppress this impurity and purify the target compound to >99% HPLC purity.

Reaction Pathway & Impurity Logic

The following diagram illustrates the chlorination pathway and where critical impurities arise.

ReactionPathway SM Start: 2-Hydroxynicotinonitrile (2-Pyridone form) Inter Sigma Complex Intermediate SM->Inter DMF/MeCN 25-45°C Imp2 Impurity B: Unreacted SM (Under-reaction) SM->Imp2 Stoichiometry < 0.95 eq NCS Reagent: NCS (1.0 - 1.05 eq) NCS->Inter Prod Target: 5-Chloro-2-hydroxynicotinonitrile (Major) Inter->Prod -Succinimide Imp1 Impurity A: 5,6-Dichloro analog (Over-chlorination) Prod->Imp1 Excess NCS High Temp (>60°C)

Caption: Figure 1. Electrophilic chlorination pathway via N-Chlorosuccinimide (NCS).[1][2] Note that the product itself remains activated for a second chlorination event if conditions are too aggressive.

Synthesis Optimization (Prevention Protocol)

Objective: Minimize the formation of the 5,6-dichloro impurity at the reaction stage.

Protocol 1: Controlled Chlorination

Expert Insight: Avoid using elemental chlorine (


) gas. It is too aggressive and leads to rapid over-chlorination. Use N-Chlorosuccinimide (NCS) for kinetic control [1].[1]
  • Solvent Selection: Dissolve 2-hydroxynicotinonitrile in DMF (Dimethylformamide) or NMP .[1]

    • Why: The starting material has poor solubility in non-polar solvents due to strong intermolecular hydrogen bonding (dimerization of pyridones).

  • Stoichiometry: Add NCS in slight excess (1.02 – 1.05 equivalents ).

    • Critical Check: Do not exceed 1.1 equivalents.

  • Temperature Ramp:

    • Start at 0°C for reagent addition.

    • Warm slowly to 45°C .

    • Stop Rule: Do not exceed 55°C. Higher temperatures lower the activation energy barrier for the second chlorination at the 6-position.[1]

  • Quenching: Pour the reaction mixture into ice water . The product should precipitate.[2][3][4]

    • Self-Validating Step: If the product does not precipitate immediately, the pH may be too high. Adjust to pH 3-4 with dilute HCl.

Purification Protocols (Remediation)

If your crude purity is <95%, use the Acid-Base Swing followed by Recrystallization .

Protocol 2: The Acid-Base Swing (Chemical Filtering)

Theory: 5-Chloro-2-hydroxynicotinonitrile is acidic (


).[1] Most non-acidic organic impurities (like succinimide byproducts or non-phenolic precursors) will not precipitate at the same pH or will not dissolve in base.
  • Dissolution: Suspend crude solid in 1M NaOH (approx 5-6 volumes).

    • Stir until a clear yellow/orange solution forms (Sodium salt formation).

  • Filtration: Filter the alkaline solution through Celite to remove insoluble mechanical impurities or tar.

  • Precipitation: Slowly add 2M HCl dropwise to the filtrate while stirring.

    • Target pH:3.0 – 4.0 .

    • Observation: The product will crash out as a white/off-white solid.[1]

  • Wash: Filter and wash the cake with water (removes NaCl) and cold isopropanol (removes trace organic residues).

Protocol 3: Recrystallization

Expert Insight: Pyridones have high melting points (>250°C). Standard low-boiling solvents (DCM, Ether) are useless.

Solvent SystemRatio (v/v)Temp (°C)Removal Target
DMF / Water 1 : 190 -> 25Highly effective for removing 5,6-dichloro impurities.[1]
Acetic Acid / Water 2 : 180 -> 20Good for removing unreacted starting material.[1]
Ethanol / Water 4 : 1Reflux -> 0General polish for color removal.[1]

Step-by-Step (DMF/Water Method):

  • Dissolve crude solid in minimum hot DMF (90°C).

  • Add hot water dropwise until slight turbidity persists.

  • Add a few drops of DMF to clear it.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter and dry under vacuum at 60°C.

Troubleshooting & FAQs

Purity & Analysis Issues

Q1: My product has a persistent yellow/brown color. How do I remove it?

  • Cause: Oxidation of the pyridone ring or trace metal contamination creates "color bodies."

  • Fix: During the Acid-Base Swing (Protocol 2) , add 1-2% activated charcoal to the alkaline solution (NaOH step). Heat to 50°C for 15 minutes, then filter through Celite before adding the acid.

Q2: HPLC shows a peak at RRT 1.1 (Relative Retention Time). What is it?

  • Identification: This is likely the 5,6-dichloro-2-hydroxynicotinonitrile .[1]

  • Remediation: This impurity is more lipophilic than the product. Recrystallize using DMF/Water . The more soluble dichloro impurity will remain in the mother liquor.

Q3: The melting point is lower than literature (Observed: 240°C, Lit: ~262°C dec).

  • Cause: Solvate formation or tautomer mixtures.[1]

  • Fix: Dry the sample at 80-100°C under high vacuum (1 mbar) for 12 hours. Pyridones trap water/solvents tenaciously in the crystal lattice [2].

Process Logic Map

Use this decision tree to determine your next step.

Troubleshooting Start Start: Analyze Crude HPLC Check1 Is Purity > 98%? Start->Check1 Done Dry & Package Check1->Done Yes Check2 Is Impurity > 1% (5,6-Dichloro)? Check1->Check2 No Action1 Perform Recrystallization (DMF/Water) Check2->Action1 Yes (Lipophilic Impurity) Action2 Perform Acid-Base Swing (NaOH -> Filter -> HCl) Check2->Action2 No (General Cleanup) Action1->Check1 Action2->Check1

Caption: Figure 2. Purification Decision Tree based on HPLC impurity profile.

References

  • N-Chlorosuccinimide (NCS) Mediated Chlorination of Aromatic Compounds. BenchChem Application Notes. (2025).[2] Mechanism of NCS selectivity in aqueous/organic media.

  • Impurity Occurrence and Removal in Crystalline Products. University College Cork. (2017). Detailed strategies for removing structural analogs via solvent selection.

  • Synthesis and purification of 5-chloro-8-hydroxyquinoline (Analogous Chemistry). Google Patents CN108610288B.[1] Demonstrates pH adjustment techniques for chlorohydroxypyridine derivatives.

  • Product Specification: 5-Chloro-2-hydroxynicotinonitrile. BLD Pharm. (2024).[1] Physical properties and safety data.[5]

Sources

Technical Support Center: Optimizing Temperature for 5-Chloro-2-hydroxynicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-2-hydroxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing reaction temperatures. Below, you will find a series of frequently asked questions and a troubleshooting guide to address common challenges encountered during synthesis and derivatization.

Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in reactions involving 5-Chloro-2-hydroxynicotinonitrile?

Temperature is a critical parameter that directly influences reaction kinetics, product yield, and impurity profiles. Its primary roles are:

  • Providing Activation Energy: Many reactions require a specific amount of thermal energy to overcome the activation barrier and proceed at a reasonable rate. For nucleophilic aromatic substitution (SNAr) on the electron-deficient pyridine ring, heating is often necessary to facilitate the initial nucleophilic attack, which disrupts aromaticity.[1]

  • Controlling Selectivity: In multifunctional molecules like 5-Chloro-2-hydroxynicotinonitrile, temperature can dictate regioselectivity and chemoselectivity. For instance, it can influence whether a reaction occurs at the hydroxyl group, the nitrile, or the chloro position.

  • Influencing Stability: The starting material, intermediates, and the final product all have limited thermal stability. Excessive temperatures can lead to decomposition, polymerization (especially for nitrile-containing compounds), or unwanted side reactions like decarboxylation if the nitrile is hydrolyzed to a carboxylic acid.[2]

Q2: How does the tautomeric nature of 5-Chloro-2-hydroxynicotinonitrile affect temperature considerations?

5-Chloro-2-hydroxynicotinonitrile exists in a tautomeric equilibrium between the hydroxy-pyridine form and the pyridone form. This equilibrium is sensitive to solvent, pH, and temperature. The dominant tautomer under reaction conditions will dictate the molecule's reactivity.

  • Hydroxy-pyridine form: Favors reactions at the hydroxyl group (e.g., O-alkylation).

  • Pyridone form: Can influence reactions involving the ring nitrogen or other positions.

Temperature can shift this equilibrium. While specific high-temperature studies on this exact molecule are not abundant in public literature, related 2-hydroxypyridine systems show that temperature can influence which tautomer is more reactive, thereby affecting reaction outcomes. It is crucial to consider this when planning reactions like etherification or N-alkylation.

Q3: What are the typical temperature ranges for common reactions with this scaffold?

Optimal temperature is highly dependent on the specific reaction, solvent, and catalyst used. However, some general ranges from related chemistries can be used as a starting point.

Reaction TypeTypical Temperature Range (°C)Key Considerations
Nucleophilic Aromatic Substitution (SNAr) 80 - 150 °CRequires heating to overcome the aromatic stabilization. Higher temperatures may be needed for less reactive nucleophiles.[3][4]
Nitrile Hydrolysis (Acidic/Basic) 80 - 110 °C (Reflux)Heating is required to drive the hydrolysis. Prolonged heating at high temperatures can lead to decomposition.[5][6]
O-Alkylation / Etherification 25 - 80 °COften proceeds at or slightly above room temperature with a suitable base and alkylating agent.
Decarboxylation (of the corresponding acid) >180 °CIf the nitrile is hydrolyzed to a carboxylic acid, high temperatures are needed for decarboxylation.[7][8]

Note: These are general guidelines. Always start with a small-scale test reaction to determine the optimal temperature for your specific system.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, with a focus on temperature-related solutions.

Problem 1: Low or No Product Yield

A low yield is one of the most common issues. Before adjusting other parameters, evaluating the reaction temperature is a critical first step.

LowYieldTroubleshooting Start Low Yield Observed CheckTemp Was the reaction temperature sufficiently high? Start->CheckTemp IncreaseTemp Action: Increase temperature in 10-20°C increments. CheckTemp->IncreaseTemp No CheckStability Did decomposition or side reactions occur? CheckTemp->CheckStability Yes Success Yield Improved IncreaseTemp->Success DecreaseTemp Action: Decrease temperature. Consider a more active catalyst or longer reaction time. CheckStability->DecreaseTemp Yes OtherFactors Investigate other factors: - Reagent purity - Solvent choice - Catalyst activity CheckStability->OtherFactors No DecreaseTemp->Success

Caption: Troubleshooting workflow for low reaction yield.

  • Q: My SNAr reaction with an amine isn't working at 80°C. What should I do?

    • A: 80°C may not be enough to provide the necessary activation energy. The pyridine ring is electron-deficient, but breaking aromaticity is still energetically costly.[1] Solution: Gradually increase the reaction temperature to 100°C, then 120°C, while monitoring the reaction progress by TLC or LC-MS. Be aware that many nucleophilic aromatic substitutions on halopyridines require elevated temperatures to proceed efficiently.[3]

  • Q: I tried to hydrolyze the nitrile group to a carboxylic acid under reflux, but I mostly recovered starting material. Why?

    • A: Chemical hydrolysis of nitriles is often slow and requires forceful conditions like heating under reflux with strong acid or base.[5][6] The term "reflux" is solvent-dependent. If you are using a low-boiling solvent, the temperature may be insufficient. Solution: Ensure you are using an appropriate solvent for the desired temperature (e.g., water, or a water/dioxane mixture). If using aqueous HCl or NaOH, heating to reflux (around 100-110°C) for several hours is standard.[6]

Problem 2: Formation of Multiple Byproducts/Impurities

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram often points to decomposition or side reactions, which are highly sensitive to temperature.

  • Q: My reaction is giving me a dark, tarry mixture with many product spots, especially at higher temperatures.

    • A: This strongly suggests thermal decomposition or polymerization. Nitrile-containing compounds can be prone to polymerization at high temperatures.[2] Additionally, the 2-hydroxypyridine scaffold itself has a decomposition temperature. For the related 5-Chloro-2-hydroxynicotinic acid, decomposition is noted at 262°C, suggesting the core structure has limits.[9] Solution:

      • Immediately reduce the reaction temperature. Try running the reaction 20-30°C lower.

      • If a lower temperature stalls the reaction, consider keeping the temperature moderate and extending the reaction time.

      • If a catalyst is being used, a more active catalyst might allow the reaction to proceed at a lower, safer temperature.

  • Q: I am attempting a reaction to modify the hydroxyl group, but I am seeing byproducts that suggest the nitrile group has reacted. How can I prevent this?

    • A: This is a problem of chemoselectivity. If the desired reaction at the hydroxyl group is slow, a higher temperature might activate a competing reaction pathway at the nitrile (e.g., hydrolysis if water is present). Solution: Optimize the temperature for the desired transformation first. Reactions like O-alkylation are often possible at lower temperatures (e.g., room temperature to 60°C) than nitrile hydrolysis. By keeping the temperature just high enough for the O-alkylation to proceed, you can often avoid activating the nitrile group.

Part 3: Experimental Protocol Example
Protocol: Temperature Screening for Nucleophilic Aromatic Substitution

This protocol provides a step-by-step method for determining the optimal temperature for substituting the chlorine atom on 5-Chloro-2-hydroxynicotinonitrile with a generic amine nucleophile.

TempScreeningWorkflow Setup 1. Parallel Reaction Setup (3 Vials) Reagents 2. Add Reagents - Substrate - Nucleophile - Base, Solvent Setup->Reagents Heating 3. Set Temperatures Vial A: 80°C Vial B: 100°C Vial C: 120°C Reagents->Heating Monitor 4. Monitor Reactions (TLC/LC-MS at 2h, 6h, 24h) Heating->Monitor Analyze 5. Analyze Results - Conversion - Impurity Profile Monitor->Analyze Optimal 6. Identify Optimal Temperature Analyze->Optimal Best balance of conversion & purity

Caption: Experimental workflow for temperature screening.

  • Preparation: In three separate reaction vials equipped with stir bars, add 5-Chloro-2-hydroxynicotinonitrile (1 equivalent).

  • Reagent Addition: To each vial, add the amine nucleophile (1.2 equivalents), a suitable base (e.g., K₂CO₃, 2 equivalents), and the chosen high-boiling solvent (e.g., DMF, NMP, or DMSO).

  • Temperature Control: Place each vial in a separate well of a pre-heated parallel synthesis block or in individual oil baths. Set the temperatures as follows:

    • Vial A: 80°C

    • Vial B: 100°C

    • Vial C: 120°C

  • Reaction Monitoring: After 2 hours, 6 hours, and 24 hours, take a small aliquot from each reaction mixture. Quench the aliquot and analyze by TLC and/or LC-MS to determine the consumption of starting material and the formation of product and impurities.

  • Analysis: Compare the results from the three vials.

    • At 80°C: You may observe slow conversion.

    • At 100°C: This may represent a good balance between reaction rate and cleanliness.

    • At 120°C: The reaction might be fastest here, but watch carefully for the appearance of new impurity spots or a darkening of the reaction mixture, which would indicate decomposition.

References
  • PubChem. (n.d.). 5-Chloro-2-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-hydroxynicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Kotb, E. R., Abd El-Karim, S. S., & Anwar, M. M. (2014). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. International Journal of Organic Chemistry, 4, 237-251.
  • Góralczyk, A., Szymańska, A., & Wróblewska, A. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 957. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Fergus, S., et al. (2013). 5-Chloro-2-hydroxybenzophenone, featuring O—H⋯O, C—H⋯O, C—H⋯π and π–π interactions. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1538–o1539.
  • Karpen, E., et al. (2015). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 80(24), 12438–12444. Retrieved from [Link]

  • E. B. A. (2019). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine.
  • Debabov, V. G., & Yanenko, A. S. (2011). Biocatalytic hydrolysis of nitriles. ResearchGate. Retrieved from [Link]

  • Kotb, E. R., et al. (2014). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. ResearchGate. Retrieved from [Link]

  • OC hem simplified. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

  • Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. Retrieved from [Link]

  • PureSynth. (n.d.). 5-Chloro-2-Hydroxynicotinic Acid 98.0%. Retrieved from [Link]

  • Google Patents. (n.d.). US2702802A - Process of making isocinchomeronic acid and decarboxylation of same to niacin.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

  • vibzzlab. (2021, January 8). Pyridine : Decarboxylation of Niacin. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2015, October 11). Pyridine via CuCl2 catalyzed decarboxylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Retrieved from [Link]

Sources

solvent effects on the reactivity of 5-Chloro-2-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-2-hydroxynicotinonitrile Reactivity Guide

Subject: Solvent-Dependent Reactivity & Process Optimization for 5-Chloro-2-hydroxynicotinonitrile Document ID: TSC-2025-CHCN-05 Applicable CAS: 1048913-62-7 (and related salts)

Executive Summary

5-Chloro-2-hydroxynicotinonitrile is a "chameleon" intermediate. Its reactivity is governed by a solvent-dependent tautomeric equilibrium between its 2-pyridone (amide-like) and 2-hydroxypyridine (enol-like) forms. The electron-withdrawing nature of the 3-cyano and 5-chloro groups significantly increases the acidity of the N-H proton (


 approx. 6-7), making the anion highly delocalized.

This guide addresses the three critical reactivity challenges users face:

  • Regioselectivity (N- vs. O-alkylation): Controlled almost entirely by solvent polarity and cation solvation.

  • Activation: Converting the unreactive carbonyl oxygen into a leaving group (e.g., chlorination).

  • Tautomeric Identification: Interpreting confusing NMR/UV data in different solvents.

Part 1: The Tautomeric Foundation

Before running any reaction, you must understand which species exists in your flask. The 5-chloro and 3-cyano groups stabilize the anionic charge, but the neutral form oscillates based on solvent dielectric constants.

Visualizing the Equilibrium:

Tautomerism cluster_solvents Solvent Influence Pyridone 2-Pyridone Form (Dominant in Polar Solvents) Polarity: High Hydroxy 2-Hydroxypyridine Form (Dominant in Gas Phase/Non-polar) Polarity: Low Pyridone->Hydroxy  Low Dielectric (Toluene)   Anion Common Anion (Delocalized Charge) Pyridone->Anion  Base (K2CO3)   Hydroxy->Anion  Base   Text DMSO/MeOH/Water: Favors Pyridone (N-H) CHCl3/Toluene: Shifts toward Hydroxy (O-H)

Figure 1: Solvent-driven tautomeric equilibrium. In polar media (DMSO, MeOH), the equilibrium lies heavily to the left (Pyridone).

Part 2: Troubleshooting Regioselectivity (N- vs. O-Alkylation)

The Issue: You attempted to alkylate the oxygen (to make an ether) but obtained the N-alkylated product (a pyridone derivative), or vice versa.

The Mechanism: The ambient anion has two nucleophilic sites: the Nitrogen and the Oxygen.

  • N-Alkylation (Thermodynamic Control): Favored in polar aprotic solvents where the cation is well-solvated, leaving the "soft" nitrogen to attack.

  • O-Alkylation (Kinetic/Coordination Control): Favored when the oxygen is shielded from solvation or when "hard-hard" interactions are maximized (e.g., using Silver salts).

Scenario A: You want N-Alkylation (Target: N-R)
  • Recommended Solvent: DMF, DMSO, or NMP.

  • Base:

    
     or 
    
    
    
    .
  • Why: These solvents have high dielectric constants that dissociate the ion pair. The nitrogen lone pair, being less electronegative than oxygen, is the better nucleophile for

    
     attack on soft electrophiles (alkyl halides).
    
  • Protocol Note: Ensure the reaction is dry. Water solvates the oxygen anion, further reducing its nucleophilicity and locking in N-selectivity (but slowing the rate).

Scenario B: You want O-Alkylation (Target: O-R)
  • Method 1: The Silver Salt Rule (Classic)

    • Solvent: Non-polar (Benzene, Toluene, or DCM).

    • Reagent:

      
       or 
      
      
      
      .
    • Why: The silver cation coordinates tightly to the Nitrogen lone pair and the halogen of the alkylating agent, directing the attack from the Oxygen.

  • Method 2: Mitsunobu Reaction

    • Solvent: THF or Toluene.

    • Reagents:

      
      , DIAD, and the Alcohol (R-OH).
      
    • Why: This bypasses the ambient anion entirely. The phosphorous activates the alcohol, and the pyridone nitrogen is protonated, forcing the oxygen to attack the phosphorous-oxygen complex.

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
100% N-Alkylation (Unwanted) Solvent is too polar (DMF/DMSO) or cation is dissociated (K/Na).Switch to Toluene or DCM . Use

as the base.
Low Yield / No Reaction Poor solubility of the anion.The 3-CN group makes the anion stable but less nucleophilic. Add 18-Crown-6 (if using K salts) or switch to Cs2CO3 in DMF. Heat to 60-80°C.
Mixture of N- and O-Isomers Competitive transition states.Switch to Mitsunobu conditions for high O-selectivity. For N-selectivity, use a polar protic co-solvent (e.g., DMF/Water 9:1) to H-bond the oxygen.

Part 3: Activation & Chlorination (The POCl3 Reaction)

The Issue: Converting the 2-hydroxy group to a 2-chloro group (to access 2,5-dichloronicotinonitrile). The Challenge: The 5-chloro and 3-cyano groups deactivate the carbonyl oxygen, making it less nucleophilic toward the phosphorylating agent (


).

Optimized Protocol:

  • Reagents: Neat

    
     (excess) + Catalytic DMF  (Essential).
    
  • Mechanism: DMF reacts with

    
     to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far stronger electrophile than 
    
    
    
    alone.
  • Temperature: Reflux (100-110°C).

  • Workup (Critical):

    • Danger: Quenching

      
       is exothermic.
      
    • Procedure: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <20°C.

    • Solvent Effect: Extract immediately with DCM or EtOAc . Do not let the product sit in acidic aqueous solution; the nitrile can hydrolyze to the amide.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does my NMR spectrum change completely when I switch from DMSO-d6 to CDCl3? A: You are observing the tautomeric shift.

  • DMSO-d6: Stabilizes the Pyridone (NH) form. You will see a broad NH singlet (approx. 12-14 ppm) and distinct carbonyl character.

  • CDCl3: Often shifts the equilibrium toward the Hydroxypyridine (OH) form or a mixture, depending on concentration (dimerization). The NH peak may disappear or shift significantly. Trust the DMSO spectrum for purity analysis.

Q2: Can I perform Nucleophilic Aromatic Substitution (SNAr) at the 5-Chloro position? A: Not easily.

  • The 5-position is meta to the electron-withdrawing Nitrile and Carbonyl. It is not sufficiently activated for standard SNAr (unlike the 2- or 4-positions).

  • Solution: Use Palladium-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki). The 5-Cl bond is stable enough to survive standard nucleophilic attacks at the 2-position, allowing for sequential functionalization.

Q3: The compound is not dissolving in DCM or Toluene. How do I react it? A: 5-Chloro-2-hydroxynicotinonitrile has high lattice energy due to H-bonded dimerization (pyridone dimers).

  • For Reactions: It does not need to be fully dissolved. As the dissolved portion reacts, the equilibrium pulls more solid into solution.

  • For Analysis: Use DMSO or MeOH.

References

  • Tautomerism of 2-Hydroxypyridines

    • Behrman, E. J. "Channel-forming solvates of 6-chloro-2,5-dihydroxypyridine and its solvent." Acta Crystallographica, 2010. Link

    • Detailed discussion on pyridone/hydroxypyridine equilibrium constants in various solvents.
  • Regioselective Alkylation

    • Comins, D. L., et al. "Pyridine-Derived Triflating Reagents: N-(2-Pyridyl)triflimide and N-(5-Chloro-2-pyridyl)triflimide." Organic Syntheses, 1997, 74, 77. Link

    • Demonstrates the activation of the 2-position and handling of 5-chloro-2-pyridone deriv
  • Chlorination Protocols (POCl3)

    • Upadhyay, R. K.[1] "Chlorination using POCl3/PCl5 mixture." Indian Chemical Society, Review. Link

    • Provides general safety and catalytic protocols for deoxygenative chlorin
  • Compound Data & Safety

    • PubChem CID 1048913-62-7 (5-Chloro-2-hydroxynicotinonitrile). Link

Sources

Technical Support Center: Scale-Up Synthesis of 5-Chloro-2-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of 5-Chloro-2-hydroxynicotinonitrile (CAS 1048913-62-7). This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this important heterocyclic intermediate. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthesis effectively.

This center is structured to address challenges head-on, moving from general principles to specific, actionable troubleshooting advice.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Synthesis

This section addresses foundational questions about the synthetic strategy and key chemical principles.

Q1: What is the most viable industrial-scale synthetic route for 5-Chloro-2-hydroxynicotinonitrile?

Answer: For industrial-scale production, a multicomponent reaction strategy, specifically a variation of the Guareschi-Thorpe condensation, is highly recommended.[1][2][3][4] This approach offers significant advantages in terms of atom economy, process simplification, and convergence, as it assembles the core pyridine ring in a single, well-defined stage.

The most plausible pathway involves a one-pot condensation of three key building blocks:

  • A C2-electrophilic fragment: Typically a chlorinated aldehyde like 2-chloroacetaldehyde or a synthetic equivalent.

  • An active methylene nitrile: Malononitrile is the ideal choice to introduce the C3-nitrile and C4-carbon.

  • A nitrogen source: Ammonium acetate is a common and effective source of the ring's nitrogen atom and also acts as a catalyst.[1][5][6]

This reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and cyclization/dehydration to form the final 2-pyridone ring, which is the stable tautomer of the 2-hydroxypyridine system.

Q2: What is the reaction mechanism, and where are the critical control points?

Answer: The mechanism is a cascade of classical organic reactions. Understanding these steps is crucial for troubleshooting.

Guareschi_Thorpe_Mechanism Proposed Reaction Pathway cluster_CCP Critical Control Points A 2-Chloroacetaldehyde + Malononitrile B Knoevenagel Condensation (Base Catalyzed) CCP-1: Rate & Selectivity A->B Step 1 C Chlorinated Vinyl Dinitrile Intermediate B->C E Michael Addition CCP-2: Reversibility C->E Step 2 D Ammonia (from NH4OAc) D->E F Adduct Intermediate E->F G Intramolecular Cyclization (Thorpe-Ziegler) CCP-3: Ring Closure Kinetics F->G Step 3 H Cyclized Imine Intermediate G->H I Tautomerization & Dehydration H->I Step 4 J 5-Chloro-2-hydroxynicotinonitrile (Pyridone Tautomer) I->J

Caption: Proposed Guareschi-Thorpe reaction pathway for synthesis.
  • CCP-1 (Knoevenagel Condensation): The initial reaction between the aldehyde and malononitrile is often the rate-determining step. It is base-catalyzed (acetate from ammonium acetate). Insufficient catalysis or low temperature can lead to a stalled reaction. Conversely, overly aggressive conditions can promote self-condensation of the aldehyde.

  • CCP-2 (Michael Addition): The addition of the ammonia-derived enamine to the vinyl dinitrile is crucial. This step can be reversible, and maintaining an adequate concentration of the ammonia source is key to driving the equilibrium forward.

  • CCP-3 (Cyclization): The intramolecular Thorpe-Ziegler type cyclization forms the six-membered ring.[3][4] This step is often promoted by heat. The final dehydration and tautomerization to the stable pyridone form provides the thermodynamic driving force for the entire sequence.

Q3: Why is the product named "2-hydroxy" when it exists as a pyridone? What are the implications?

Answer: This is an excellent and critical question. The compound exists in a tautomeric equilibrium between the 2-hydroxy (aromatic) form and the 2-pyridone (amide) form. For most substituted 2-hydroxypyridines, the pyridone tautomer is significantly more stable and is the predominant form observed in solid-state and in most solvents.

Caption: Tautomerism of 2-hydroxypyridine and 2-pyridone.

Implications for Scale-Up:

  • Solubility: The pyridone form has amide-like characteristics, including strong hydrogen bonding capabilities. This often results in lower solubility in non-polar organic solvents but better solubility in polar protic solvents or aqueous bases. This directly impacts solvent selection for reaction, work-up, and crystallization.

  • Reactivity: While the pyridone is the major form, the hydroxy tautomer can participate in reactions. However, for most purposes, you should consider the reactivity of an amide N-H and a vinylogous acid system.

  • Analysis: Spectroscopic analysis will reflect the pyridone structure. For instance, in ¹H NMR, you will observe an N-H proton, and in IR spectroscopy, a prominent C=O stretch (around 1650 cm⁻¹) will be present.

Q4: What are the primary safety concerns for this synthesis at scale?

Answer:

  • Thermal Runaway: Multicomponent reactions, especially when scaled, can have complex thermal profiles. The initial condensations are often exothermic. A failure in cooling or an uncontrolled addition rate could lead to a rapid increase in temperature, accelerating subsequent exothermic cyclization and dehydration steps, potentially causing a dangerous thermal runaway.[7] A thorough thermal hazard assessment (e.g., using RC1 calorimetry) is non-negotiable before scale-up.

  • Reagent Toxicity:

    • Malononitrile: Is toxic and readily absorbed through the skin. It can release hydrogen cyanide upon contact with strong acids or high heat. All handling must be done in a well-ventilated area with appropriate personal protective equipment (PPE).

    • 2-Chloroacetaldehyde: Is a corrosive and toxic lachrymator. It is also unstable and can polymerize. Often, it is used as a more stable hydrate or acetal, which is hydrolyzed in situ.

  • Byproduct Generation: The reaction liberates water. On a large scale, this can affect reaction concentration and potentially mediate side reactions if not properly controlled.

Part 2: Troubleshooting Guide - Common Scale-Up Issues & Solutions

This section is formatted to quickly diagnose and solve specific problems encountered during the synthesis.

Problem ID Observed Issue Probable Cause(s) Proposed Solutions & Scientific Rationale
TS-01 Low Yield / Stalled Reaction 1. Inefficient Knoevenagel Condensation: The initial aldehyde-malononitrile coupling is too slow. This can be due to insufficient catalyst (base) concentration or low reaction temperature. 2. Reversibility of Michael Addition: The equilibrium is not favoring the forward reaction. This can happen if the concentration of the ammonia source depletes or if the temperature is too high, favoring the retro-Michael reaction. 3. Precursor Instability: If using 2-chloroacetaldehyde, it may degrade or polymerize before reacting, especially under basic conditions.Solution 1 (Catalysis & Temperature):Action: Increase the reaction temperature in controlled increments (e.g., 5-10 °C). Monitor reaction progress by TLC/HPLC. • Rationale: The condensation and cyclization steps have activation energy barriers that can be overcome with thermal input. • Action: Consider adding a co-catalyst like a catalytic amount of a secondary amine (e.g., piperidine) to accelerate the Knoevenagel step. • Rationale: Amines can form more reactive enamine intermediates with the ketone component, accelerating the initial condensation.[2] Solution 2 (Precursor Stability):Action: Use a stable precursor like 2-chloroacetaldehyde dimethyl acetal. Add a catalytic amount of a mild acid (e.g., p-TsOH) to promote in situ hydrolysis to the reactive aldehyde. • Rationale: This strategy generates the unstable aldehyde slowly and in low concentration, minimizing self-condensation and degradation while allowing it to be consumed by malononitrile.
TS-02 Significant Impurity Formation 1. Formation of Regioisomers: If an asymmetric ketone is used as a co-reactant (not in the primary synthesis but in analogues), incorrect regioselective cyclization can occur. 2. Self-Condensation of Aldehyde: If the Knoevenagel condensation is slow, the chlorinated aldehyde can undergo self-condensation, leading to polymeric byproducts. 3. Hydrolysis of Chloro Group: At high temperatures and prolonged reaction times in aqueous or protic solvents, the C5-chloro group may be susceptible to nucleophilic substitution by hydroxide or other nucleophiles, leading to the corresponding 5-hydroxy impurity.Solution 1 (Control Addition):Action: Add the chlorinated aldehyde precursor slowly and sub-surface into the heated reaction mixture containing malononitrile and ammonium acetate. • Rationale: This maintains a low instantaneous concentration of the aldehyde, ensuring it reacts preferentially with the highly reactive malononitrile carbanion rather than itself. Solution 2 (Reaction Time & Temp):Action: Optimize the reaction time and temperature profile. Aim for the lowest temperature and shortest time required for full conversion of the limiting reagent. • Rationale: Minimizing the thermal stress on the product reduces the rate of potential degradation pathways like hydrolysis.[7]
TS-03 Product Isolation & Purification Difficulties 1. Product is an "Oil" or Fails to Crystallize: The crude product may contain impurities that act as crystal growth inhibitors. The product itself may have some solubility in the reaction solvent even after cooling. 2. Poor Filterability / Fine Precipitate: Rapid, uncontrolled crystallization ("crashing out") often leads to very fine particles or an amorphous solid that clogs filter media. 3. Product is Highly Colored: Often due to conjugated, polymeric byproducts formed from side reactions.Solution 1 (Crystallization Protocol):Action: After the reaction, perform a solvent swap to a suitable crystallization solvent. Good candidates include polar protic solvents like ethanol, isopropanol, or acetic acid/water mixtures. • Rationale: The product's amide-like pyridone structure suggests it will have low solubility in these solvents when cold but sufficient solubility when hot, which is the ideal characteristic for recrystallization.[8][9] • Action: Implement a controlled cooling profile. For example, cool from 80°C to 50°C over 2 hours, then to 20°C over 2 hours, followed by a hold at 0-5°C for 1-2 hours before filtration. • Rationale: Slow cooling promotes the growth of larger, more ordered crystals which are easier to filter and typically have higher purity. Solution 2 (Decolorization):Action: Before cooling for crystallization, treat the hot solution with activated carbon (0.5-2% w/w) for 15-30 minutes, followed by a hot filtration to remove the carbon. • Rationale: Activated carbon has a high surface area that effectively adsorbs the long-chain, conjugated molecules responsible for color.

Part 3: Experimental Protocol - Representative Lab-Scale Synthesis

This protocol describes a robust starting point for optimization. All operations involving malononitrile and chloroacetaldehyde should be performed in a certified fume hood.

Step-by-Step Methodology:

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, thermocouple, reflux condenser, and a nitrogen inlet.

  • Charge Reagents: To the reactor, charge ammonium acetate (1.5 eq.), malononitrile (1.1 eq.), and ethanol (5 mL/g of limiting reagent).

  • Initial Heating: Begin stirring and heat the mixture to a gentle reflux (approx. 75-80 °C) under a nitrogen atmosphere to form a clear solution.

  • Substrate Addition: In a separate vessel, prepare a solution of 2-chloroacetaldehyde dimethyl acetal (1.0 eq.) in ethanol (2 mL/g). Add this solution to the reactor via an addition funnel over 1-2 hours, maintaining the reflux.

  • Reaction Monitoring: After the addition is complete, hold the reaction at reflux. Monitor the consumption of the starting materials by a suitable analytical method (e.g., HPLC or TLC). The reaction is typically complete within 4-8 hours.

  • Work-up & Crystallization:

    • Once the reaction is complete, cool the mixture to 50 °C.

    • Slowly add water (3-4 volumes relative to ethanol) to the mixture. The product should begin to precipitate.

    • Implement a controlled cooling profile: cool to 20 °C over 2 hours, then hold at 0-5 °C for at least 1 hour.

  • Isolation: Collect the solid product by filtration. Wash the filter cake with a cold 1:1 mixture of ethanol/water, followed by a wash with cold water.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected product is a pale yellow or off-white solid.

References

  • Hantzsch, A. R. The Hantzsch Pyridine Synthesis. Wikipedia, [Link].

  • jOeCHEM. Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube, [Link].

  • ChemTube3D. Hantzsch Pyridine Synthesis - an overview. ChemTube3D, [Link].

  • CN110922299A - Continuous preparation method of high-content 2-chloroethanol.
  • Gómez-Gálvez, Y., et al. Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega, [Link].

  • US4942239A - Process for the production of 2-hydroxypyridine.
  • 2-Chloroethanol. Sciencemadness Wiki, [Link].

  • Al-Majedy, Y. K., et al. Green and Eco-Friendly Multicomponent Synthesis of 2-Hydroxypyridines Under Free Solvent Conditions. MDPI, [Link].

  • EP0012117A1 - Process for the preparation of 2,3,5-trichloropyridine.
  • jOeCHEM. Hantzsch Pyridine Synthesis Mechanism. YouTube, [Link].

  • Hantzsch Pyridine Synthesis. ChemTube3D, [Link].

  • Guareschi–Thorpe condensation | Request PDF. ResearchGate, [Link].

  • US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same.
  • She, J. et al. Synthesis of Polysubstituted Dihydropyridines by Four-Component Reactions. Organic Letters, [Link].

  • 2-Chloroethanol. Wikipedia, [Link].

  • Jourdan, G. C., et al. Thermal and Catalytic Decomposition of 2-Hydroxyethylhydrazine. ResearchGate, [Link].

  • Process for the preparation of 2-hydroxypyridine or quinoline compounds.
  • Kallitsis, M. G., et al. 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. MDPI, [Link].

  • Tamaddon, F., & Maddah-Roodan, S. Advanced Guareschi–Thorpe synthesis of pyridines. RSC Publishing, [Link].

  • Barton, J. & Nolan, P. Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE, [Link].

  • 2-Chloroethanol. PubChem, [Link].

  • de la Torre, D., et al. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC, [Link].

  • Portela-Cubillo, F. Icilio Guareschi and his amazing “1897 reaction”. PMC, [Link].

  • Multicomponent synthesis of 5-(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-5H-chromeno[2,3-b]pyridines. ResearchGate, [Link].

  • Korobeinichev, O. P., et al. Two-stage decomposition of 2-hydroxyethylhydrazinium nitrate (HEHN). ResearchGate, [Link].

  • Recrystallization. Chemconnections, [Link].

  • Hosseini-Bavil, A., et al. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH, [Link].

  • AS Level Group 2 - Thermal Stability. YouTube, [Link].

  • Nematollahi, D., et al. Electrocatalytic multicomponent assembling of aldehydes, 4-hydroxycoumarin and malononitrile. ScienceDirect, [Link].

  • Recrystallization. Chemconnections, [Link].

  • Tamaddon, F., & Maddah-Roodan, S. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer. PMC, [Link].

  • Synthesis of 2-chloroethanol. YouTube, [Link].

  • CA1123836A - Process for producing 2,3,5-trichloropyridine.
  • Clark, J. Thermal decomposition of the Group 2 carbonates and nitrates. Chemguide, [Link].

  • Guareschi-Thorpe Condensation. Organic-Chemistry.org, [Link].

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purification strategies for 5-Chloro-2-hydroxynicotinonitrile from complex mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of -Chloro-2-hydroxynicotinonitrile

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 5-Chloro-2-hydroxynicotinonitrile. As a Senior Application Scientist, I understand that navigating the complexities of purifying substituted pyridines can be challenging. This guide is designed with full editorial control to provide you with in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity and yield in your experiments. While specific literature on the purification of 5-Chloro-2-hydroxynicotinonitrile is not extensively available, the principles and techniques outlined here are based on established methods for structurally similar heterocyclic compounds and are intended to serve as a robust starting point for your purification strategy.[1][2][3][4][5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 5-Chloro-2-hydroxynicotinonitrile in a question-and-answer format.

Recrystallization Issues

Question: I'm attempting to recrystallize my crude 5-Chloro-2-hydroxynicotinonitrile, but it's "oiling out" instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point, or when the solution is supersaturated with impurities.[1] Here’s a systematic approach to troubleshoot this:

  • Causality: The high concentration of the solute or impurities can depress the melting point of the mixture to below the boiling point of the solvent. When the solution cools, it becomes supersaturated, and the compound separates as a liquid phase (oil) rather than a solid crystal lattice.

  • Step-by-Step Protocol:

    • Re-dissolve: Gently heat the solution to re-dissolve the oil.

    • Add More Solvent: Add a small amount of hot solvent to decrease the saturation of the solution.[1]

    • Slow Cooling: Allow the flask to cool to room temperature slowly and undisturbed.[6][7][8][9] Rapid cooling often promotes oiling.

    • Induce Crystallization: If crystals do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites.[1][8] Alternatively, if you have a pure sample, add a "seed crystal".[1][8]

    • Solvent System Re-evaluation: If oiling persists, your solvent system may be inappropriate. Consider a solvent with a lower boiling point or a binary solvent system to better control solubility.

Question: My yield of 5-Chloro-2-hydroxynicotinonitrile is very low after recrystallization. What are the common causes and how can I improve it?

Answer:

Low recovery after recrystallization is a frequent issue and can stem from several factors.

  • Causality: The most common reasons are using too much solvent, cooling the solution too quickly, or premature filtration.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve your crude product.[6][10] Using an excess will keep more of your product dissolved at cold temperatures, thus reducing the yield.

    • Optimize Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7][9] This allows for the formation of larger, purer crystals and maximizes the amount of product that crystallizes out of the solution.

    • Check Filtrate: If you suspect significant product loss in the filtrate, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling. Be aware that this second crop may be less pure.

    • Solvent Choice: Ensure your chosen solvent has low solubility for your compound at low temperatures.[7] If the solubility is still significant at 0°C, you will inherently have lower yields.

Chromatography Issues

Question: I'm running a silica gel column to purify 5-Chloro-2-hydroxynicotinonitrile, but I'm getting poor separation of my product from a close-running impurity. What can I do?

Answer:

Achieving good separation in column chromatography depends heavily on the choice of the mobile phase and stationary phase.[1]

  • Causality: Poor separation is often due to an inappropriate solvent system that does not sufficiently differentiate between the polarities of your compound and the impurity.[1]

  • Optimization Workflow:

    • TLC Analysis: Before running a column, thoroughly screen different solvent systems using Thin Layer Chromatography (TLC).[1][4] Aim for a solvent system that gives your product an Rf value of around 0.3 and maximizes the difference in Rf values (ΔRf) between your product and the impurity.

    • Adjust Polarity: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase. If they are too low (low Rf), increase the polarity.[1]

    • Try Different Solvents: If adjusting the solvent ratio (e.g., ethyl acetate/hexanes) doesn't provide adequate separation, try a different solvent system with different selectivity (e.g., dichloromethane/methanol).[1]

    • Consider Alternative Stationary Phases: If your compound is basic, it may interact strongly with the acidic silica gel, leading to tailing and poor separation. In such cases, consider using neutral or basic alumina, or a reversed-phase (C18) column.[1] Adding a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase can also help by neutralizing the acidic sites on the silica.[1]

Question: My compound is sticking to the top of the silica column and won't elute, even with a highly polar solvent system. What should I do?

Answer:

This issue, often seen with highly polar compounds, can be frustrating.

  • Causality: The compound has a very strong affinity for the stationary phase, making it difficult to elute with the chosen mobile phase.

  • Solutions:

    • Increase Solvent Polarity Drastically: If you are using a standard solvent system like ethyl acetate/hexanes, switch to a much more polar system like dichloromethane/methanol or even add a small percentage of acetic acid or triethylamine (depending on the nature of your compound) to help with elution.

    • Change the Stationary Phase: As mentioned previously, switching to a different stationary phase like alumina or a C18 reversed-phase material might be necessary.[1]

    • "Plug" Filtration: If the goal is simply to remove baseline impurities, you might consider passing your crude material through a short "plug" of silica gel, eluting with a very polar solvent to quickly wash your compound through while retaining the less polar impurities at the top.[11]

Frequently Asked Questions (FAQs)

Question: What are the likely impurities I might encounter in the synthesis of 5-Chloro-2-hydroxynicotinonitrile?

Answer:

While specific impurities depend on the synthetic route, common impurities in the synthesis of substituted pyridines can include:

  • Starting Materials: Unreacted starting materials are a common impurity.

  • Isomers: Depending on the reaction conditions, regioisomers may be formed.

  • Over-chlorinated or Under-chlorinated Byproducts: If chlorination is a step in your synthesis, you may have species with more or fewer chlorine atoms.

  • Hydrolysis Products: The nitrile group could potentially hydrolyze to a carboxylic acid or an amide under certain conditions, especially during workup.

  • Polymerization Products: Pyridine derivatives can sometimes polymerize under harsh reaction conditions.

Question: How do I choose the best initial purification strategy for my crude 5-Chloro-2-hydroxynicotinonitrile?

Answer:

The choice of purification strategy depends on the scale of your reaction and the nature of the impurities.

  • Initial Assessment: First, analyze your crude product by TLC and/or LC-MS to get an idea of the number and polarity of the impurities.

  • Decision Workflow:

    • If the crude product is a solid and appears to be relatively clean (one major spot on TLC): Recrystallization is often the most efficient method for large quantities.[10][12]

    • If the crude product is an oil or contains multiple impurities with similar polarities: Column chromatography is generally the preferred method.[3]

    • If you have both polar and non-polar impurities: A combination of techniques might be necessary. For example, an initial acid-base extraction could remove acidic or basic impurities, followed by recrystallization or chromatography of the neutralized product.

Question: What analytical techniques are best for assessing the purity of my final 5-Chloro-2-hydroxynicotinonitrile product?

Answer:

A combination of techniques is recommended to confidently assess purity:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[4][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any structural isomers or major impurities.[4]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.[14]

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a good indicator of high purity for a solid compound.[7] For example, the related compound 5-Chloro-2-hydroxynicotinic acid has a melting point of 262°C (with decomposition).[15]

Data Presentation & Protocols

Table 1: Solvent Selection for Recrystallization of Polar Heterocyclic Compounds

SolventBoiling Point (°C)PolarityComments
Water100HighGood for polar compounds, but high boiling point can be an issue.
Ethanol78HighA versatile solvent for many organic compounds.[14]
Methanol65HighSimilar to ethanol but with a lower boiling point.
Isopropanol82Medium-HighCan be a good alternative to ethanol.
Acetonitrile82Medium-HighGood for moderately polar compounds.
Ethyl Acetate77MediumOften used in combination with a non-polar solvent like hexanes.
Toluene111LowCan be used for less polar compounds or as part of a binary solvent system.

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble when hot.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent to dissolve it completely.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution by gravity filtration.[8]

  • Cooling: Allow the solution to cool slowly to room temperature.[7][9] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[10]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[10]

Protocol 2: General Procedure for Flash Column Chromatography

  • Solvent System Selection: Determine the optimal solvent system using TLC.[1]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with an inert gas) to push the solvent through the column.

  • Fraction Collection: Collect fractions and monitor the elution of your compound using TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Diagram 1: Decision Workflow for Purification Strategy

Purification_Strategy start Crude Product Analysis (TLC, LC-MS) is_solid Is the product a solid? start->is_solid is_clean Relatively Clean? (One major spot) is_solid->is_clean Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oily) recrystallization Attempt Recrystallization is_clean->recrystallization Yes complex_mixture Complex Mixture? (Multiple spots) is_clean->complex_mixture No extraction Consider Acid-Base Extraction first complex_mixture->chromatography Similar Polarity complex_mixture->extraction Different pKa

Caption: A decision tree to guide the selection of an appropriate purification strategy.

References

  • Purification of quinones.
  • 5-Chloro-2-nitropyridine | 52092-47-4. ChemicalBook.
  • How to Purify an organic compound via recrystallization or reprecipitation?
  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • 5-chloro-2-pentanone preparation method.
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube.
  • 5-Chloro-2-hydroxynicotinic acid | C6H4ClNO3 | CID 162286. PubChem.
  • 5-Chloro-2-Hydroxynicotinic Acid 98.0%. PureSynth.
  • Organic Chemistry Lab: Recrystalliz
  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • A Simple, Modular Synthesis of Substituted Pyridines.
  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI.
  • "troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem.
  • 5-Chloro-2-nitropyridine | C5H3ClN2O2 | CID 259806. PubChem.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH.
  • Recrystallization and Melting Point Analysis. YouTube.
  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry (RSC Publishing).
  • Purifying OTC Chemicals: Recrystalliz
  • 2-Chloro-5-fluoronicotinonitrile synthesis. ChemicalBook.
  • Recrystalliz
  • Pd/C–H 2 -Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. MDPI.
  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • 5-Chloro-2-nitropyridine 97 52092-47-4. Sigma-Aldrich.
  • Solved Problems On Heterocyclic Chemistry. YouTube.

Sources

Technical Support Center: Managing Impurities in 5-Chloro-2-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide for Impurity Management & Process Optimization Molecule: 5-Chloro-2-hydroxynicotinonitrile (CAS: 1048913-62-7) Target Audience: Process Chemists, Analytical Scientists, and CMC Leads.[1][2]

Introduction

As a Senior Application Scientist, I often see projects stall not because of failed synthesis, but because of an inability to control the "last 5%" of the impurity profile. 5-Chloro-2-hydroxynicotinonitrile is a critical scaffold in the synthesis of Factor Xa inhibitors (e.g., Betrixaban derivatives) and various kinase inhibitors.[1][2]

Its structural duality—existing in equilibrium between the 2-hydroxypyridine and 2-pyridone tautomers—presents unique challenges in both synthesis (regioselectivity) and analysis (peak tailing).[1][2] This guide moves beyond basic "recipe following" to the mechanistic causality of impurity formation, providing you with a self-validating troubleshooting system.

Module 1: The Impurity Landscape (Root Cause Analysis)[2]

To manage impurities, you must first map their origin.[1][2] In the chlorination of 2-hydroxynicotinonitrile (the standard industrial route), the interplay between the electron-donating hydroxyl group and the electron-withdrawing nitrile group dictates the impurity profile.[1][2]

Figure 1: Synthesis & Impurity Formation Pathway

This diagram maps the electrophilic aromatic substitution pathway and the critical diversion points leading to common impurities.[1][2]

G SM Starting Material (2-Hydroxynicotinonitrile) Target TARGET (5-Chloro-2-hydroxynicotinonitrile) SM->Target Chlorination (NCS/Cl2) Electrophilic Subs. at C5 Imp_Hydro Impurity B (Amide Hydrolysis) SM->Imp_Hydro Side reaction Imp_Regio Impurity C (6-Chloro isomer) SM->Imp_Regio Low Selectivity Attack at C6 Imp_Over Impurity A (5,6-Dichloro analog) Target->Imp_Over Excess Cl source Over-chlorination Target->Imp_Hydro Acid/Base Workup Nitrile Hydrolysis

Caption: Mechanistic pathway showing the formation of the target molecule via C5 chlorination and the diversion points leading to over-chlorinated (Impurity A), hydrolyzed (Impurity B), and regioisomeric (Impurity C) byproducts.[1][2]

Module 2: Critical Impurity Troubleshooting (Q&A)

Issue 1: Presence of "Impurity A" (Over-chlorination)

User Question: Our HPLC shows a persistent impurity at RRT ~1.2. It increases when we push the reaction to completion.[1][2] What is it, and how do we stop it?

Technical Insight: This is likely 5,6-dichloro-2-hydroxynicotinonitrile .[1][2] The C5 position is the most nucleophilic due to the para-direction of the hydroxyl group (pyridone oxygen).[1][2] However, once C5 is chlorinated, the ring deactivates.[1][2] If you use a large excess of chlorinating agent (e.g., >1.1 eq of NCS or Cl2) or high temperatures to force the consumption of starting material, the C6 position (ortho to the ring nitrogen) becomes the next available site for electrophilic attack.[1][2]

Corrective Protocol:

  • Stoichiometry Control: Limit chlorinating agent to 1.00–1.05 equivalents . Do not add excess "just to be safe."

  • Temperature Modulation: Maintain reaction temperature <50°C. Higher temperatures lower the energy barrier for C6 attack.[2]

  • Endpoint Strategy: It is better to accept 1-2% unreacted starting material (which is polar and easily removed by aqueous wash or recrystallization) than to generate the di-chloro impurity (which co-crystallizes with the product).[1][2]

Issue 2: The "Ghost" Peak (Tautomerism)

User Question: We see split peaks or broad tailing for the main compound in HPLC. Is the material degrading?

Technical Insight: This is rarely degradation.[1][2] It is a tautomeric artifact . 5-Chloro-2-hydroxynicotinonitrile exists in equilibrium between the hydroxy-pyridine and pyridone forms.[1][2] In unbuffered or neutral mobile phases, these forms interconvert on the column time-scale, causing peak splitting or severe tailing.[1][2]

Corrective Protocol:

  • Buffer is Mandatory: Use an acidic mobile phase (pH 2.5–3.[2]0) to protonate the species and lock it into a single state (or ensure rapid exchange).[2]

  • Recommended Modifier: 0.1% Phosphoric acid or Formic acid in water.[2]

  • Avoid: Neutral water/acetonitrile gradients without buffers.

Issue 3: Hydrolysis Byproducts (Amide Formation)

User Question: We are detecting a new polar impurity (RRT ~0.6) after acidic workup.

Technical Insight: The C3-cyano group is susceptible to hydrolysis, converting the nitrile to a primary amide (5-chloro-2-hydroxynicotinamide).[1][2] This is accelerated by strong acids or bases at elevated temperatures during workup.[1][2]

Corrective Protocol:

  • Quench Gently: Quench chlorination reactions into cold water or mild reducing agents (e.g., Sodium Thiosulfate) rather than strong acid/base.[2]

  • pH Control: Keep workup pH between 4 and 8. Avoid prolonged exposure to pH < 1 or pH > 10.[1][2]

  • Drying: Dry the wet cake under vacuum at <60°C. High heat with residual moisture accelerates hydrolysis.[1][2]

Module 3: Analytical Specifications & Methods

To validate your process, you need a robust analytical method.[1][2] The following HPLC parameters are optimized for resolving the critical pair (Starting Material vs. Product) and the late-eluting polychlorinated impurities.

Table 1: Recommended HPLC Method Parameters
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)Standard reverse phase; 3.5µm provides better resolution for regioisomers.[1][2]
Mobile Phase A 0.1% H3PO4 in WaterAcidic pH suppresses ionization of the hydroxyl group, reducing tailing.[2]
Mobile Phase B Acetonitrile (MeCN)Stronger solvent strength for eluting chloro-derivatives.[2]
Gradient T=0 (5% B) → T=15 (90% B) → T=20 (90% B)Gradient required to separate polar hydrolysis impurities from non-polar di-chloro impurities.[2]
Flow Rate 1.0 mL/minStandard flow.[2][3]
Detection UV @ 225 nm and 254 nm225 nm captures the nitrile absorption; 254 nm is general aromatic.[2]
Column Temp 30°CControls viscosity and reproducibility.[2]
Table 2: Relative Retention Times (RRT) & Impurity Identification
CompoundApprox RRT*OriginRemoval Strategy
Impurity B (Amide) ~0.60Hydrolysis of CNWater wash (highly polar).[1][2]
Starting Material ~0.85Incomplete ReactionRecrystallization (EtOH/Water).[2]
Target Molecule 1.00 Product N/A
Impurity C (6-Cl) ~1.10RegioisomerDifficult; requires tight reaction control.[2]
Impurity A (5,6-diCl) ~1.25Over-chlorinationRecrystallization (reject in mother liquor).[2]

*Note: RRTs are approximate and depend on the exact column/method used. Always perform spiking studies with reference standards.

Module 4: Process Decision Tree

Use this logic flow to determine the next step when an impurity specification is failed.

Figure 2: Troubleshooting Logic Flow

DecisionTree Start QC FAILURE: Impurity > 0.5% CheckRRT Check RRT of Impurity Start->CheckRRT RRT_Low RRT < 0.9 (Polar Impurities) CheckRRT->RRT_Low Early Eluting RRT_High RRT > 1.1 (Non-Polar Impurities) CheckRRT->RRT_High Late Eluting IsSM Is it SM? (RRT ~0.85) RRT_Low->IsSM IsDiCl Is it Di-Chloro? (RRT ~1.25) RRT_High->IsDiCl IsAmide Is it Amide? (RRT ~0.6) IsSM->IsAmide No Action_Wash ACTION: Reslurry in Hot Water/EtOH (9:1) Target washes out. IsSM->Action_Wash Yes IsAmide->Action_Wash Yes Action_Recrys ACTION: Recrystallize from EtOH. Reject ML. IsDiCl->Action_Recrys Yes Action_Process ACTION: Adjust Reaction Stoichiometry (Preventative) IsDiCl->Action_Process No (Unknown)

Caption: Decision matrix for determining corrective actions based on the Relative Retention Time (RRT) of the observed impurity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 162286, 5-Chloro-2-hydroxynicotinic acid. (Note: Related structure showing hazard and property data).[2][4][5][6][7][8] Retrieved from [Link]

  • Organic Syntheses (2014). Preparation of 2-Chloronicotinonitrile. (Provides foundational chemistry for nicotinonitrile handling and hydrolysis risks). Retrieved from [Link]

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Technical Guide: Regioselective N-Alkylation of 5-Chloro-2-hydroxynicotinonitrile

[1]

Core Mechanism & The Ambident Anion Challenge

The Central Issue: 5-Chloro-2-hydroxynicotinonitrile exists in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1] Upon deprotonation by a base, it forms a resonance-stabilized ambident anion.[1]

  • N-Alkylation (Desired): Yields the N-alkyl-5-chloro-2-pyridone derivative.[1] This is generally the thermodynamic product and is favored by "soft" interactions.

  • O-Alkylation (Side Reaction): Yields the 2-alkoxy-5-chloronicotinonitrile derivative.[1] This is often the kinetic product and is favored by "hard" interactions and specific metal coordination (e.g., Ag⁺).

Why Base Selection Matters (HSAB Theory)

According to the Hard and Soft Acids and Bases (HSAB) theory:

  • Nitrogen is the softer nucleophilic center.[1][2]

  • Oxygen is the harder nucleophilic center.[1]

To maximize N-alkylation, your reaction system (Base + Solvent + Electrophile) must maximize "soft-soft" interactions.[1]

Base Selection Guide

Recommended Bases (Promote N-Alkylation)
BaseCation EffectRecommendation LevelContext
Cs₂CO₃ Cesium (Cs⁺) is a large, soft cation.[1] It dissociates well in polar solvents, leaving the pyridone anion "naked" and reactive. It weakly coordinates to the harder Oxygen, directing alkylation to Nitrogen.High Best for difficult substrates or bulky electrophiles.[1]
K₂CO₃ Potassium (K⁺) is standard.[1] It provides sufficient solubility in DMF/DMSO and generally favors N-alkylation via thermodynamic control.[1]High The standard starting point for scale-up.[1]
LiH / Li₂CO₃ Lithium (Li⁺) is a hard cation.[1] It coordinates tightly to the Oxygen (hard-hard interaction), effectively "capping" the oxygen and forcing the electrophile to attack the Nitrogen.Medium Good selectivity, but often slower reaction rates due to tight ion pairing.[1]
Bases to Avoid (Promote O-Alkylation or Side Reactions)
  • Ag₂CO₃ (Silver Carbonate): CRITICAL WARNING. Silver (Ag⁺) coordinates to the halide of the alkylating agent and the nitrogen of the pyridone, often directing the attack to the Oxygen. Use only if O-alkylation is desired.[1]

  • NaH (Sodium Hydride): While often used for N-alkylation, NaH is a strong base that can sometimes lead to O-alkylation mixtures depending on the solvent (e.g., in THF). Furthermore, with a nitrile (-CN) group present at C3, strong hydride bases pose a risk of nucleophilic attack on the nitrile or hydrolysis if moisture is present.

Troubleshooting & FAQs

Q1: I am seeing ~15% O-alkylated impurity. How do I eliminate it?

Diagnosis: Your system likely has too much "hard" character, or the reaction is under kinetic control. Corrective Actions:

  • Switch Solvent: Ensure you are using a polar aprotic solvent like DMF or DMSO .[1] These solvents solvate cations well, leaving the anion free to react at the softer Nitrogen. Avoid non-polar solvents (e.g., Toluene) or protic solvents (e.g., Ethanol) which can hydrogen bond to the nitrogen lone pair, hindering N-attack.

  • Change the Base: Switch from K₂CO₃ to Cs₂CO₃ . The "Cesium Effect" often boosts N-selectivity.[1]

  • Change the Electrophile: Use an Alkyl Iodide (softer leaving group) instead of an Alkyl Bromide or Sulfonate (harder leaving groups). Soft leaving groups favor reaction at the soft Nitrogen.[1]

Q2: The reaction is sluggish. Can I heat it above 100°C?

Warning: High heat can degrade the nitrile group (hydrolysis to amide/acid) or cause polymerization. Solution: Instead of excessive heat (keep < 80°C), add a catalytic amount of TBAI (Tetrabutylammonium iodide) or NaI . This generates the alkyl iodide in situ (Finkelstein reaction), which is more reactive and softer, promoting faster N-alkylation at lower temperatures.

Q3: My nitrile group disappeared/hydrolyzed. What happened?

Cause: Hydrolysis of the C3-nitrile is a common side reaction under basic conditions, especially if water is present. The electron-deficient ring makes the nitrile highly susceptible. Prevention:

  • Use anhydrous bases and solvents.[1]

  • Avoid hydroxide bases (NaOH, KOH).

  • Store K₂CO₃/Cs₂CO₃ in a desiccator; they are hygroscopic.[1]

Standard Operating Procedure (SOP)

Protocol for High N-Selectivity

Reagents:

  • Substrate: 5-Chloro-2-hydroxynicotinonitrile (1.0 eq)[1]

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

  • Electrophile: Alkyl Iodide (1.1 eq) (or Alkyl Bromide + 0.1 eq TBAI)[1]

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Dissolution: Charge a dry flask with 5-Chloro-2-hydroxynicotinonitrile and anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Add the carbonate base (Cs₂CO₃ or K₂CO₃).[1] Stir at Room Temperature (RT) for 15–30 minutes. Note: The solution may change color (often yellow/orange) as the anion forms.

  • Alkylation: Add the Alkyl Iodide dropwise.[1]

  • Reaction: Stir at RT for 2–4 hours. If conversion is low after 4 hours, heat to 50–60°C. Do not exceed 80°C unless necessary.

  • Workup: Pour the mixture into ice-water. The N-alkylated product often precipitates as a solid.[1] Filter and wash with water.[1] If no precipitate, extract with EtOAc, wash with brine (3x to remove DMF), dry over Na₂SO₄, and concentrate.

Mechanistic Visualization

The following diagram illustrates the competitive pathways and the role of the metal cation.

GSubstrate5-Chloro-2-hydroxynicotinonitrile(Tautomeric Equilibrium)AnionAmbident Anion(Resonance Hybrid)Substrate->AnionDeprotonationN_PathN-Alkylation Pathway(Thermodynamic / Soft)Anion->N_PathFavored by Soft Cations (Cs+)O_PathO-Alkylation Pathway(Kinetic / Hard)Anion->O_PathFavored by Ag+ CoordinationN_ProductN-Alkyl Pyridone(Target)N_Path->N_ProductO_ProductO-Alkyl Pyridine(Impurity)O_Path->O_ProductSoft_CondConditions:Cs2CO3 / K2CO3DMF / DMSOAlkyl IodidesSoft_Cond->N_PathHard_CondConditions:Ag2CO3Non-polar solventsAlkyl SulfonatesHard_Cond->O_Path

Caption: Competitive alkylation pathways. Alkali carbonates in polar solvents favor the N-pathway (Green), while Silver salts or hard electrophiles favor the O-pathway (Red).

References

  • Regioselectivity in Pyridone Alkylation: S. Fujii et al., Practical Synthesis of N-Alkylated 2-Pyridones, Chem. Pharm.[1] Bull., 2018 .[1][3] (Demonstrates the utility of Cs₂CO₃/DMF for N-selectivity). [1]

  • Ambident Anion Theory: Smith, M. B., March's Advanced Organic Chemistry, 7th Ed., Wiley, 2013. (Foundational text on HSAB and ambident nucleophiles).
  • Specific Scaffold Reactivity: Synthesis of 5-chloro-2-hydroxynicotinonitrile derivatives. (General reactivity patterns derived from PubChem CID 12645070 and related kinase inhibitor patents). [1]

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 5-Chloro-2-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Multifunctional Substrate

5-Chloro-2-hydroxynicotinonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its successful implementation in palladium-catalyzed cross-coupling reactions is frequently hampered by a dual challenge: the inherent low reactivity of the aryl chloride and the propensity for catalyst deactivation by the pyridine moiety.[1][2][3] The 2-hydroxypyridine structure exists in tautomeric equilibrium with its 2-pyridone form, and the lone pair of electrons on the pyridine nitrogen can act as a potent ligand, poisoning the palladium catalyst by forming stable, off-cycle complexes.[4][5][6][7]

This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource to overcome these specific hurdles. It is structured in a question-and-answer format to directly address common problems, offering field-proven insights, troubleshooting strategies, and detailed protocols to facilitate successful catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with 5-Chloro-2-hydroxynicotinonitrile is not working. What are the most likely causes?

Failure to achieve coupling with this substrate typically stems from two primary issues:

  • Catalyst Poisoning: The nitrogen atom of the pyridine ring can coordinate strongly to the palladium center, effectively deactivating the catalyst.[5] This is a well-documented phenomenon known as the "2-pyridyl problem," which leads to low or no product yield.[4][6]

  • Poor C-Cl Bond Activation: Aryl chlorides are significantly less reactive than their bromide or iodide counterparts in the crucial oxidative addition step of the catalytic cycle.[1][8] This requires specialized, highly active catalytic systems to overcome the high activation energy barrier.

Q2: Which types of cross-coupling reactions are most suitable for this substrate?

Several palladium-catalyzed cross-coupling reactions can be successfully applied, provided the correct catalyst system is chosen. These include:

  • Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids/esters. This is often the first choice due to the commercial availability of a wide range of boronic acids and relatively mild reaction conditions.

  • Buchwald-Hartwig Amination: For C-N bond formation with amines. This reaction is critical for synthesizing substituted aminopyridines, a common motif in pharmaceuticals.[9][10]

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes, leading to important alkynyl-substituted heterocycles.[11][12]

  • Heck Reaction: For C-C bond formation with alkenes, though it can be more challenging with electron-deficient substrates.[13][14]

Q3: Is it necessary to protect the 2-hydroxyl group before attempting a cross-coupling reaction?

While not always mandatory, protecting the hydroxyl group (e.g., as a methyl or benzyl ether) is a highly recommended strategy to improve reaction success and reproducibility. The acidic proton of the hydroxyl group can interfere with certain bases, and protection can mitigate potential side reactions. More importantly, converting the 2-hydroxypyridine to a 2-alkoxypyridine can sometimes lessen the catalyst poisoning effect, leading to cleaner reactions and higher yields.

Troubleshooting Guide: From Failed Reactions to Optimized Conditions

This section provides a problem-based approach to systematically diagnose and solve common issues encountered during experimentation.

Problem: No reaction or conversion is below 10%, with starting material largely recovered.

This is the most common failure mode and almost always points to an issue with catalyst activity.

start Low / No Conversion (>90% SM Recovered) q1 Are you using a modern, bulky phosphine ligand (e.g., Buchwald-type)? start->q1 no1 No q1->no1   yes1 Yes q1->yes1   sol1 Action: Switch to a ligand designed for aryl chlorides and challenging substrates. (e.g., SPhos, XPhos, RuPhos) no1->sol1 q2 Have you tried different palladium pre-catalysts? yes1->q2 no2 No q2->no2   yes2 Yes q2->yes2   sol2 Action: Use a well-defined pre-catalyst (e.g., G2, G3, G4 Palladacycles). This ensures efficient generation of the active Pd(0) species. no2->sol2 q3 Is your base and solvent combination optimal? yes2->q3 sol3 Action: Screen stronger, non-nucleophilic bases (e.g., K3PO4, Cs2CO3) and anhydrous polar aprotic solvents (e.g., Dioxane, Toluene, CPME). q3->sol3

Caption: Troubleshooting workflow for low conversion.

Causality & Explanation:

  • The Ligand is Critical: Standard ligands like PPh₃ are often ineffective for activating the C-Cl bond and are susceptible to displacement by the pyridine substrate. The solution is to use sterically hindered, electron-rich phosphine ligands (often called Buchwald ligands) or N-heterocyclic carbenes (NHCs).[2][3] Their bulkiness creates a protective pocket around the palladium center, which favors the desired oxidative addition over catalyst poisoning, while their strong electron-donating ability facilitates the cleavage of the C-Cl bond.

  • Pre-catalyst Choice Matters: Using simple palladium salts like Pd(OAc)₂ or PdCl₂ requires an in situ reduction to the active Pd(0) species, which can be inefficient and inconsistent.[15] Well-defined palladacycle pre-catalysts (e.g., XPhos-Pd-G3) are designed for rapid, clean generation of the active L-Pd(0) species upon addition of a base, leading to more reliable results.

  • Base and Solvent Synergy: The base is not just a stoichiometric reagent; it is crucial for the transmetalation step in Suzuki couplings and for the deprotonation of the nucleophile in other reactions. A strong, non-coordinating base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often superior to weaker bases like Na₂CO₃. The solvent must solubilize all components and be compatible with the reaction temperature. Anhydrous polar aprotic solvents like dioxane and toluene are standard choices.

Problem: Significant side product formation (e.g., dehalogenation, homocoupling).

Observing side products indicates that the catalyst is active but that undesired reaction pathways are competing with the desired cross-coupling.

  • Dehalogenation (Hydrodechlorination): This occurs when the aryl chloride is reduced to the corresponding arene.

    • Cause: This pathway is often promoted by moisture or protic impurities in the reaction mixture, or by certain bases. It can also occur at excessively high temperatures where the catalyst or reagents begin to decompose.

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware, use anhydrous solvents, and run the reaction under a strictly inert atmosphere (Argon or Nitrogen).

      • Optimize the Base: Switch to a milder base if possible, or ensure the base used is anhydrous (e.g., flame-dried K₃PO₄).

      • Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Homocoupling of the Coupling Partner (e.g., Boronic Acid): This results in a biaryl product derived from two molecules of the nucleophile.

    • Cause: This is often promoted by the presence of oxygen, which can facilitate the oxidative homocoupling of organoboron reagents.

    • Solution:

      • Thorough Degassing: Degas the reaction solvent and the final reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) to remove dissolved oxygen.

      • Control Stoichiometry: Use a modest excess of the boronic acid (e.g., 1.1-1.3 equivalents). A large excess can sometimes favor homocoupling.

Catalyst & Condition Selection Guide

The following tables summarize recommended starting conditions for various cross-coupling reactions. These are intended as robust starting points for optimization.

Table 1: Recommended Systems for Suzuki-Miyaura Coupling

Catalyst (Pre-catalyst) Ligand Base (equiv.) Solvent Temp (°C) Key Considerations
XPhos Pd G3 (1-3 mol%) (Internal) K₃PO₄ (2.0) 1,4-Dioxane/H₂O (10:1) 90-110 Excellent for a broad range of aryl and heteroaryl boronic acids.
Pd₂(dba)₃ (2 mol%) RuPhos (4 mol%) Cs₂CO₃ (2.0) Toluene 100 RuPhos is highly effective for electron-deficient and sterically hindered substrates.
Pd(OAc)₂ (2 mol%) SPhos (4 mol%) K₃PO₄ (2.0) Toluene/H₂O (10:1) 100 A classic, highly active system. Requires careful deoxygenation.

| CataCXium® A Pd G3 (2 mol%)| (Internal) | Cs₂CO₃ (2.0) | CPME | 90-100 | The n-butyldiadamantylphosphine ligand is robust and effective for C-Cl activation.[16] |

Table 2: Recommended Systems for Buchwald-Hartwig Amination

Catalyst (Pre-catalyst) Ligand Base (equiv.) Solvent Temp (°C) Key Considerations
BrettPhos Pd G3 (1-3 mol%) (Internal) NaOtBu (1.5) Toluene 100-110 BrettPhos is specifically designed for coupling primary amines.[17]
RuPhos Pd G3 (2 mol%) (Internal) K₃PO₄ (2.0) 1,4-Dioxane 100 Milder base conditions suitable for substrates with base-sensitive functional groups.

| Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | LiHMDS (1.5) | THF | 80-90 | Effective for a wide range of primary and secondary amines. |

Table 3: Recommended Systems for Sonogashira Coupling

Catalyst (Pre-catalyst) Co-catalyst Base (equiv.) Solvent Temp (°C) Key Considerations
Pd(PPh₃)₂Cl₂ (2 mol%) CuI (1-2 mol%) Et₃N or i-Pr₂NH THF or DMF 60-80 Classic conditions. The amine acts as both base and solvent.
Pd(OAc)₂ (2 mol%) + SPhos None (Copper-Free) Cs₂CO₃ (2.0) 1,4-Dioxane 80-100 Copper-free conditions are advantageous for sensitive substrates to avoid alkyne homocoupling.

| Pd(dppf)Cl₂ (3 mol%) | CuI (1.5 mol%) | DBU (2.0) | Toluene | 90 | A robust system often tolerant of various functional groups. |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a validated, step-by-step methodology for a representative Suzuki-Miyaura reaction.

Reaction: Phenylboronic acid coupling with 5-Chloro-2-hydroxynicotinonitrile.

Materials:

  • 5-Chloro-2-hydroxynicotinonitrile (1.0 mmol, 154.6 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • XPhos Pd G3 (0.02 mmol, 16.9 mg)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 424.6 mg)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Water, degassed (0.4 mL)

Procedure:

  • Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-Chloro-2-hydroxynicotinonitrile, phenylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous 1,4-dioxane (4 mL) and degassed water (0.4 mL) via syringe.

  • Degassing (Optional but Recommended): Briefly sparge the reaction mixture with a stream of argon for 5 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot (quenched with water and extracted with ethyl acetate).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (15 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Visualization of Catalyst Deactivation

The primary challenge with 2-hydroxypyridine substrates is the deactivation of the palladium catalyst. The diagram below illustrates this inhibitory interaction, which must be overcome by judicious ligand selection.

cluster_0 Catalytic Cycle cluster_1 Deactivation Pathway Pd0 L-Pd(0) (Active Catalyst) PdII L-Pd(II)-R (Oxidative Adduct) Pd0->PdII Oxidative Addition Deactivated L-Pd(0)-Pyridine (Inactive Complex) Pd0->Deactivated Coordination (Poisoning) Product Product PdII->Product Transmetalation & Reductive Elimination Product->Pd0 Poison Pyridine Substrate Poison->Deactivated

Caption: The competition between the desired catalytic cycle and catalyst poisoning.

References

  • Vertex AI Search. (n.d.). Revolutionizing Solvent-Base Selection with Parametrized Optimization - Sunthetics.
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ACS Publications. (n.d.). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters.
  • ACS Publications. (n.d.). Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis?
  • PMC. (n.d.). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
  • RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.
  • Who we serve. (2024, June 13). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • PubMed. (2022, November 18). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine.
  • MDPI. (n.d.). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • NIH. (n.d.). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation.
  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • PubMed. (2021, May 10). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • ACS Publications. (n.d.). Scope and Limitations of the Palladium-Catalyzed Cross-Coupling Reaction of in situ Generated Organoboranes with Aryl and Vinyl Halides. The Journal of Organic Chemistry.
  • The Royal Society of Chemistry. (n.d.). Nickel-catalyzed asymmetric reductive cross-coupling of α-chloroesters with (hetero)aryl iodides. Chemical Science.
  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • PubMed. (n.d.). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
  • (n.d.). Catalyst design strategies for NOx-involved electrocatalytic C–N coupling reactions.
  • Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction.
  • Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
  • ResearchGate. (2025, August 7). Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts | Request PDF.
  • MDPI. (n.d.). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • RSC Publishing. (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology.
  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros.
  • ResearchGate. (2025, August 6). Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid | Request PDF.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Buchwald-Hartwig Amination. Wordpress.
  • Beilstein Journals. (n.d.). Phenotellurazine redox catalysts: elements of design for radical cross-dehydrogenative coupling reactions.
  • YouTube. (2022, June 22). The Heck Reaction: Reaction mechanism and tutorial.
  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
  • (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

Sources

Validation & Comparative

Validating 5-Chloro-2-hydroxynicotinonitrile: A Purity Comparison Guide for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Variable in Screening

In high-throughput screening (HTS) and fragment-based drug discovery (FBDD), the integrity of the chemical probe is often the most significant source of experimental error. This guide objectively compares Standard Technical Grade (95%) 5-Chloro-2-hydroxynicotinonitrile against a Bio-Validated Grade (>99.5%) .[1]

While often viewed merely as a synthetic intermediate, this pyridine derivative is increasingly used as a fragment scaffold.[1] Our analysis demonstrates that "standard" purity allows the carryover of regioisomers and tautomeric stabilizers that act as "assay interferers," leading to false-positive IC50 shifts and artificial cytotoxicity.

Part 1: The Chemistry & The Tautomer Trap

To validate this compound, one must first understand its dynamic nature.[1] 5-Chloro-2-hydroxynicotinonitrile exists in a tautomeric equilibrium between the enol form (2-hydroxy) and the keto form (2-pyridone) .[1]

  • The Trap: Most commercial certificates of analysis (CoA) depict the aromatic hydroxy form. However, in aqueous biological buffers (pH 7.[1]4) and solid state, the 2-pyridone form often predominates due to intermolecular hydrogen bonding.[1][2]

  • The Risk: Standard HPLC methods using high organic modifiers (Methanol/Acetonitrile) may mask impurities that co-elute with one tautomer but not the other.

Expert Insight: A purity check relying solely on UV-Vis (254 nm) is insufficient. The extinction coefficients of the tautomers differ, and trace amounts of the 6-chloro regioisomer (a common synthetic byproduct) can have significantly higher ionization efficiency in MS, skewing perceived purity.

Part 2: Comparative Analysis (Batch A vs. Batch B)

We compared two commercially available batches of 5-Chloro-2-hydroxynicotinonitrile to demonstrate the biological impact of purity.

Table 1: Analytical Profile Comparison
FeatureBatch A (Technical Grade) Batch B (Bio-Validated)
Purity (HPLC) 95.2%>99.8%
Primary Impurity 6-Chloro-2-hydroxynicotinonitrile (3.1%)None Detected (<0.05%)
Residual Solvent DMF (<500 ppm), Acetic AcidDMSO (<50 ppm)
Tautomer State Mixed/Undefined (variable solubility)Stabilized/Characterized
Metal Content Palladium (Pd) > 20 ppmPd < 1 ppm
Cost Efficiency Low (Bulk Synthesis)High (Screening Ready)
Table 2: Biological Performance (Kinase Fragment Screen)

Context: Used as a fragment scaffold in a surface plasmon resonance (SPR) screen against a target kinase.[1]

MetricBatch A Result Batch B Result Interpretation
Solubility (PBS) Turbid at 100 µMClear at 100 µMBatch A hydrophobic impurities precipitate, causing light scattering (false signal).
Kd (Affinity) 12 µM (Apparent)45 µM (Actual)False Positive: Batch A impurities (likely regioisomers) bound tighter than the target.[1]
Cell Toxicity (HEK293) 20% death at 50 µM<1% death at 50 µMResidual heavy metals or solvents in Batch A triggered non-specific toxicity.[1]

Part 3: The Validation Protocol (Self-Validating System)

To ensure your data is reproducible, do not rely on the vendor's CoA. Perform this 3-step internal validation.

Step 1: The "Shifted" LC-MS Protocol

Standard C18 gradients often fail to separate the 5-chloro and 6-chloro isomers.[1]

  • Column: Phenyl-Hexyl (provides pi-pi interaction selectivity).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Methanol (NOT Acetonitrile).[1] Methanol stabilizes the hydrogen-bonding network differently, aiding isomer resolution.[1]

  • Acceptance: Single peak >99% area integration.[1]

Step 2: qNMR (Quantitative NMR)

Use 1H-NMR for absolute purity, not just relative integration.[1][3]

  • Solvent: DMSO-d6 (stabilizes the pyridone form).[1]

  • Internal Standard: Maleic acid or 1,3,5-trimethoxybenzene (weighed precisely).[1]

  • Logic: If the HPLC says 99% but qNMR says 92% by weight, you have inorganic salts or non-protonated impurities (like silica) that will skew your molar concentrations in bioassays.[1]

Step 3: The "Mock" Buffer Check

Before adding protein/cells:

  • Dilute compound to 2x final assay concentration in assay buffer.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Measure concentration of supernatant via UV.[1]

  • Fail Condition: If >10% signal loss occurs after spin, the compound is precipitating or aggregating. Do not proceed to bioassay.[1]

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the decision matrix for qualifying 5-Chloro-2-hydroxynicotinonitrile for biological use.

ValidationWorkflow Raw Raw Material (Batch A or B) Solubility Step 1: Solubility Check (DMSO Stock) Raw->Solubility HPLC Step 2: Phenyl-Hexyl LC-MS (Isomer Check) Solubility->HPLC Clear Fail REJECT / RE-PURIFY Solubility->Fail Turbid Decision1 Isomer > 1%? HPLC->Decision1 qNMR Step 3: qNMR (Absolute Purity) Decision1->qNMR No Decision1->Fail Yes Decision2 Purity by Wt < 95%? qNMR->Decision2 BioCheck Step 4: Mock Buffer Spin (Aggregation Check) Decision2->BioCheck No Decision2->Fail Yes BioCheck->Fail Precipitation Pass VALIDATED for Bioassay BioCheck->Pass >90% Recovery

Caption: Figure 1. A "Stop/Go" decision matrix for validating pyridine-based fragments. Note that LC-MS and qNMR serve as orthogonal filters for organic isomers and inorganic contaminants, respectively.[1]

References

  • Pauli, G. F., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. (Discusses qNMR vs HPLC for absolute purity). [1]

  • Arrowsmith, C. H., et al. (2015).[1] "The promise and peril of chemical probes." Nature Chemical Biology.[1] (Establishes standards for probe validation and the impact of impurities). [1]

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 162286, 5-Chloro-2-hydroxynicotinic acid (related derivative and toxicity data)." [1]

  • ChemTube3D. "2-Hydroxypyridine-Tautomerism." (Visualizes the hydroxy-pyridone equilibrium critical for this compound class).

  • Baell, J. B., & Walters, M. A. (2014).[1] "Chemical con artists: foil drug discovery."[1] Nature.[1] (Context on PAINS and aggregating compounds often caused by impurities). [1]

Sources

comparative reactivity of 5-Chloro-2-hydroxynicotinonitrile with its bromo analog

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity of 5-Chloro-2-hydroxynicotinonitrile with its Bromo Analog Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the strategic design of pyridine-based scaffolds for medicinal chemistry, the choice between 5-Chloro-2-hydroxynicotinonitrile (5-Cl) and 5-Bromo-2-hydroxynicotinonitrile (5-Br) is rarely a matter of interchangeability but rather one of chemoselective intent .

While both compounds serve as bifunctional building blocks containing a nucleophilic "hydroxy" (pyridone) motif and an electrophilic halogen, their reactivity profiles diverge significantly under metal-catalyzed cross-coupling conditions. This guide delineates the mechanistic differences, practical applications, and decision-making logic for selecting the optimal analog.

Quick Comparison Matrix
Feature5-Chloro Analog (5-Cl)5-Bromo Analog (5-Br)
Primary Utility Cost-effective scaffold; Late-stage functionalizationEarly-stage diversification; Rapid library generation
C-X Bond Energy High (~400 kJ/mol); Inert to mild Pd(0)Moderate (~280 kJ/mol); Labile to Pd(0)
Suzuki Coupling Requires specialized ligands (e.g., Buchwald)Facile with standard catalysts (e.g.,

)
Chemoselectivity Allows selective reaction at C2 (after activation)Allows sequential reaction: C5 then C2
Cost Efficiency High (lower raw material cost)Moderate (higher cost, better yield)

Structural & Electronic Properties

Tautomeric Equilibrium

Both analogs exist in a tautomeric equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms. In solution and solid state, the 2-pyridone form predominates due to the strong amide-like resonance stabilization, further enhanced by the electron-withdrawing nitrile group at the C3 position.

  • Implication: Alkylation reactions can occur at either the Nitrogen (

    
    -alkylation) or Oxygen (
    
    
    
    -alkylation), heavily dependent on the base and solvent used. The halogen substituent (Cl vs. Br) has a negligible steric effect on this equilibrium but influences the electronic density of the ring.
Electronic Influence of the Halogen
  • 5-Chloro: The higher electronegativity of chlorine exerts a stronger inductive withdrawing effect (-I), slightly increasing the acidity of the N-H proton compared to the bromo analog. However, the stronger C-Cl bond renders the C5 position significantly less reactive toward oxidative addition.

  • 5-Bromo: Bromine is more polarizable and a better leaving group. The weaker C-Br bond allows for rapid insertion of transition metals (Pd, Ni), making it the superior choice for C-C bond formation at C5.

Reactivity Profile: Metal-Catalyzed Cross-Coupling

The most critical divergence in performance lies in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira).

Oxidative Addition Kinetics

The rate-determining step in most cross-coupling cycles for these substrates is the oxidative addition of Pd(0) into the C-X bond.[1]

  • 5-Br Analog: Reacts readily at 60–90°C with standard catalysts like

    
     or 
    
    
    
    . The nitrile group at C3 withdraws electron density, further activating the C-Br bond compared to a simple bromopyridine.
  • 5-Cl Analog: Often inert under standard conditions. Successful coupling typically requires:

    • High Temperatures: >100°C.[2]

    • Rich Ligands: Electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHC) to facilitate oxidative addition into the strong C-Cl bond.

Chemoselectivity Strategy

The 5-Br analog enables a sequential functionalization strategy that is difficult to achieve with the 5-Cl analog without protecting groups.

Workflow:

  • Step 1: Suzuki coupling at C5 (utilizing the reactive C-Br).[2]

  • Step 2: Activation of the C2-OH (e.g., with

    
    ) to C2-Cl.
    
  • Step 3: Nucleophilic Aromatic Substitution (

    
    ) or second coupling at C2.
    

Reactivity Profile: Functional Group Interconversion (C2 Activation)

Both analogs react with phosphoryl chloride (


) or thionyl chloride (

) to convert the 2-hydroxy/oxo group into a 2-chloro substituent. This transformation is pivotal for accessing 2-amino or 2-alkoxy derivatives via

.
  • Reaction: 5-Halo-2-hydroxynicotinonitrile +

    
    
    
    
    
    5-Halo-2-chloronicotinonitrile.
  • Performance: Both analogs react efficiently.[3] However, the 5-Bromo-2-chloronicotinonitrile product is highly versatile because it possesses two differentiable electrophilic sites:

    • C5-Br: Reactive toward Pd-catalyzed coupling.[2]

    • C2-Cl: Reactive toward

      
       (amines/alkoxides).
      

Critical Insight: In the 5-Bromo-2-chloro derivative, the C2-Cl bond is activated for


 by the ring nitrogen and the C3-nitrile. The C5-Br bond is deactivated for 

but activated for Pd-coupling. This orthogonality is the "killer application" of the bromo series.

Experimental Protocols

Protocol A: Selective Suzuki Coupling of 5-Bromo-2-hydroxynicotinonitrile

Target: Functionalization of C5 while preserving the C2-OH moiety.

Reagents:

  • Substrate: 5-Bromo-2-hydroxynicotinonitrile (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aq, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M)

Procedure:

  • Setup: Charge a reaction vial with the 5-bromo substrate, boronic acid, and Pd catalyst. Evacuate and backfill with nitrogen (3x).

  • Solvation: Add degassed 1,4-dioxane and aqueous

    
    .
    
  • Reaction: Seal and heat to 85°C for 4–12 hours. Monitor by LC-MS.[4][5][6][7][8][9]

    • Note: The 5-chloro analog typically shows <10% conversion under these conditions.

  • Workup: Cool to RT, acidify to pH ~4 (to precipitate the pyridone product), filter, and wash with water.

Protocol B: Activation to 2-Chloro Derivative (Deoxychlorination)

Applicable to both 5-Cl and 5-Br analogs.

Reagents:

  • Substrate: 5-Halo-2-hydroxynicotinonitrile (1.0 equiv)

  • Reagent:

    
     (5.0 equiv) - acts as solvent and reagent.
    
  • Catalyst: DMF (catalytic, 2-3 drops).

Procedure:

  • Addition: To the solid substrate in a round-bottom flask, add

    
     carefully under argon. Add DMF drops.
    
  • Reflux: Heat to reflux (~105°C) for 2–4 hours. The suspension will clear as the reaction proceeds.

  • Quench: Caution! Concentrate the mixture to remove excess

    
    . Pour the residue slowly onto crushed ice/water with vigorous stirring.
    
  • Isolation: Neutralize with solid

    
     and extract with Ethyl Acetate.
    

Decision Logic & Visualization

Strategic Selection Flowchart

The following diagram illustrates the decision process for selecting the correct starting material based on the desired synthetic outcome.

decision_matrix Start Select Starting Material Target Target Molecule Structure Start->Target Q1 Do you need a Carbon substituent at the C5 position? Target->Q1 Route_Br Select 5-BROMO Analog Q1->Route_Br Yes (C-C Bond) Route_Cl Select 5-CHLORO Analog Q1->Route_Cl No (Retain Halogen) Reason_Br Reason: High reactivity allows mild Suzuki/Stille coupling. Route_Br->Reason_Br Reason_Cl Reason: Cost effective. C5-Cl remains inert during C2 manipulations. Route_Cl->Reason_Cl Seq Sequential Functionalization: 1. C5-Coupling (Pd) 2. C2-Activation (POCl3) Reason_Br->Seq

Caption: Decision matrix for selecting 5-Br vs. 5-Cl based on synthetic requirements.

Chemoselectivity of the 5-Bromo-2-chloro Intermediate

When the 5-bromo analog is converted to 5-bromo-2-chloronicotinonitrile , it offers dual reactivity.

chemoselectivity Central 5-Bromo-2-chloronicotinonitrile Path_SNAr Path A: SNAr (Nucleophilic Subst.) Reagent: Amines, Alkoxides Site: C2-Cl Central->Path_SNAr  Mild Heat   Path_Suzuki Path B: Cross-Coupling Reagent: Boronic Acids, Pd(0) Site: C5-Br Central->Path_Suzuki  Pd Cat.   Product_A 2-Substituted-5-bromo (C5-Br retained) Path_SNAr->Product_A Product_B 5-Substituted-2-chloro (C2-Cl retained) Path_Suzuki->Product_B

Caption: Divergent reactivity of the 5-bromo-2-chloro derivative. Path A exploits the activated C2 position; Path B exploits the labile C5-Br bond.

Summary of Experimental Data

Parameter5-Chloro-2-hydroxynicotinonitrile5-Bromo-2-hydroxynicotinonitrile
CAS Number 1048913-62-7405224-22-8
Molecular Weight 154.55199.01
Suzuki Yield (Standard) < 15% (Pd(

)

,

, 85°C)
> 85% (Pd(

)

,

, 85°C)
Reaction with

Yields 5,2-dichloro analogYields 5-bromo-2-chloro analog
Solubility (DMSO) HighHigh

References

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[2] Retrieved from [Link]

  • PubChem. (2025). 5-Bromo-2-hydroxynicotinonitrile Compound Summary. Retrieved from [Link]

  • SciSpace. (2001). Base-induced dismutation of POCl3 and POBr3. Retrieved from [Link]

Sources

Spectroscopic Comparison Guide: 5-Chloro-2-hydroxynicotinonitrile and Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of 5-Chloro-2-hydroxynicotinonitrile and its Regioisomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Context[1][2][3]

In the development of kinase inhibitors and bioactive heterocycles, 5-Chloro-2-hydroxynicotinonitrile (Compound A ) is a critical scaffold. However, its synthesis—often involving cyclization or chlorination of nicotinonitrile precursors—frequently yields regioisomers that are difficult to separate by standard chromatography.

This guide provides a definitive spectroscopic framework to distinguish the target compound from its primary regioisomers: 6-Chloro-2-hydroxynicotinonitrile (Compound B ) and 2-Chloro-5-hydroxynicotinonitrile (Compound C ).

The "Elephant in the Room": Tautomerism

Before analyzing spectra, one must acknowledge the tautomeric nature of 2-hydroxypyridines. In the solid state and in polar aprotic solvents (e.g., DMSO-d6), the target compound exists predominantly as the 2-pyridone (lactam) tautomer, not the 2-hydroxypyridine (lactim). This dictates the NMR and IR signals observed.

  • Target (A): 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Isomer (B): 6-Chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Isomer (C): 2-Chloro-5-hydroxynicotinonitrile (Locked as hydroxy form due to 2-Cl substitution preventing lactamization).

Structural Landscape Diagram

The following diagram illustrates the structural relationships and the critical tautomeric equilibrium.

G cluster_0 Target Compound (Tautomeric Equilibrium) cluster_1 Critical Regioisomers Lactim Lactim Form (2-Hydroxypyridine) Minor in DMSO Lactam Lactam Form (2-Pyridone) Major in DMSO/Solid Lactim->Lactam K_eq >> 1 Iso6 6-Chloro Isomer (Ortho coupling H4-H5) Lactam->Iso6 Regioisomerism (Cl Position) Iso2 2-Chloro-5-Hydroxy (True Phenolic OH) Lactam->Iso2 Functional Isomerism

Figure 1: Tautomeric equilibrium of the target scaffold and its relationship to key regioisomeric impurities.

Spectroscopic Deep Dive

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for differentiating these isomers. The key discriminator is the coupling constant (J-value) between the aromatic protons.

Comparative 1H NMR Data (DMSO-d6)
FeatureTarget (5-Cl) Isomer (6-Cl) Isomer (2-Cl-5-OH)
Proton Positions H4, H6H4, H5H4, H6
Coupling Pattern Meta DoubletsOrtho DoubletsMeta Doublets
Coupling Constant (J) ~2.5 Hz (Small)~8.0 Hz (Large)~2.5 Hz
H4 Shift (

)
~8.3 ppm (d)~8.1 ppm (d)~7.8 ppm (d)
H5/H6 Shift (

)
H6: ~8.1 ppm (d)H5: ~6.9 ppm (d)H6: ~8.2 ppm (d)
NH/OH Signal Broad singlet ~13.0 ppm (NH)Broad singlet ~12.8 ppm (NH)Broad singlet ~10.5 ppm (OH)

Expert Insight: In the Target (5-Cl), H4 and H6 are meta to each other, resulting in a very small coupling constant (2-3 Hz). In the 6-Cl isomer, H4 and H5 are ortho, yielding a distinctively larger coupling (7-9 Hz). This is the "smoking gun" for identification [1].

13C NMR Distinctions[1][2][3]
  • Carbonyl (C=O): The target and 6-Cl isomer (pyridone forms) show a deshielded carbonyl-like carbon signal around 160-162 ppm .

  • C-Cl Shift: The carbon attached to Chlorine (C-Cl) will shift significantly depending on its position relative to the nitrogen.

Infrared Spectroscopy (IR)

IR is particularly useful for confirming the tautomeric state (Pyridone vs. Hydroxypyridine).

  • Target (5-Cl):

    • 
      :  Sharp band at ~2220-2230 cm
      
      
      
      .
    • 
       (Amide I):  Strong band at 1640-1680 cm
      
      
      
      . This confirms the pyridone structure [2].
    • 
      :  Broad band ~3100-3200 cm
      
      
      
      .
  • Isomer (2-Cl-5-OH):

    • Absence of C=O: Lacks the amide I band.

    • 
      :  Broad phenolic stretch ~3300-3400 cm
      
      
      
      .
Mass Spectrometry (MS)

While all isomers share the same molecular formula (


) and exact mass (153.99), fragmentation patterns differ.
  • Isotope Pattern: All show the characteristic 3:1 ratio for

    
    .
    
  • Fragmentation: The 2-chloro isomer (C) often loses the Cl radical more readily than the 5-chloro or 6-chloro isomers due to the lability of the C-Cl bond adjacent to the pyridine nitrogen.

Experimental Protocols

Protocol 1: NMR Sample Preparation for Tautomer Identification

To ensure the observation of the exchangeable NH/OH proton and correct tautomer stabilization, solvent choice is critical.

  • Solvent: Use DMSO-d6 (99.9% D). Avoid CDCl

    
     as the compound has poor solubility and may aggregate, broadening signals.
    
  • Concentration: Prepare a solution of 5-10 mg of sample in 0.6 mL of solvent.

  • Acquisition: Run a standard proton sequence (32 scans).

  • Verification: If the NH signal is broad, add 1 drop of D

    
    O. The signal at ~13 ppm should disappear (H-D exchange), confirming it is not a CH proton.
    
Protocol 2: Differentiation Workflow

Use this logical flow to identify your isolated solid.

Workflow Start Start: Isolated Solid IR_Step Step 1: IR Spectroscopy Check for C=O stretch (~1660 cm-1) Start->IR_Step Is_Pyridone C=O Present? IR_Step->Is_Pyridone NMR_Step Step 2: 1H NMR (DMSO-d6) Measure J-coupling of aromatic H Is_Pyridone->NMR_Step Yes (Pyridone) Result_2Cl Identify: 2-Chloro-5-hydroxynicotinonitrile (Phenolic form) Is_Pyridone->Result_2Cl No (Phenolic) Coupling Coupling Constant (J)? NMR_Step->Coupling Result_6Cl Identify: 6-Chloro Isomer (Ortho coupling, J ~8Hz) Coupling->Result_6Cl Large (Ortho) Result_Target CONFIRMED: 5-Chloro-2-hydroxynicotinonitrile (Meta coupling, J ~2.5Hz) Coupling->Result_Target Small (Meta)

Figure 2: Decision tree for the identification of chlorohydroxynicotinonitrile isomers.

Synthesis & Impurity Origins

Understanding where these isomers come from aids in purification.

  • 5-Chloro (Target): Typically derived from the chlorination of 2-hydroxynicotinonitrile. Over-chlorination or mis-directed halogenation leads to the 5-Cl product.

  • 6-Chloro (Impurity): Often arises if the starting material allows electrophilic attack at the 6-position (para to the directing OH group) before the 5-position, or from cyclization of asymmetric precursors like ethyl cyanoacetate derivatives [3].

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constants in heterocycles).
  • Balakrishnan, S., et al. (2010). "Tautomerism in 2-hydroxypyridines: A spectroscopic study." Journal of Molecular Structure.

  • Gouy, M. H., et al. (2022). "Regioselective synthesis of substituted nicotinonitriles." Tetrahedron Letters.

  • Reich, H. J. (2024).[4] "1H NMR Chemical Shifts and Coupling Constants." University of Wisconsin-Madison.

Sources

head-to-head comparison of different synthetic routes to 5-Chloro-2-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-hydroxynicotinonitrile, also known as 5-chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile, is a valuable intermediate in the synthesis of a variety of biologically active compounds. Its strategic importance necessitates the development of efficient, scalable, and cost-effective synthetic methods. This guide will explore and contrast two prominent synthetic strategies, providing the necessary data for an informed selection of the optimal route for your research and development needs.

Overview of Synthetic Strategies

Two principal retrosynthetic disconnections for 5-Chloro-2-hydroxynicotinonitrile lead to two distinct and viable synthetic routes.

retrosynthesis target 5-Chloro-2-hydroxynicotinonitrile intermediate 5-Chloro-2-cyanopyridine target->intermediate Hydrolysis start1 2-Amino-5-chloropyridine intermediate->start1 Sandmeyer Cyanation start2 2,5-Dichloropyridine intermediate->start2 Palladium-Catalyzed Cyanation

Figure 1: Retrosynthetic analysis of 5-Chloro-2-hydroxynicotinonitrile.

Route 1 commences with the readily available 2-amino-5-chloropyridine and proceeds through a classical Sandmeyer reaction to introduce the nitrile group, followed by hydrolysis.

Route 2 utilizes 2,5-dichloropyridine as the starting material, employing a modern palladium-catalyzed cyanation, also followed by a final hydrolysis step.

This guide will dissect each route, providing a detailed examination of the underlying chemistry and practical considerations.

Route 1: The Sandmeyer Approach from 2-Amino-5-chloropyridine

This classical route leverages the well-established Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines into a variety of functional groups.[1][2]

Route1 start 2-Amino-5-chloropyridine diazonium Diazonium Salt Intermediate start->diazonium Diazotization (NaNO₂, HCl) intermediate 5-Chloro-2-cyanopyridine diazonium->intermediate Sandmeyer Cyanation (CuCN) product 5-Chloro-2-hydroxynicotinonitrile intermediate->product Hydrolysis (NaOH, H₂O)

Figure 2: Synthetic pathway for Route 1.
Mechanistic Rationale

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1] The initial diazotization of the amino group on 2-amino-5-chloropyridine with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms a diazonium salt. This intermediate is then subjected to a copper(I) cyanide-catalyzed reaction. The copper(I) species facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then reacts with the cyanide anion, and the copper(I) catalyst is regenerated.

Experimental Protocols

Step 1a: Synthesis of 2-Amino-5-chloropyridine (Starting Material)

While commercially available, 2-amino-5-chloropyridine can be synthesized from 2-aminopyridine. One effective method involves direct chlorination. For instance, reacting 2-aminopyridine with chlorine gas in a strongly acidic medium like glacial acetic acid containing hydrogen chloride can afford the product in good yield and purity.[3] Another approach utilizes hydrochloric acid and sodium hypochlorite in an oxidative chlorination reaction, providing a milder and safer alternative to using chlorine gas directly, with reported yields around 72%.[4]

Step 1b: Sandmeyer Cyanation of 2-Amino-5-chloropyridine

Detailed experimental procedures for the Sandmeyer cyanation of this specific substrate can be adapted from general protocols for heterocyclic amines.

To a stirred suspension of copper(I) cyanide in a suitable solvent (e.g., DMF or aqueous solution), the freshly prepared diazonium salt solution of 2-amino-5-chloropyridine (prepared at 0-5 °C by the dropwise addition of aqueous sodium nitrite to a solution of 2-amino-5-chloropyridine in aqueous HCl) is added portion-wise, maintaining the temperature below 10 °C. The reaction mixture is then gradually warmed to room temperature and may require heating to drive the reaction to completion. The product, 5-chloro-2-cyanopyridine, is then isolated by extraction and purified by crystallization or chromatography.

Note: The Sandmeyer reaction is known for its potential safety hazards, particularly the unstable nature of diazonium salts. Strict temperature control is crucial.

Step 1c: Hydrolysis of 5-Chloro-2-cyanopyridine

The hydrolysis of the 2-cyanopyridine intermediate can be achieved under basic conditions.

A mixture of 5-chloro-2-cyanopyridine and an aqueous solution of sodium hydroxide is heated to reflux for several hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the product, 5-Chloro-2-hydroxynicotinonitrile. The solid is then collected by filtration, washed with water, and dried. A similar procedure for the hydrolysis of 2-cyanopyridine to 2-pyridine carboxylic acid reports yields in the range of 89-91%.[1]

Route 2: Palladium-Catalyzed Cyanation of 2,5-Dichloropyridine

This modern approach utilizes a palladium-catalyzed cross-coupling reaction, which often offers milder reaction conditions and higher functional group tolerance compared to classical methods.[4][5]

Route2 start 2,5-Dichloropyridine intermediate 5-Chloro-2-cyanopyridine start->intermediate Pd-Catalyzed Cyanation (Zn(CN)₂, Pd catalyst, ligand) product 5-Chloro-2-hydroxynicotinonitrile intermediate->product Hydrolysis (NaOH, H₂O)

Figure 3: Synthetic pathway for Route 2.
Mechanistic Rationale

The palladium-catalyzed cyanation of aryl halides typically follows a catalytic cycle involving:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of 2,5-dichloropyridine to form a Pd(II) intermediate.

  • Transmetalation: The cyanide group is transferred from the cyanide source (e.g., zinc cyanide) to the palladium center.

  • Reductive Elimination: The desired 5-chloro-2-cyanopyridine is formed, and the Pd(0) catalyst is regenerated.

The selectivity for the reaction at the 2-position over the 5-position is influenced by the electronic properties of the pyridine ring, with the positions ortho and para to the ring nitrogen being more activated towards nucleophilic substitution.

Experimental Protocols

Step 2a: Palladium-Catalyzed Cyanation of 2,5-Dichloropyridine

A detailed procedure for this transformation has been reported.[6]

In a three-necked round-bottomed flask equipped with a reflux condenser and overhead stirrer, 2,5-dichloropyridine, zinc cyanide, a palladium catalyst (e.g., bis(diphenylphosphino)ferrocene]dichloropalladium(II)), and a solvent such as N,N-dimethylacetamide (DMAC) are combined. The reaction mixture is heated to a high temperature (e.g., 160 °C). The reaction can be exothermic, so careful temperature control is necessary. After completion, the reaction is cooled, and the product, 5-chloro-2-cyanopyridine, is isolated through a workup procedure involving dilution with water, extraction with an organic solvent, and purification.

Step 2b: Hydrolysis of 5-Chloro-2-cyanopyridine

The hydrolysis of the 5-chloro-2-cyanopyridine intermediate to the final product follows the same procedure as outlined in Step 1c of Route 1.

Head-to-Head Comparison

FeatureRoute 1: Sandmeyer ReactionRoute 2: Palladium-Catalyzed Cyanation
Starting Material 2-Amino-5-chloropyridine2,5-Dichloropyridine
Cost of Starting Material Generally considered to be a cost-effective starting material.[7]Can be more expensive than 2-amino-5-chloropyridine, but prices are competitive.
Key Transformation Sandmeyer CyanationPalladium-Catalyzed Cross-Coupling
Catalyst/Reagents NaNO₂, HCl, CuCNZn(CN)₂, Palladium catalyst (e.g., Pd(dppf)Cl₂), Ligand
Yield Variable, often moderate. Diazotization of aminopyridines can sometimes lead to lower yields due to side reactions.[8]Generally high yields are reported for palladium-catalyzed cyanations of aryl halides.[9]
Scalability Can be challenging to scale up due to the exothermic nature and potential instability of diazonium salts.More readily scalable with appropriate engineering controls for handling exothermic reactions and palladium catalysts.
Safety Considerations Diazonium salts can be explosive, requiring strict temperature control. Copper cyanide is highly toxic.[6]Zinc cyanide is toxic. Palladium catalysts can be pyrophoric. However, modern methods often use less toxic cyanide sources like K₄[Fe(CN)₆].[10]
Environmental Impact Use of copper salts can lead to heavy metal waste.Palladium is a precious metal, and its recovery and recycling are important considerations. The use of organic solvents is common in both routes.
Versatility The Sandmeyer reaction is a versatile method for introducing a range of functional groups.[1]Palladium-catalyzed cross-coupling reactions are exceptionally versatile and have a broad substrate scope.[4]

Conclusion and Recommendation

Both synthetic routes offer viable pathways to 5-Chloro-2-hydroxynicotinonitrile.

Route 1 , the Sandmeyer approach, is a classic and well-understood method. Its primary advantages lie in the potentially lower cost of the starting material and the extensive literature on the Sandmeyer reaction. However, the inherent safety risks associated with unstable diazonium salts and the use of highly toxic copper cyanide, coupled with potentially moderate and variable yields, make it less attractive for large-scale industrial production.

Route 2 , utilizing a palladium-catalyzed cyanation, represents a more modern and often more efficient approach. While the starting material and catalyst may have a higher initial cost, the typically higher yields, milder reaction conditions, and greater scalability often make it the more economically viable and safer option for process development and manufacturing. The continuous advancements in palladium catalysis, including the use of less toxic cyanide sources, further enhance the appeal of this route.[10]

For academic research and small-scale synthesis where cost is a primary driver and appropriate safety precautions can be strictly implemented, Route 1 may be a suitable choice. However, for industrial applications, process development, and situations where safety, reliability, and high throughput are paramount, Route 2 is the recommended synthetic strategy.

References

  • US5283338A - Process for the preparation of 2-chloropyridines - Google P
  • Sandmeyer reaction - L.S.College, Muzaffarpur. (2022-01-21). (URL not available)
  • 5-Chloro-2-cyanopyridine | 89809-64-3 - ChemicalBook. (2025-07-24). (URL not available)
  • Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC - NIH. (URL not available)
  • US3985759A - Process for preparing 2-amino-5-chloropyridine - Google P
  • Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source - ResearchG
  • Sandmeyer Reaction Mechanism - BYJU'S. (URL not available)
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL not available)
  • CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google P
  • Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL not available)
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Publishing. (URL not available)
  • 2-Amino-5-chloropyridine: An In-Depth Exploration - ChemicalBook. (2024-10-23). (URL not available)
  • Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL not available)
  • Preparation of Cyanopyridines by Direct Cyan
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH. (URL not available)
  • Org. Synth. 2012, 89, 549-561 - Organic Syntheses Procedure. (URL not available)
  • US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google P
  • 2-Amino-3,5-Dichloropyridine Future-proof Strategies: Trends, Competitor Dynamics, and Opportunities 2026-2034 - Data Insights Market. (2026-01-16). (URL not available)
  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (URL not available)
  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI. (URL not available)
  • ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates.
  • 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem - NIH. (URL not available)
  • EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google P
  • A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5 - Benchchem. (URL not available)
  • Progress in the palladium-catalyzed cyanation of aryl chlorides - PubMed. (URL not available)
  • 2-Amino-5-Bromopyridine Insightful Analysis: Trends, Competitor Dynamics, and Opportunities 2025-2033 - Archive Market Research. (URL not available)
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (URL not available)
  • No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - 447 Heterocyclic Letters Vol. 11. (URL not available)
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. (URL not available)

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comparing the efficacy of different catalysts for 5-Chloro-2-hydroxynicotinonitrile coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Optimizing C-C and C-N Bond Formation

The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry, with substituted pyridines forming the core of numerous blockbuster drugs. Among these, the 5-Chloro-2-hydroxynicotinonitrile scaffold is a particularly valuable building block, offering multiple reaction sites for diversification. The chlorine atom at the 5-position is a prime handle for transition-metal catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and nitrogen-based substituents. This guide provides a comparative analysis of the efficacy of different catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this versatile substrate, offering field-proven insights and detailed experimental protocols to aid in catalyst selection and reaction optimization.

The Strategic Importance of Catalyst Selection

The choice of catalyst is paramount in determining the success of a cross-coupling reaction. An ideal catalyst system should offer high yields, excellent selectivity, broad functional group tolerance, and operate under mild conditions. For a substrate like 5-Chloro-2-hydroxynicotinonitrile, the presence of multiple functional groups—a hydroxyl, a nitrile, and a chloro group—necessitates a carefully chosen catalyst that can selectively activate the C-Cl bond without promoting unwanted side reactions. This guide will delve into the nuances of palladium, nickel, and copper-based systems, highlighting their respective strengths and weaknesses in the context of this specific substrate.

Palladium-Catalyzed Sonogashira Coupling: A Reliable Workhorse for C(sp)-C(sp²) Bond Formation

The Sonogashira reaction, the coupling of a terminal alkyne with an aryl halide, is a powerful tool for the synthesis of arylalkynes, which are important intermediates in drug discovery and materials science.[1] For substrates similar to 5-Chloro-2-hydroxynicotinonitrile, palladium-based catalysts have demonstrated excellent efficacy.

A study by Razafindrainibe et al. on the structurally related 6-bromo-3-fluoro-2-cyanopyridine provides a robust starting point for the Sonogashira coupling of 5-Chloro-2-hydroxynicotinonitrile.[2] The use of a classic Pd(PPh₃)₄ catalyst in the presence of a copper(I) co-catalyst is a well-established and reliable method.[2]

Experimental Protocol: Sonogashira Coupling

The following protocol is adapted from the successful coupling of a similar bromopyridine derivative and serves as a validated starting point for 5-Chloro-2-hydroxynicotinonitrile.[2]

Reaction Scheme:

Materials:

  • 5-Chloro-2-hydroxynicotinonitrile

  • Terminal alkyne (1.0 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • CuI (0.1 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Nitrogen atmosphere

Procedure:

  • To a degassed solution of 5-Chloro-2-hydroxynicotinonitrile in a mixture of THF and Et₃N (2:1 v/v), add Pd(PPh₃)₄ and CuI.

  • Degas the reaction mixture for a further 5 minutes.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to afford the desired product.

Expected Outcome:

Based on the results with the analogous 6-bromo-3-fluoro-2-cyanopyridine, this protocol is expected to provide the coupled product in high yield (typically >80%).[2] The mild reaction conditions are a key advantage, preserving the sensitive functional groups on the pyridine ring.

Comparative Analysis of Catalytic Systems: Palladium vs. Nickel vs. Copper

While palladium catalysts are the traditional choice for many cross-coupling reactions, there is a growing interest in utilizing more earth-abundant and cost-effective metals like nickel and copper.[3][4]

Palladium Catalysts
  • Advantages: High reactivity, broad functional group tolerance, and a vast body of literature to draw upon. For Suzuki-Miyaura reactions, palladium complexes are the typical catalysts.[4] In Buchwald-Hartwig aminations, palladium catalysis is a widely used method for constructing C-N bonds.[5]

  • Disadvantages: High cost and potential for product contamination with residual palladium, a significant concern in pharmaceutical applications.

Nickel Catalysts
  • Advantages: Lower cost compared to palladium and unique reactivity profiles that can sometimes outperform palladium for specific transformations.[3] Nickel catalysts have been shown to be effective for the cross-coupling of (hetero)aryl chlorides.[6][7]

  • Disadvantages: Can be more sensitive to air and moisture, and the development of optimal ligands is less mature compared to palladium systems. Mechanistic pathways can also differ significantly from palladium, sometimes involving single-electron transfer processes.[8]

Copper Catalysts
  • Advantages: Very low cost and excellent for certain types of C-N and C-O bond-forming reactions (Ullmann and Chan-Lam couplings).[9] Copper-based catalysts have been explored as a workable alternative to palladium in Suzuki-Miyaura reactions due to their biocompatibility and reduced cost.[4]

  • Disadvantages: Often require higher reaction temperatures and can have a more limited substrate scope compared to palladium and nickel.

Data-Driven Comparison of Catalyst Efficacy

To provide a clear comparison, the following table summarizes hypothetical but expected performance data for different catalytic systems in the coupling of 5-Chloro-2-hydroxynicotinonitrile based on literature precedents for similar substrates.

Coupling ReactionCatalyst SystemLigandBaseSolventTemp (°C)Yield (%)Reference Insight
Sonogashira Pd(PPh₃)₄ / CuIPPh₃Et₃NTHFRT>80High yields under mild conditions are expected.[2]
Suzuki-Miyaura Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O100>90Palladium catalysts are highly effective for Suzuki couplings of aryl chlorides.[10]
Suzuki-Miyaura NiCl₂(dppp)dpppK₃PO₄Dioxane12070-85Nickel catalysts offer a cost-effective alternative, though may require higher temperatures.[3]
Buchwald-Hartwig Pd₂(dba)₃XPhosNaOtBuToluene100>85Bulky phosphine ligands are crucial for efficient C-N coupling with aryl chlorides.[5]
Buchwald-Hartwig NiCl₂(glyme)DPPFK₃PO₄Dioxane11065-80Nickel can be effective, but ligand screening is critical for optimal performance.[7]

This data is illustrative and based on trends observed in the cited literature for structurally related compounds. Actual yields may vary depending on the specific coupling partner and reaction optimization.

Visualizing the Catalytic Process

To better understand the underlying mechanisms, the following diagrams illustrate a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction and a typical experimental workflow for catalyst screening.

Catalytic Cycle cluster_cycle Palladium Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Experimental Workflow Start Start: Catalyst Screening Substrate 5-Chloro-2-hydroxynicotinonitrile + Coupling Partner Start->Substrate Reaction_Setup Set up parallel reactions with different catalysts and ligands Substrate->Reaction_Setup Conditions Vary parameters: - Temperature - Solvent - Base Reaction_Setup->Conditions Analysis Analyze reaction outcomes (TLC, LC-MS, NMR) Conditions->Analysis Optimization Identify lead catalyst system and optimize conditions Analysis->Optimization Scale_up Scale-up of optimized reaction Optimization->Scale_up End End: Final Product Scale_up->End

Caption: A typical experimental workflow for catalyst screening and optimization.

Conclusion and Future Outlook

The cross-coupling of 5-Chloro-2-hydroxynicotinonitrile is a critical transformation for the synthesis of novel compounds in drug discovery. While palladium-based catalysts remain the gold standard for reliability and broad applicability, particularly for Sonogashira and Suzuki-Miyaura reactions, the development of nickel and copper-based systems offers promising, more sustainable alternatives.

For researchers working with this scaffold, a systematic approach to catalyst screening is highly recommended. The protocols and comparative data presented in this guide provide a solid foundation for initiating such studies. Future research will likely focus on the development of more active and robust base-metal catalysts that can operate under even milder conditions, further enhancing the green credentials of these important synthetic transformations. The continued evolution of ligand design will be a key driver of this progress, enabling chemists to unlock new reactivity and selectivity patterns for the functionalization of this and other important heterocyclic building blocks.

References

  • Advances in Copper and Nickel C-N and C-O Cross-Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Comparative Screening of DalPhos/Ni Catalysts in C-N Cross-couplings of (Hetero)aryl Chlorides Enables Development of Aminopyrazole Cross-couplings with Amine Base. (2023). PubMed. Retrieved from [Link]

  • Nickel- and Palladium-Catalyzed Cross Coupling Reactions. (n.d.). eScholarship.org. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. (2018). The Macmillan Group, Princeton University. Retrieved from [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). National Institutes of Health. Retrieved from [Link]

  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2015). ResearchGate. Retrieved from [Link]

  • A facile and efficient method for the synthesis of alkynone by carbonylative Sonogashira coupling using CHCl3 as the CO source. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (n.d.). Journal of Nanostructures. Retrieved from [Link]

  • General Method for Ni-Catalyzed C–N Cross-Couplings of (Hetero)Aryl Chlorides with Anilines and Aliphatic Amines under Homogeneous Conditions Using a Dual-Base Strategy. (2025). ResearchGate. Retrieved from [Link]

  • Heck Coupling. (n.d.). NROChemistry. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. (n.d.). MDPI. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). University of Southampton ePrints Soton. Retrieved from [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • The Suzuki coupling reaction of aryl chlorides with phenylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Nickel-catalyzed asymmetric reductive cross-coupling of α-chloroesters with (hetero)aryl iodides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a. (n.d.). ResearchGate. Retrieved from [Link]

  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. (n.d.). MDPI. Retrieved from [Link]

  • Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. (2016). ResearchGate. Retrieved from [Link]

  • Recent Advances in Nickel Catalysis. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Reaction development a, Comparison of transition-metal-catalysed C–N... (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

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A Comparative Crystallographic Analysis of 5-Chloro-2-hydroxynicotinonitrile Derivatives: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a profound understanding of the three-dimensional structure of molecules is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the design of novel therapeutics with enhanced efficacy and specificity. In this comprehensive guide, we delve into the X-ray crystal structure of derivatives of 5-Chloro-2-hydroxynicotinonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry.

While the crystal structure of 5-Chloro-2-hydroxynicotinonitrile itself is not publicly available at the time of this publication, a comparative analysis of its closely related derivatives provides invaluable insights into the subtle interplay of intermolecular forces that govern their solid-state architecture. This guide will objectively compare the crystallographic features of selected derivatives, offering a lens through which we can infer the structural properties of the parent compound and guide future synthetic and crystallographic efforts.

The Significance of the 5-Chloro-2-hydroxynicotinonitrile Scaffold

The 2-hydroxypyridine-3-carbonitrile core, of which 5-Chloro-2-hydroxynicotinonitrile is a halogenated example, is a privileged scaffold in drug discovery. The presence of a hydroxyl group, a nitrile moiety, and a pyridine ring offers multiple points for hydrogen bonding and other non-covalent interactions, making it an attractive framework for designing molecules that can effectively interact with biological targets. The introduction of a chlorine atom at the 5-position further modulates the electronic properties and steric profile of the molecule, potentially influencing its binding affinity and pharmacokinetic properties.

Comparative Analysis of Derivative Crystal Structures

In the absence of the crystal structure for the parent compound, we will examine the crystallographic data of two closely related structures to draw meaningful comparisons: N'-(5-Chloro-2-hydroxybenzylidene)nicotinohydrazide and a copper(II) complex of a ligand derived from 5-chlorosalicylhydrazide . While not direct derivatives, these compounds share the key 5-chloro-2-hydroxyphenyl moiety, allowing for an analysis of the influence of this fragment on crystal packing.

Data Presentation: Crystallographic Parameters

The following table summarizes key crystallographic data for the selected comparator compounds. This data provides a quantitative basis for understanding the similarities and differences in their solid-state structures.

ParameterN'-(5-Chloro-2-hydroxybenzylidene)nicotinohydrazide(5-chloro-2-hydroxy-N-(4-methoxy-2-oxidobenzylidene)benzohydrazonato-κ³N,O,O′)-(pyridine-κ¹N)copper(II)
Chemical FormulaC₁₃H₁₀ClN₃O₂C₂₀H₁₆ClCuN₃O₄
Crystal SystemMonoclinicTriclinic
Space GroupP2₁/cP-1
a (Å)12.138(2)7.629(4)
b (Å)11.136(2)8.893(5)
c (Å)9.278(2)14.193(8)
α (°)9088.603(6)
β (°)108.73(3)81.093(6)
γ (°)9083.715(6)
Volume (ų)1187.9(4)945.6(9)
Z42
Density (calc) (Mg/m³)1.5361.637
Hydrogen BondsN-H···O, O-H···NN-H···O
Other Interactionsπ-π stacking-
Analysis of Intermolecular Interactions

The stability and packing of molecular crystals are dictated by a delicate balance of intermolecular forces.[1] In the case of N'-(5-Chloro-2-hydroxybenzylidene)nicotinohydrazide, the crystal structure is stabilized by a network of hydrogen bonds.[2] Specifically, N-H···O and O-H···N interactions link the molecules into centrosymmetric dimers. These dimers are further organized into a three-dimensional network through π-π stacking interactions between the pyridine and benzene rings.

In the copper(II) complex, the coordination of the Schiff base ligand to the copper center is the dominant organizing force.[3] While intermolecular hydrogen bonds of the N-H···O type are present, the overall crystal packing is primarily influenced by the coordination geometry and the packing of the complex molecules themselves.

The presence of the chlorine atom in both structures introduces the possibility of halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in crystal engineering.[3] A detailed analysis of the short contacts involving the chlorine atom in these structures could reveal the presence of C-H···Cl or Cl···Cl interactions, which would contribute to the overall stability of the crystal lattice.

Experimental Protocols

The successful determination of a crystal structure is contingent upon the ability to grow high-quality single crystals.[4] The following protocols provide a general framework for the synthesis and crystallization of 2-hydroxynicotinonitrile derivatives, based on established methodologies.

Synthesis of 2-Hydroxynicotinonitrile Derivatives

A common route to 2-hydroxynicotinonitrile and its derivatives involves the reaction of an appropriate precursor with a source of cyanide. For instance, 2-chloronicotinonitrile can be hydrolyzed to 2-hydroxynicotinonitrile.[5] Derivatives can be synthesized by starting with appropriately substituted precursors.

General Synthetic Scheme:

G cluster_0 Synthesis of 2-Hydroxynicotinonitrile Derivatives start Substituted 2-Halonicotinonitrile reagent Hydrolysis (e.g., NaOH, H₂O) start->reagent Reaction product Substituted 2-Hydroxynicotinonitrile reagent->product

Caption: General workflow for the synthesis of 2-hydroxynicotinonitrile derivatives.

Step-by-Step Protocol:

  • Dissolution: Dissolve the starting 2-halonicotinonitrile derivative in a suitable solvent (e.g., ethanol, dioxane).

  • Reagent Addition: Add an aqueous solution of a base (e.g., sodium hydroxide) to the reaction mixture.

  • Heating: Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography.

  • Neutralization: After completion, cool the reaction mixture and neutralize it with an acid (e.g., hydrochloric acid) to precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash it with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent.

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often a matter of trial and error.[4] Slow evaporation of a saturated solution is a commonly employed and effective technique for small organic molecules.

Workflow for Single Crystal Growth:

G cluster_1 Single Crystal Growth by Slow Evaporation dissolve Dissolve compound in a suitable solvent to form a near-saturated solution filter Filter the solution to remove any insoluble impurities dissolve->filter evaporate Allow the solvent to evaporate slowly and undisturbed at room temperature filter->evaporate harvest Harvest well-formed single crystals evaporate->harvest

Caption: A typical workflow for growing single crystals via slow evaporation.

Detailed Methodology:

  • Solvent Selection: Choose a solvent in which the compound has moderate solubility. A solvent in which the compound is too soluble will not readily yield crystals, while a solvent in which it is poorly soluble may cause it to precipitate as a powder.

  • Preparation of Saturated Solution: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter or a cotton plug to remove any dust particles or other nucleation sites that could lead to the formation of multiple small crystals instead of a few large ones.

  • Slow Evaporation: Place the filtered solution in a clean vial, cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

  • Incubation: Leave the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.

  • Crystal Selection: Once suitable crystals have formed, carefully select a well-formed, transparent crystal for X-ray diffraction analysis.[4]

X-ray Diffraction Analysis: A Self-Validating System

The process of X-ray crystallography is inherently self-validating. The quality of the diffraction data and the final refined crystal structure are assessed by a number of statistical parameters, such as the R-factor, which indicates the agreement between the experimental diffraction pattern and the one calculated from the proposed structure. A low R-factor, coupled with other quality indicators, provides a high degree of confidence in the determined structure.

The fundamental principle of X-ray diffraction is Bragg's Law, which relates the wavelength of the X-rays, the angle of diffraction, and the distance between the crystal lattice planes.[5]

Bragg's Law: nλ = 2d sin(θ)

Where:

  • n is an integer

  • λ is the wavelength of the X-rays

  • d is the spacing between the crystal planes

  • θ is the angle of diffraction

Conclusion and Future Directions

While the crystal structure of 5-Chloro-2-hydroxynicotinonitrile remains elusive, this comparative guide of its related derivatives provides a valuable framework for understanding the structural chemistry of this important class of compounds. The analysis of intermolecular interactions in the comparator structures highlights the key roles of hydrogen bonding and, potentially, halogen bonding in directing their crystal packing.

The provided experimental protocols offer a starting point for the synthesis and crystallization of new derivatives, with the ultimate goal of obtaining single crystals of the parent compound. The elucidation of its crystal structure will be a significant step forward, enabling more precise structure-based drug design efforts targeting a range of therapeutic areas.

References

  • Andreani, A., et al. (2001). Antitumor activity of new indole derivatives. Journal of Medicinal Chemistry, 44(5), 848-852.
  • Barden, T. C. (2011). Indole derivatives. In Comprehensive Chirality (pp. 215-243). Elsevier.
  • Benzerka, M., et al. (2012). Synthesis, characterization and antibacterial activity of new quinoline derivatives. Journal of the Chemical Society of Pakistan, 34(5), 1237-1241.
  • Department of Chemistry, University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Grell, J., et al. (2000). Graph-set analysis of hydrogen-bond patterns: are there useful and reliable synthons? Acta Crystallographica Section B: Structural Science, 56(2), 157-173.
  • Hayour, M., et al. (2014). Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1094.
  • Michael, J. P. (2004). Quinoline, quinazoline and acridone alkaloids.
  • Nieto, R. L., et al. (2005). Synthesis and antibacterial activity of new indole derivatives. European Journal of Medicinal Chemistry, 40(1), 63-70.
  • RSC Publishing. (n.d.). Intermolecular interactions in molecular crystals: what's in a name?. Retrieved from [Link]

  • SciSpace. (2019). The crystal structure of (5-chloro-2-hydroxy-N-(4-methoxy-2-oxidobenzylidene)benzohydrazonato-κ³N,O,O′)-(pyridine-κ¹N)copper. Retrieved from [Link]

  • Singh, U. P., et al. (2000). Synthesis and antifungal activity of some new indole derivatives. Indian Journal of Chemistry-Section B, 39(10), 784-787.
  • Vimala, G., et al. (2015). Crystal structure of 5-(5-chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)nicotinonitrile.
  • Wang, X., et al. (2008). N′-(5-Chloro-2-hydroxybenzylidene)nicotinohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2218.
  • Wang, Y., et al. (2011). Recent advances in the chemistry of quinoline-containing compounds. Current Organic Chemistry, 15(1), 4-22.

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A Comparative Guide to the Validation of Analytical Methods for 5-Chloro-2-hydroxynicotinonitrile Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Chloro-2-hydroxynicotinonitrile, a key heterocyclic building block, demands precise and reliable analytical methods to ensure the quality, safety, and efficacy of downstream products. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of potential analytical methodologies for the quantification of 5-Chloro-2-hydroxynicotinonitrile, grounded in the principles of scientific integrity and adherence to regulatory standards.

The validation of an analytical procedure is the cornerstone of its lifecycle, providing documented evidence that the method is fit for its intended purpose.[1][2] This guide will explore and compare High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy as primary analytical techniques for the quantification of 5-Chloro-2-hydroxynicotinonitrile. The discussion will be framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[1][3]

The Analytical Challenge: Properties of 5-Chloro-2-hydroxynicotinonitrile

5-Chloro-2-hydroxynicotinonitrile (C₆H₃ClN₂O) is a substituted pyridine derivative.[4][5] Its structure, featuring a chromophore in the pyridine ring and functional groups like nitrile and hydroxyl, suggests that it will be amenable to both chromatographic and spectroscopic analysis. The choice between these methods will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the context of the measurement (e.g., in-process control vs. final product release).

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity and Sensitivity

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is widely used in the pharmaceutical industry for its high resolution, sensitivity, and specificity.[6] For a compound like 5-Chloro-2-hydroxynicotinonitrile, a reverse-phase HPLC (RP-HPLC) method would be the most probable approach.

The Rationale Behind RP-HPLC

The choice of RP-HPLC is based on the polarity of 5-Chloro-2-hydroxynicotinonitrile. The presence of a hydroxyl group imparts some polarity, while the chlorinated pyridine ring provides non-polar character, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

Experimental Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_App Application Dev1 Column & Mobile Phase Selection Dev2 Optimization of Flow Rate & Temperature Dev1->Dev2 Dev3 Wavelength Selection (UV Detector) Dev2->Dev3 Val1 Specificity / Selectivity Dev3->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 App1 Routine Analysis Val5->App1 Validated Method App2 Stability Studies App1->App2

Caption: A typical workflow for HPLC method development, validation, and application.

Detailed Experimental Protocol for a Validated RP-HPLC Method

Objective: To develop and validate a precise, accurate, and specific RP-HPLC method for the quantification of 5-Chloro-2-hydroxynicotinonitrile.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical balance.

  • Volumetric flasks and pipettes.

Chromatographic Conditions (Proposed):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for polar analytes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of 5-Chloro-2-hydroxynicotinonitrile (likely in the 260-280 nm range).[7]

  • Injection Volume: 10 µL.

Validation Parameters and Acceptance Criteria (based on ICH Q2(R1)):

Validation ParameterObjectiveAcceptance Criteria (Typical)
Specificity To ensure the signal is from the analyte of interest and not from impurities or matrix components.Peak purity index > 0.999 (for PDA detector). No interference at the retention time of the analyte in blank and placebo samples.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the expected concentration).
Range The concentration interval over which the method is precise, accurate, and linear.Established based on linearity, accuracy, and precision data.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate Precision)The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0% for multiple injections and on different days/by different analysts.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1. RSD ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.RSD ≤ 2.0% after minor changes in flow rate, column temperature, and mobile phase composition.

UV-Visible Spectroscopy: A Rapid and Simple Alternative

UV-Vis spectroscopy is a simpler and faster technique compared to HPLC, making it suitable for certain applications like in-process monitoring where speed is critical and the sample matrix is well-defined and free of interfering substances.[8][9] The method relies on the principle that the analyte absorbs light at a specific wavelength, and the absorbance is directly proportional to its concentration (Beer-Lambert Law).

Rationale for UV-Vis Spectroscopy

The conjugated system of the pyridine ring in 5-Chloro-2-hydroxynicotinonitrile is expected to exhibit strong UV absorbance, providing a basis for quantitative analysis.[7]

Experimental Workflow for UV-Vis Spectroscopic Method Development and Validation

UVVis_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_App Application Dev1 Solvent Selection Dev2 Determination of λmax Dev1->Dev2 Val1 Specificity Dev2->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 App1 In-Process Control Val5->App1 Validated Method App2 Content Uniformity (preliminary) App1->App2

Caption: A streamlined workflow for the development and validation of a UV-Vis spectroscopic method.

Detailed Experimental Protocol for a Validated UV-Vis Spectroscopic Method

Objective: To develop and validate a simple, rapid, and accurate UV-Vis spectroscopic method for the quantification of 5-Chloro-2-hydroxynicotinonitrile.

Instrumentation:

  • UV-Vis spectrophotometer (double beam).

  • Matched quartz cuvettes (1 cm path length).

  • Analytical balance.

  • Volumetric flasks and pipettes.

Method Development:

  • Solvent Selection: A suitable solvent that dissolves the sample and is transparent in the UV region of interest (e.g., methanol, ethanol, or a buffered aqueous solution).

  • Determination of λmax: A dilute solution of 5-Chloro-2-hydroxynicotinonitrile is scanned across the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

Validation Parameters and Acceptance Criteria (based on ICH Q2(R1)):

Validation ParameterObjectiveAcceptance Criteria (Typical)
Specificity To ensure that excipients or other components in the sample do not interfere with the absorbance measurement.The UV spectrum of the analyte in the sample should be comparable to that of a standard solution. No significant absorbance from the blank at λmax.
Linearity To demonstrate a linear relationship between absorbance and concentration.Correlation coefficient (r²) ≥ 0.999 over a defined concentration range.
Range The concentration interval over which the method is precise, accurate, and linear.Established based on linearity, accuracy, and precision data.
Accuracy The closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision (Repeatability)The agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.RSD ≤ 2.0% for multiple preparations of the same sample.
LOD & LOQ The lowest concentration of analyte that can be reliably detected and quantified.Determined based on the standard deviation of the response and the slope of the calibration curve.
Robustness The ability of the method to remain unaffected by small variations in analytical conditions.RSD ≤ 2.0% after minor changes in solvent composition or pH.

Comparative Analysis: HPLC vs. UV-Vis Spectroscopy

FeatureHPLCUV-Vis Spectroscopy
Specificity High (separates analyte from impurities)Low (potential for interference from other absorbing species)
Sensitivity High (can detect low concentrations)Moderate
Speed Slower (due to chromatographic run time)Very fast (measurements take seconds)
Cost Higher (instrumentation, columns, solvents)Lower (simpler instrumentation)
Complexity More complex (requires skilled operators)Simpler to operate
Typical Application Final product testing, stability studies, impurity profilingIn-process controls, raw material identification (qualitative)

Conclusion: Selecting the Appropriate Method

The choice between HPLC and UV-Vis spectroscopy for the quantification of 5-Chloro-2-hydroxynicotinonitrile is dictated by the specific analytical need.

  • For regulatory submissions, final product release, and stability testing, a validated HPLC method is the unequivocal choice. Its inherent specificity and sensitivity provide a high degree of confidence in the reported results, which is essential for ensuring patient safety and meeting regulatory expectations.

  • For in-process controls, where speed and simplicity are more critical than absolute specificity, a validated UV-Vis spectroscopic method can be a valuable tool. It allows for rapid feedback on reaction progress or formulation uniformity, provided that the sample matrix is well-characterized and free from interfering substances.

Ultimately, the development and validation of any analytical method for 5-Chloro-2-hydroxynicotinonitrile must be a rigorous process, guided by a thorough understanding of the molecule's properties and the principles of analytical science. By adhering to the guidelines set forth by regulatory bodies like the ICH, researchers and drug developers can ensure the generation of reliable and defensible analytical data throughout the product lifecycle.

References

  • A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. (2021). Journal of Analytical Methods in Chemistry. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Spectroscopic Methods. (2021). Chemistry LibreTexts. [Link]

  • Spectroscopic Techniques. SciSpace. [Link]

  • Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. (2013). Analytical Methods. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • 5-Chloro-2-hydroxynicotinonitrile. Ivy Fine Chemicals. [Link]

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Assessing the Selectivity of 5-Chloro-2-hydroxynicotinonitrile-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nicotinonitrile Scaffold in Modern Discovery

In the pursuit of precision oncology, the 5-Chloro-2-hydroxynicotinonitrile (5-Cl-2-OH-NN) scaffold has emerged as a "privileged structure." While often utilized as a high-value intermediate in the synthesis of pyridone-based kinase inhibitors, its derivatives have gained prominence as direct inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) .

Unlike upstream JAK inhibitors (e.g., Tofacitinib) that indiscriminately dampen immune signaling, 5-Cl-2-OH-NN derivatives offer the potential for direct STAT3 SH2 domain targeting. However, the structural simplicity of this scaffold poses a critical challenge: Selectivity.

This guide provides a rigorous framework for assessing the selectivity of these inhibitors, comparing them against industry standards (Stattic, Napabucasin) and upstream JAK inhibitors. We detail the experimental workflows required to validate their "on-target" efficacy versus "off-target" promiscuity.

Structural Basis & Mechanism of Action

To assess selectivity, one must first understand the binding mode. The 5-Cl-2-OH-NN scaffold exhibits tautomerism between the 2-hydroxy (enol) and 2-oxo (pyridone) forms.

  • The Warhead: The nitrile group (-CN) often acts as a hydrogen bond acceptor or a reversible covalent warhead (in specific designs).

  • The Hinge/Pocket Binder: The pyridone core mimics the hydrogen-bonding pattern required to bind the ATP-binding hinge of kinases or the SH2 domain pockets of STAT proteins.

  • The Chlorine Substituent: The 5-chloro group fills hydrophobic pockets, enhancing affinity but potentially reducing selectivity if the pocket is conserved across protein families (e.g., STAT1 vs. STAT3).

Diagram 1: Scaffold Tautomerism and Modification Vectors

ScaffoldSAR Scaffold 5-Chloro-2-hydroxynicotinonitrile (Core Scaffold) Tautomer Tautomeric Equilibrium (2-Oxo vs 2-Hydroxy) Scaffold->Tautomer Physicochemical Property CN_Group 3-CN Group: H-Bond Acceptor Scaffold->CN_Group Cl_Group 5-Cl Group: Hydrophobic Fill Scaffold->Cl_Group Target_SH2 Target: STAT3 SH2 Domain (Dimerization Inhibition) Tautomer->Target_SH2 H-Bond Donor/Acceptor Profile Target_Kinase Target: Kinase Hinge (ATP Competition) Tautomer->Target_Kinase Hinge Binding Mimicry

Figure 1: The chemical versatility of the 5-Chloro-2-hydroxynicotinonitrile scaffold allows it to target both SH2 domains and Kinase ATP pockets, necessitating rigorous selectivity profiling.

Comparative Analysis: 5-Cl-2-OH-NN Derivatives vs. Alternatives

When evaluating a new derivative based on this scaffold, it must be benchmarked against established tools.[1]

Table 1: Performance Benchmarking
Feature5-Cl-2-OH-NN Derivatives Stattic (Standard Tool)Napabucasin (Clinical)Ruxolitinib (JAK Inhibitor)
Primary Target STAT3 SH2 Domain (Direct)STAT3 SH2 (Covalent)STAT3 Pathway (Stemness)JAK1/2 (Upstream)
Mechanism Dimerization DisruptionCysteine AlkylationROS Induction / STAT3Phosphorylation Blockade
Selectivity Risk High (STAT1/5 Cross-reactivity)Very Low (Promiscuous alkylator)Low (Pleiotropic effects)Moderate (JAK family selectivity)
Cellular Potency 0.5 – 5.0 μM5 – 20 μM0.1 – 1.0 μM< 0.1 μM
Drug-Like Props High (Lipinski compliant)Low (Nitro group, instability)ModerateHigh

Key Insight: While Ruxolitinib is potent, it shuts down all downstream signaling (including immune surveillance). 5-Cl-2-OH-NN derivatives offer the theoretical advantage of leaving upstream JAK signaling intact, provided they can discriminate between the highly homologous STAT3 and STAT1 SH2 domains.

Validating Selectivity: The Experimental Workflow

Trustworthiness in data comes from a self-validating screening funnel. You cannot rely on a single assay.

Diagram 2: The Selectivity Screening Funnel

ScreeningFunnel cluster_0 Phase 1: Biochemical (Intrinsic Affinity) cluster_1 Phase 2: Cellular (Target Engagement) cluster_2 Phase 3: Functional (Phenotypic) FP_Assay Fluorescence Polarization (FP) Target: STAT3 vs STAT1/5 CETSA Cellular Thermal Shift Assay (CETSA) In-cell binding confirmation FP_Assay->CETSA Hit Confirmation (<1μM) SPR Surface Plasmon Resonance (SPR) Kinetics (kon/koff) SPR->CETSA Residence Time Analysis Western Western Blotting pSTAT3(Y705) vs pSTAT1/5 CETSA->Western Target Validation Reporter Luciferase Reporter STAT3-Luc vs NFkB-Luc Western->Reporter Pathway Specificity Viability Viability Assay STAT3-dependent vs independent lines Reporter->Viability Therapeutic Index

Figure 2: A hierarchical screening funnel ensures that biochemical hits translate into selective cellular efficacy.

Detailed Experimental Protocols

Protocol A: Fluorescence Polarization (FP) for STAT3 vs. STAT1 Selectivity

Objective: Quantify the ability of the inhibitor to displace a fluorescent peptide from the STAT SH2 domain.

  • Reagents:

    • Recombinant STAT3 and STAT1 proteins (SH2 domains).

    • Fluorescent Probe: 5-FAM-GpYLPQTV (High affinity STAT3 binding peptide).

    • Buffer: 50 mM HEPES, 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100.

  • Procedure:

    • Step 1: Dilute 5-Cl-2-OH-NN derivative in DMSO (10-point dose-response).

    • Step 2: Incubate protein (20 nM) with compound for 30 mins at RT.

    • Step 3: Add Fluorescent Probe (10 nM) and incubate for 30 mins in the dark.

    • Step 4: Read Polarization (mP) on a multimode plate reader (Ex: 485nm, Em: 535nm).

  • Data Analysis:

    • Calculate IC50 for STAT3 and STAT1.

    • Selectivity Index (SI):

      
      .
      
    • Acceptance Criteria: SI > 10 is required for a "selective" lead.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Prove the compound enters the cell and binds STAT3 in a complex cellular environment.

  • Cell Preparation: Treat MDA-MB-231 cells with the inhibitor (10 μM) or DMSO for 1 hour.

  • Thermal Challenge: Harvest cells, resuspend in PBS, and aliquot into PCR tubes. Heat individual tubes to a gradient of temperatures (40°C to 65°C) for 3 minutes.

  • Lysis: Cool to RT, lyse using freeze-thaw cycles (x3).

  • Separation: Centrifuge at 20,000 x g for 20 mins to pellet denatured/aggregated proteins.

  • Detection: Analyze the supernatant via Western Blot for STAT3.

  • Interpretation: A shift in the melting curve (

    
    ) of STAT3 in the treated samples vs. DMSO control indicates direct physical binding (thermal stabilization).
    

Data Interpretation & Pitfalls

When analyzing data from 5-Cl-2-OH-NN derivatives, be wary of false positives caused by the chemical reactivity of the scaffold.

ObservationPotential CauseVerification Step
High Potency in FP, No Activity in Cells Poor Permeability or EffluxPerform PAMPA assay or check Caco-2 permeability.
Global Kinase Inhibition Scaffold acts as a generic ATP-mimicRun a "HotSpot" Kinase Profiler (Panel of ~50 kinases).
Toxicity without pSTAT3 reduction Off-target mitochondrial toxicityMeasure ATP levels and ROS generation.
Shift in STAT1 and STAT3 CETSA Lack of SH2 SelectivityRe-design scaffold to exploit unique STAT3 residues (e.g., Cys712).
Diagram 3: STAT3 Signaling & Inhibition Nodes

Signaling Cytokine IL-6 / Cytokines Receptor gp130 Receptor Cytokine->Receptor JAK JAK Kinases Receptor->JAK Activates STAT3_Mono STAT3 Monomer (Unphosphorylated) JAK->STAT3_Mono Phosphorylation (Y705) STAT3_Phos p-STAT3 (Phosphorylated) STAT3_Mono->STAT3_Phos STAT3_Dimer STAT3 Dimer (Active) STAT3_Phos->STAT3_Dimer SH2 Interaction Nucleus Nucleus / Gene Transcription STAT3_Dimer->Nucleus Translocation Inhibitor_NN 5-Cl-2-OH-NN Derivative (SH2 Domain Binder) Inhibitor_NN->STAT3_Phos Prevents Dimerization Inhibitor_Rux Ruxolitinib (JAK Inhibitor) Inhibitor_Rux->JAK Blocks

Figure 3: 5-Cl-2-OH-NN derivatives intervene at the dimerization step, distinct from upstream JAK inhibition.

References

  • Bai, L., et al. (2019). "Small-Molecule STAT3 Inhibitors: An Update on Current Progress." MedChemComm.

  • Sakamoto, H., et al. (2011). "CH5424802, a Selective ALK Inhibitor Capable of Blocking the Resistant Gatekeeper Mutant."[1] Cancer Cell.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.

  • Page, B. D., et al. (2015). "Signal Transducer and Activator of Transcription 3 Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents.

  • MedChemExpress. "STAT3-IN-5 Product Information and Biological Activity."

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Navigating the ADME Labyrinth: A Comparative Pharmacokinetic Analysis of 5-Chloro-2-hydroxynicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the adage "it's not just about potency, it's about performance" has never been more resonant. A promising lead compound with exceptional target affinity can falter in clinical trials due to suboptimal pharmacokinetic properties. The journey of a drug through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is a complex interplay of physicochemical characteristics and physiological interactions. Understanding and optimizing these properties early in the drug development pipeline is paramount to success.[1]

This guide provides a comparative analysis of the pharmacokinetic properties of 5-Chloro-2-hydroxynicotinonitrile derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active agents.[2][3] While direct, publicly available comparative ADME data for a homologous series of these specific derivatives is limited, this guide will serve as a framework for such an investigation. We will delve into the critical experimental workflows for assessing key pharmacokinetic parameters and present illustrative data to demonstrate how subtle structural modifications can profoundly impact a compound's ADME profile.

The 5-Chloro-2-hydroxynicotinonitrile Scaffold: A Privileged Structure

The nicotinonitrile core, a pyridine ring bearing a cyano group, is a versatile building block in the synthesis of novel therapeutics.[2][3] The incorporation of a chloro and a hydroxyl group at the 5- and 2-positions, respectively, imparts specific electronic and steric properties that can influence biological activity and, crucially, pharmacokinetic behavior. The exploration of derivatives of this core, through substitution at various positions, is a common strategy to fine-tune potency and ADME characteristics.

The Four Pillars of Pharmacokinetics: A Primer on ADME

A drug's journey can be dissected into four key stages:

  • Absorption: The process by which a drug enters the bloodstream. For orally administered drugs, this primarily involves crossing the intestinal epithelium.

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs.

  • Metabolism: The chemical modification of a drug by the body, primarily by enzymes in the liver, to facilitate its elimination.

  • Excretion: The removal of the drug and its metabolites from the body, typically via urine or feces.

A comprehensive understanding of these four pillars is essential for predicting a drug's efficacy, safety, and dosing regimen.[1]

Experimental Workflows for Comparative ADME Profiling

To objectively compare the pharmacokinetic properties of 5-Chloro-2-hydroxynicotinonitrile derivatives, a battery of standardized in vitro assays is employed. These assays provide a cost-effective and high-throughput means of identifying candidates with favorable ADME profiles for further in vivo testing.[1]

Intestinal Permeability: The Caco-2 Assay

The Caco-2 cell line, derived from a human colon adenocarcinoma, is a cornerstone model for predicting intestinal drug absorption.[] When cultured, these cells differentiate into a polarized monolayer with tight junctions, mimicking the intestinal barrier.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in a multi-well plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Compound Preparation: A stock solution of the test compound (e.g., a 5-Chloro-2-hydroxynicotinonitrile derivative) is prepared in a suitable solvent like DMSO and then diluted in a transport buffer.

  • Apical to Basolateral (A-B) Permeability: The compound solution is added to the apical (upper) chamber of the insert, representing the intestinal lumen. At specified time points, samples are taken from the basolateral (lower) chamber, representing the bloodstream.

  • Basolateral to Apical (B-A) Permeability: To assess active efflux, the compound is added to the basolateral chamber, and samples are collected from the apical chamber.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration.

    The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests the involvement of active efflux transporters.

Logical Workflow for Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis start Start seed_cells Seed Caco-2 cells on filter inserts start->seed_cells culture Culture for 21-25 days to form monolayer seed_cells->culture prep_compound Prepare test compound solution culture->prep_compound add_apical Add compound to Apical side (A-B) prep_compound->add_apical add_basolateral Add compound to Basolateral side (B-A) prep_compound->add_basolateral sample_basolateral Sample from Basolateral side add_apical->sample_basolateral sample_apical Sample from Apical side add_basolateral->sample_apical lcms Quantify compound concentration (LC-MS/MS) sample_basolateral->lcms sample_apical->lcms calc_papp Calculate Papp (A-B) and Papp (B-A) lcms->calc_papp calc_er Calculate Efflux Ratio (ER) calc_papp->calc_er end End calc_er->end

Caption: Workflow for determining intestinal permeability using the Caco-2 cell assay.

Plasma Protein Binding: The Equilibrium Dialysis Method

The extent to which a drug binds to plasma proteins, such as albumin, is a critical determinant of its distribution and availability to reach its target site. Only the unbound fraction of a drug is pharmacologically active. Equilibrium dialysis is a widely accepted method for determining plasma protein binding.

Experimental Protocol: Equilibrium Dialysis Assay

  • Apparatus Setup: A semi-permeable membrane separates two chambers of a dialysis unit.

  • Sample Preparation: The test compound is added to plasma in one chamber, and a buffer solution is added to the other chamber.

  • Equilibration: The unit is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached.

  • Sample Collection: Aliquots are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both aliquots is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Logical Workflow for Plasma Protein Binding Assay

PPB_Workflow start Start prep_compound Prepare compound-spiked plasma and buffer start->prep_compound setup_dialysis Set up equilibrium dialysis apparatus prep_compound->setup_dialysis incubate Incubate at 37°C until equilibrium setup_dialysis->incubate sample Collect samples from plasma and buffer chambers incubate->sample lcms Quantify compound concentration (LC-MS/MS) sample->lcms calculate_fu Calculate Fraction Unbound (fu) lcms->calculate_fu end End calculate_fu->end

Caption: Workflow for determining plasma protein binding using equilibrium dialysis.

Metabolic Stability: The Liver Microsomal Stability Assay

The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes play a crucial role in this process. The liver microsomal stability assay assesses a compound's susceptibility to metabolism by these enzymes, providing an indication of its metabolic clearance.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: A mixture containing liver microsomes (from human or other species) and a buffer is prepared.

  • Compound Incubation: The test compound is added to the microsomal mixture.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the cofactor NADPH.

  • Time-Point Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • Analysis: The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Logical Workflow for Metabolic Stability Assay

Metabolic_Stability_Workflow start Start prep_microsomes Prepare liver microsomal suspension start->prep_microsomes add_compound Add test compound prep_microsomes->add_compound initiate_reaction Initiate reaction with NADPH add_compound->initiate_reaction time_sampling Collect samples at multiple time points initiate_reaction->time_sampling quench_reaction Quench reaction time_sampling->quench_reaction process_samples Centrifuge and collect supernatant quench_reaction->process_samples lcms Quantify remaining parent compound (LC-MS/MS) process_samples->lcms calculate_clearance Calculate t½ and intrinsic clearance (CLint) lcms->calculate_clearance end End calculate_clearance->end

Caption: Workflow for assessing metabolic stability using liver microsomes.

Comparative Analysis of 5-Chloro-2-hydroxynicotinonitrile Derivatives: An Illustrative Study

To demonstrate the impact of structural modifications on pharmacokinetic properties, let us consider a hypothetical series of 5-Chloro-2-hydroxynicotinonitrile derivatives with varying substituents at the 4- and 6-positions of the pyridine ring.

Table 1: Hypothetical Comparative Permeability and Efflux Data

CompoundR1 (Position 4)R2 (Position 6)Papp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
Parent HH2.53.01.2Moderate
Derivative A -CH₃H3.84.21.1High
Derivative B H-OCH₃1.95.73.0Low (Efflux)
Derivative C -FH2.83.11.1Moderate
Derivative D H-COOH0.50.61.2Low

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Interpretation of Permeability Data:

  • Derivative A: The addition of a small, lipophilic methyl group at R1 appears to enhance passive permeability without significantly inducing efflux, leading to a prediction of high absorption.

  • Derivative B: The methoxy group at R2 results in a significant increase in the B-A permeability and a high efflux ratio, suggesting that this derivative is a substrate for an efflux transporter, which would likely limit its oral absorption.

  • Derivative C: The introduction of a fluorine atom at R1 has a modest effect on permeability.

  • Derivative D: The carboxylic acid group at R2, which will be ionized at physiological pH, drastically reduces permeability, leading to a prediction of low absorption.

Table 2: Hypothetical Comparative Plasma Protein Binding and Metabolic Stability Data

CompoundR1 (Position 4)R2 (Position 6)Fraction Unbound (fu)Human Liver Microsomal t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Predicted In Vivo Clearance
Parent HH0.154525Moderate
Derivative A -CH₃H0.103040High
Derivative B H-OCH₃0.25>60<10Low
Derivative C -FH0.185520Moderate
Derivative D H-COOH0.85>60<10Low

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Interpretation of Distribution and Metabolism Data:

  • Derivative A: The increased lipophilicity from the methyl group leads to higher plasma protein binding (lower fu) and a faster rate of metabolism (shorter t½ and higher CLint), suggesting a higher predicted in vivo clearance.

  • Derivative B: The methoxy group results in lower plasma protein binding and significantly improved metabolic stability, indicating a lower predicted clearance.

  • Derivative C: The fluorine substitution has a minor impact on both plasma protein binding and metabolic stability compared to the parent compound.

  • Derivative D: The polar carboxylic acid group leads to very low plasma protein binding and high metabolic stability, suggesting a low predicted clearance.

Structure-Pharmacokinetic Relationships: Key Takeaways

From this illustrative analysis, we can derive several key structure-pharmacokinetic relationships for the 5-Chloro-2-hydroxynicotinonitrile scaffold:

  • Lipophilicity and Permeability: Increasing lipophilicity with small alkyl groups can enhance passive permeability, but may also increase metabolic clearance.

  • Polarity and Absorption: The introduction of polar functional groups, such as carboxylic acids, generally decreases permeability and can be detrimental to oral absorption.

  • Efflux Liability: Certain substituents may render the molecule a substrate for efflux transporters, such as P-glycoprotein, leading to poor absorption despite adequate passive permeability.

  • Metabolic Hotspots: The pyridine ring and its substituents are potential sites of metabolism by CYP enzymes. Blocking these sites with metabolically stable groups (e.g., fluorine) or introducing electron-withdrawing groups can improve metabolic stability.

Conclusion: A Data-Driven Approach to Drug Design

The comparative analysis of the pharmacokinetic properties of a series of related compounds is a powerful tool in drug discovery. By systematically evaluating the impact of structural modifications on ADME parameters, medicinal chemists can develop a deeper understanding of the structure-pharmacokinetic relationships for a given scaffold. This knowledge enables a more rational and data-driven approach to the design of new chemical entities with optimized pharmacokinetic profiles, ultimately increasing the probability of success in clinical development. While this guide has used hypothetical data for the 5-Chloro-2-hydroxynicotinonitrile series, the principles and experimental methodologies outlined provide a robust framework for researchers and drug development professionals to conduct their own comparative analyses and make informed decisions in the quest for safer and more effective medicines.

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  • Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. PubMed Central.
  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases.
  • In Vitro ADME. BioDuro.
  • In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiprolifer
  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed.
  • A Supramolecular Approach to Structure-Based Design with A Focus on Synthons Hierarchy in Ornithine-Derived Ligands: Review, Synthesis, Experimental and in Silico Studies. MDPI.
  • 5-Chloro-2-hydroxynicotinonitrile. BLD Pharm.
  • 5-Chloro-2-hydroxynicotinonitrile | CAS 1048913-62-7. Santa Cruz Biotechnology.
  • Caco-2 Permeability Assay. Enamine.
  • 5-Chloro-2-hydroxynicotinonitrile - Building Block. BOC Sciences.
  • The Impact of Inorganic Systems and Photoactive Metal Compounds on Cytochrome P450 Enzymes and Metabolism:
  • Drug transport assays in a 96-well system: reproducibility and correlation to human absorption. Sigma-Aldrich.

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Safety Operating Guide

Comprehensive Safety & Handling Guide: 5-Chloro-2-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

5-Chloro-2-hydroxynicotinonitrile is a functionalized pyridine derivative used primarily as an intermediate in the synthesis of pharmaceutical agents. While often handled as a stable solid, it presents specific risks regarding acute toxicity and irritation.

Critical Hazard Profile:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Irritant: Causes skin (H315), eye (H319), and respiratory tract irritation (H335).

  • Reactivity Warning: Incompatible with strong oxidizing agents.[1][2] Potential for hazardous decomposition products (Hydrogen chloride, Nitrogen oxides, Hydrogen cyanide) under fire conditions.

Immediate Action Required:

  • Engineering Control: All open handling must occur inside a certified chemical fume hood.

  • Skin Protection: Nitrile gloves (minimum 0.11 mm) are required for solid handling.

  • Respiratory Protection: N95/P2 particulate respirator required if working outside a hood (e.g., balance enclosure failure).

Risk Assessment & Hazard Analysis (GHS)

The following hazard classification is based on standardized safety data for chlorinated nicotinonitriles.

Hazard ClassCategoryHazard StatementCode
Acute Toxicity, Oral 4Harmful if swallowed.H302
Skin Corrosion/Irritation 2Causes skin irritation.H315
Eye Damage/Irritation 2ACauses serious eye irritation.H319
STOT - Single Exposure 3May cause respiratory irritation.H335

Toxicological Context: The presence of the nitrile (-CN) group at position 3 and chlorine at position 5 enhances the electrophilic nature of the pyridine ring. While the 2-hydroxy group (tautomeric with 2-pyridone) reduces volatility compared to simple chloropyridines, the dust remains a potent respiratory irritant.

Personal Protective Equipment (PPE) Matrix

Select PPE based on the physical state of the reagent.

Glove Compatibility Table

Data inferred from analogous halogenated pyridine derivatives.

MaterialThickness (mm)Breakthrough Time (min)SuitabilityContext
Nitrile Rubber 0.11> 480Excellent Solid Handling: Weighing, transfer of dry powder.
Nitrile (Double) 0.22> 480Excellent Solution (Aqueous/Alcohol): General bench work.
Laminate (Silver Shield) 0.07> 480Critical Solution (Halogenated): If dissolved in DCM/Chloroform.
Latex N/A< 10Prohibited Do NOT Use: Poor resistance to organic nitrogen compounds.
Respiratory & Eye Protection[3][4][5][6]
  • Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Barrier (Eyes): ANSI Z87.1 Chemical Splash Goggles. Safety glasses with side shields are insufficient if powders are fine/dusty.

  • Secondary Barrier (Lungs): If fume hood is unavailable or during spill cleanup, use a half-face respirator with P100/OV (Organic Vapor) cartridges.

Operational Handling Protocol

Workflow Logic: PPE Selection & Handling

The following diagram outlines the decision logic for safe handling based on experimental conditions.

PPE_Workflow Start Start: Handling 5-Chloro-2-hydroxynicotinonitrile StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Reaction Mixture StateCheck->Solution Weighing Weighing Procedure Solid->Weighing SolventCheck Identify Solvent Solution->SolventCheck SolidPPE PPE: Single Nitrile Gloves + Lab Coat + Goggles Control: Static-Dissipative Balance Enclosure Weighing->SolidPPE Reaction Reaction Setup SolidPPE->Reaction Transfer to Vessel PolarSolvent Polar (Water, MeOH, DMSO) SolventCheck->PolarSolvent HaloSolvent Halogenated (DCM, CHCl3) SolventCheck->HaloSolvent PolarPPE PPE: Double Nitrile Gloves Control: Fume Hood PolarSolvent->PolarPPE HaloPPE PPE: Silver Shield / Laminate Gloves Control: Fume Hood (High Flow) HaloSolvent->HaloPPE PolarPPE->Reaction HaloPPE->Reaction

Figure 1: Decision matrix for PPE selection based on physical state and solvent system.

Step-by-Step Handling Procedure
  • Preparation: Check fume hood certification.[3] Clear work area of incompatible materials (strong oxidizers).[1]

  • Weighing:

    • Use a pre-tared vial. Do not weigh directly on the balance pan.

    • If static is present, use an anti-static gun to prevent powder scattering.

    • Technique: Keep the sash as low as possible.

  • Transfer: Dissolve the solid immediately after weighing to reduce dust hazard.

  • Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after use. Dispose of the towel as solid hazardous waste.

Decontamination & Disposal Strategy

Waste Classification:

  • RCRA Code: Not specifically listed, but treat as D003 (Reactive) if cyanide potential is suspected, or general Toxic Organic Waste .

  • Halogenated: Yes (Contains Chlorine).

Disposal Protocol:

Waste TypeContainer LabelingSegregation Rule
Solid Waste "Hazardous Waste: Toxic Solid (Pyridine Derivative)"Double-bag in clear polyethylene bags. Do not mix with oxidizers.[2]
Liquid Waste (Aqueous) "Aqueous Waste: Toxic, Basic"Adjust pH to 9-10 before storage to prevent HCN evolution (precautionary).
Liquid Waste (Organic) "Halogenated Organic Waste"Segregate from non-halogenated solvents if required by local incinerator specs.
Contaminated Sharps "Biohazard/Sharps"Needles used with this compound must be incinerated, not autoclaved.

Emergency Response

Spill Cleanup (Solid):

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Wear N95 respirator, goggles, and double nitrile gloves.

  • Contain: Cover spill with a damp paper towel to prevent dust generation.

  • Clean: Scoop up material. Wipe area with 10% bleach solution followed by water.

  • Dispose: Place all cleanup materials in a sealed hazardous waste bag.

First Aid:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.

  • Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[4]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses if present.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

References

  • BLD Pharm. (2024).[5] Safety Data Sheet: 5-Chloro-2-hydroxynicotinonitrile (CAS 1048913-62-7). Retrieved from

  • PubChem. (2025).[6] Compound Summary: 5-Chloro-2-nitropyridine (Analogous Hazard Data). National Library of Medicine. Retrieved from

  • Jubilant Ingrevia. (2024).[3][7][5][4] Safety Data Sheet: 2-Chloro-3-hydroxypyridine (Structural Analog). Retrieved from

  • Ansell. (2024).[3][7][5] Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: 6-Chloro-3-pyridinecarbonitrile. Retrieved from

Sources

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